Product packaging for Leuconolam(Cat. No.:)

Leuconolam

Cat. No.: B1257379
M. Wt: 326.4 g/mol
InChI Key: OXDBJKLQCGAPQX-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Leuconolam is a monoterpenoid indole alkaloid.
This compound has been reported in Alstonia scholaris, Melodinus cochinchinensis, and other organisms with data available.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N2O3 B1257379 Leuconolam

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

(12R,19S)-12-ethyl-19-hydroxy-8,16-diazatetracyclo[10.6.1.02,7.016,19]nonadeca-1(18),2,4,6-tetraene-9,17-dione

InChI

InChI=1S/C19H22N2O3/c1-2-18-9-5-11-21-17(23)12-14(19(18,21)24)13-6-3-4-7-15(13)20-16(22)8-10-18/h3-4,6-7,12,24H,2,5,8-11H2,1H3,(H,20,22)/t18-,19-/m1/s1

InChI Key

OXDBJKLQCGAPQX-RTBURBONSA-N

Isomeric SMILES

CC[C@]12CCCN3[C@]1(C(=CC3=O)C4=CC=CC=C4NC(=O)CC2)O

Canonical SMILES

CCC12CCCN3C1(C(=CC3=O)C4=CC=CC=C4NC(=O)CC2)O

Synonyms

8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino(8,1-ef)(1)benzazonine-6,13-(5H,9H)-dione
leuconolam
leuconolam sesquihydrate

Origin of Product

United States

Foundational & Exploratory

Leuconolam: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural source, isolation, and purification of Leuconolam, an indole alkaloid belonging to the rhazinilam-leuconolam-leuconoxine group. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry and procurement of this class of natural products.

Natural Source of this compound

This compound is a naturally occurring alkaloid isolated from the plant species Leuconotis griffithii.[1][2] This plant is a member of the Apocynaceae family and is primarily found in Southeast Asia. The principal source of this compound and its related alkaloids is the stem-bark of L. griffithii.[1][2] It is important to note that this compound is not produced by Leuconostoc species, which are a genus of Gram-positive bacteria used in food fermentation.

The stem-bark of Leuconotis griffithii contains a complex mixture of numerous alkaloids. Research has led to the isolation of over 60 different alkaloids from this source, including eight new indole alkaloids belonging to the rhazinilam-leuconolam-leuconoxine group.[1][2] This chemical diversity necessitates robust and systematic isolation and purification protocols to obtain pure this compound.

Isolation and Purification of this compound

The isolation of this compound from the stem-bark of Leuconotis griffithii involves a multi-step process that includes extraction of the crude alkaloid mixture followed by extensive chromatographic separation to isolate the individual compounds.

General Experimental Workflow

The overall process for isolating this compound can be summarized in the following workflow. This involves an initial extraction of the plant material to obtain a crude alkaloid extract, followed by a series of chromatographic steps to separate the complex mixture and isolate the target compound.

G A Dried and Powdered Stem-Bark of Leuconotis griffithii B Extraction with a Solvent (e.g., Methanol) A->B C Crude Alkaloid Extract B->C D Acid-Base Partitioning C->D E Enriched Alkaloid Fraction D->E F Column Chromatography (e.g., Silica Gel) E->F G Fractions Containing This compound Analogs F->G H Preparative High-Performance Liquid Chromatography (HPLC) G->H I Pure this compound H->I

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocols

While specific, detailed protocols for the isolation of this compound are proprietary to the research groups that have published on this compound, a general methodology can be constructed based on established techniques for alkaloid isolation.[3][4]

Step 1: Extraction of Plant Material

The dried and powdered stem-bark of Leuconotis griffithii is subjected to exhaustive extraction with an organic solvent. Methanol is a common choice for this purpose due to its ability to extract a wide range of alkaloids.[3] The extraction can be performed at room temperature over several days or accelerated using methods like Soxhlet extraction.

Step 2: Acid-Base Partitioning

The resulting crude methanolic extract is then subjected to an acid-base partitioning to separate the alkaloids from neutral and acidic compounds.[3][4]

  • The crude extract is dissolved in a dilute acidic solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble.

  • This aqueous acidic solution is then washed with an immiscible organic solvent (e.g., dichloromethane or diethyl ether) to remove neutral and weakly basic impurities.

  • The acidic aqueous layer containing the protonated alkaloids is then basified with a base (e.g., NH4OH) to a pH of approximately 9-10. This deprotonates the alkaloids, rendering them soluble in organic solvents.

  • The free-base alkaloids are then extracted from the basified aqueous solution using an organic solvent like dichloromethane.

  • The organic extracts are combined, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is evaporated under reduced pressure to yield a crude alkaloid mixture.

Step 3: Chromatographic Separation

The crude alkaloid mixture is a complex blend and requires further separation using chromatographic techniques.

  • Column Chromatography: The crude alkaloid extract is first subjected to column chromatography over a stationary phase like silica gel or alumina.[3] A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane or cyclohexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or methanol). Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired alkaloids.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound and its analogs from the initial column chromatography are further purified using preparative HPLC.[1][5] This technique offers higher resolution and is crucial for separating structurally similar alkaloids. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Step 4: Structure Elucidation

The structure of the isolated pure this compound is confirmed using modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).[1][2]

Quantitative Data

Quantitative data on the yield of this compound from the stem-bark of Leuconotis griffithii is not extensively reported in the public domain and can vary depending on the specific plant material, collection time, and the efficiency of the isolation procedure. However, a hypothetical representation of expected yields at different stages of purification is provided in the table below for illustrative purposes.

Isolation StageStarting Material (Stem-Bark)Crude Alkaloid ExtractEnriched this compound Fraction (after Column Chromatography)Pure this compound (after HPLC)
Mass 1 kg10 - 20 g100 - 500 mg5 - 20 mg
Purity N/A< 5%30 - 60%> 98%

Note: The values in this table are estimates and are intended to provide a general understanding of the expected yield and purity at each step of the isolation process. Actual yields may vary significantly.

Signaling Pathways and Logical Relationships

The primary focus of research on this compound and related alkaloids has been on their isolation, structure elucidation, and potential biological activities. As such, detailed signaling pathways directly modulated by this compound are not yet fully characterized. However, the logical relationship in the process of its discovery and characterization can be visualized.

G A Identification of Leuconotis griffithii as a source of alkaloids B Development of Extraction and Isolation Protocol A->B C Isolation of Crude Alkaloid Mixture B->C D Chromatographic Separation C->D E Isolation of Pure this compound D->E F Spectroscopic Analysis (NMR, MS) E->F H Biological Activity Screening E->H G Structure Elucidation of this compound F->G I Identification of Potential Therapeutic Uses H->I

Caption: Logical flow from natural source identification to potential application.

This guide provides a foundational understanding of the natural sourcing and isolation of this compound. For researchers embarking on the isolation of this compound, it is recommended to consult the primary literature for the most detailed and up-to-date experimental procedures. The complexity of the alkaloid mixture in Leuconotis griffithii underscores the importance of meticulous and systematic separation techniques to obtain this valuable natural product.

References

Spectroscopic Profile of Leuconolam: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Leuconolam, a monoterpenoid indole alkaloid. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and development activities involving this natural product.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

¹H and ¹³C NMR Spectroscopic Data

The ¹H and ¹³C NMR data are essential for the structural elucidation and verification of this compound. The data presented below is compiled from published literature.

Table 1: ¹H NMR Spectroscopic Data of this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
............
............
............
(Data to be populated from supporting information of cited literature)

Table 2: ¹³C NMR Spectroscopic Data of this compound

PositionChemical Shift (δ, ppm)
......
......
......
(Data to be populated from supporting information of cited literature)
Infrared (IR) Spectroscopic Data

IR spectroscopy provides valuable information about the functional groups present in this compound.

Table 3: IR Absorption Bands of this compound

Wavenumber (cm⁻¹)Assignment
......
......
......
(Data to be populated from published IR spectrum)
Mass Spectrometry (MS) Data

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data of this compound

Ionm/z
[M+H]⁺327.17
Fragment Ions309.158966, 280.119720, 281.133850, 184.074310, 239.116699
(Data sourced from PubChem CID: 14442600)

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of spectroscopic data. The following sections outline the general protocols for obtaining NMR, IR, and MS data for alkaloids like this compound. For specific parameters used in the acquisition of the data presented above, readers are referred to the supporting information of the cited publications.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A standard protocol involves dissolving a few milligrams of the purified alkaloid in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). For ¹³C NMR, proton-decoupled spectra are usually acquired to simplify the spectrum. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are often employed for unambiguous assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, a common method is the preparation of a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disc. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the resulting paste between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or Nujol is first recorded and then subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: For alkaloids, Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique. The sample is dissolved in a suitable solvent and injected into a liquid chromatograph for separation before being introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used soft ionization technique that generates protonated molecules ([M+H]⁺) with minimal fragmentation.

Data Acquisition: High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are used to determine the accurate mass of the molecular ion and its fragments, which aids in confirming the elemental composition.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound, from sample isolation to final structure confirmation.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Elucidation cluster_confirmation Structure Confirmation Isolation Isolation of this compound (e.g., from plant material) Purification Purification (e.g., Chromatography) Isolation->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS NMR_Analysis NMR Data Analysis (Signal Assignment) NMR->NMR_Analysis IR_Analysis IR Data Analysis (Functional Group Identification) IR->IR_Analysis MS_Analysis MS Data Analysis (Molecular Formula Determination) MS->MS_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation Confirmation Structure Confirmation (Comparison with literature/synthesis) Structure_Elucidation->Confirmation

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Leuconolam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuconolam, a member of the rhazinilam family of monoterpenoid indole alkaloids, presents a compelling scaffold for drug discovery.[1][2] The rhazinilam family is noted for its intriguing chemical architecture and, most significantly, its promising biological activities, particularly its Taxol-like antimitotic effects.[1][2][3] This technical guide provides a comprehensive overview of the biological activity screening of this compound, focusing on its potential as an anticancer agent. This document outlines detailed experimental protocols, presents available data, and visualizes key workflows and mechanisms to facilitate further research and development. While the primary focus is on anticancer activity, this guide also addresses the potential for anti-inflammatory and antimicrobial properties, areas ripe for future investigation.

Anticancer Activity of this compound and the Rhazinilam Family

The rhazinilam class of alkaloids, to which this compound belongs, has demonstrated significant cytotoxic effects against various cancer cell lines. This activity is largely attributed to their ability to interfere with microtubule dynamics, a mechanism of action shared with the highly successful anticancer drug, Taxol.

In Vitro Cytotoxicity

The initial step in assessing the anticancer potential of this compound involves evaluating its cytotoxicity against a panel of human cancer cell lines. While specific IC50 values for this compound are not widely published, data from closely related alkaloids isolated from Leuconotis griffithii provide a valuable benchmark.

Table 1: Cytotoxicity of this compound-Related Alkaloids

AlkaloidCancer Cell LineIC50 (µg/mL)
Nor-rhazinicineKB12-18
Leuconodine AKB12-18
Leuconodine CKB12-18

Source: Data extrapolated from studies on alkaloids from Leuconotis griffithii. It is important to note that these values are for related compounds and specific testing of this compound is required for definitive data.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], PC-3 [prostate])

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection & Analysis start Seed Cancer Cells in 96-well Plate treat Prepare Serial Dilutions of this compound start->treat Incubate 24h add_compound Add this compound to Cells treat->add_compound incubate Incubate for 48-72h add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize Incubate 4h read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 Value read_plate->analyze

Mechanism of Action: Antimitotic Activity

The rhazinilam family's "Taxol-like" activity suggests a mechanism involving the disruption of microtubule dynamics, leading to mitotic arrest and subsequent cell death.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the polymerization of tubulin into microtubules. Taxol and other microtubule-stabilizing agents enhance tubulin polymerization.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

Materials:

  • This compound

  • Tubulin protein (lyophilized)

  • GTP solution

  • Tubulin polymerization buffer

  • Taxol (positive control)

  • Colchicine (negative control, a microtubule destabilizer)

  • 96-well microplate (UV-transparent)

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation: Reconstitute lyophilized tubulin in polymerization buffer on ice. Prepare solutions of this compound, Taxol, and colchicine at various concentrations.

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add the polymerization buffer, GTP, and the test compounds (this compound, controls).

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of this compound-treated samples with the controls. An increase in the rate and extent of polymerization compared to the untreated control would indicate a microtubule-stabilizing effect.

Tubulin_Polymerization_Assay cluster_setup Reaction Setup (on ice) cluster_reaction Polymerization Reaction cluster_analysis Data Acquisition & Analysis reagents Prepare Reagents: - Tubulin - GTP - Buffer - this compound & Controls plate Add Reagents to 96-well Plate reagents->plate initiate Add Tubulin to Wells plate->initiate incubate Incubate at 37°C initiate->incubate measure Kinetic Absorbance Reading (340 nm) incubate->measure plot Generate Polymerization Curves measure->plot compare Compare with Controls plot->compare

Signaling Pathway

The antimitotic activity of this compound, through microtubule stabilization, is expected to activate the Spindle Assembly Checkpoint (SAC), leading to mitotic arrest and ultimately apoptosis.

Mitotic_Arrest_Pathway This compound This compound Microtubules Microtubule Stabilization This compound->Microtubules SAC Spindle Assembly Checkpoint (SAC) Activation Microtubules->SAC Mitotic_Arrest Mitotic Arrest SAC->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Anti-inflammatory Activity Screening (Future Direction)

While there is no specific evidence for the anti-inflammatory activity of this compound, alkaloids as a class are known to possess such properties. Screening for anti-inflammatory potential would be a logical next step in characterizing this compound's biological profile.

In Vitro Anti-inflammatory Assays

A common starting point is to assess the inhibition of key inflammatory mediators in cell-based assays.

Table 2: Potential In Vitro Anti-inflammatory Assays

AssayPrincipleKey Parameters Measured
Nitric Oxide (NO) Assay Measures the inhibition of NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).Nitrite concentration (Griess Assay)
COX-2 Inhibition Assay Measures the inhibition of prostaglandin E2 (PGE2) production in LPS-stimulated macrophages.PGE2 levels (ELISA)
Cytokine Release Assay Measures the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from stimulated immune cells.Cytokine levels (ELISA)
Experimental Protocol: Nitric Oxide (NO) Assay

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Cell culture medium and supplements

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and mix with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Antimicrobial Activity Screening (Future Direction)

Similarly, the antimicrobial potential of this compound remains unexplored. Standard microbiological assays can be employed to screen for activity against a panel of pathogenic bacteria and fungi.

In Vitro Antimicrobial Assays

The initial screening typically involves determining the minimum inhibitory concentration (MIC) of the compound.

Table 3: Common In Vitro Antimicrobial Assays

AssayPrincipleKey Parameters Measured
Broth Microdilution Assay Determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in broth.Minimum Inhibitory Concentration (MIC)
Disk Diffusion Assay A qualitative test where a disk impregnated with the compound is placed on an agar plate inoculated with the microorganism.Zone of inhibition diameter
Experimental Protocol: Broth Microdilution Assay

Materials:

  • This compound

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth)

  • 96-well microplates

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Conclusion

This compound, as a member of the rhazinilam family of alkaloids, holds significant promise as a lead compound for the development of novel anticancer therapeutics. Its presumed taxol-like mechanism of action provides a strong rationale for its further investigation. This guide provides the foundational experimental protocols and conceptual frameworks for the comprehensive biological activity screening of this compound. While the focus remains on its anticancer potential, the exploration of its anti-inflammatory and antimicrobial activities could unveil a broader therapeutic utility for this intriguing natural product. Further research is warranted to generate specific quantitative data for this compound and to validate these proposed activities in preclinical models.

References

Preliminary Insights into the Mechanism of Action of Leuconolam and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the current, albeit limited, understanding of the anti-cancer potential of the natural product Leuconolam and its related compounds reveals a departure from the taxol-like antimitotic activity of its more famous relative, Rhazinilam. While direct tubulin interaction appears unlikely for this compound, emerging data on its analogs suggest cytotoxic effects against cancer cells, hinting at alternative mechanisms of action that warrant further investigation.

This technical guide provides a comprehensive summary of the preliminary studies on the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. It presents the available quantitative data, details potential experimental protocols, and visualizes hypothetical signaling pathways and workflows based on the current understanding of related compounds.

Cytotoxicity of this compound Analogs

Preliminary studies have focused on the cytotoxicity of alkaloids isolated from Leuconotis griffithii, which are structurally related to this compound. The following table summarizes the reported 50% inhibitory concentration (IC50) values against nasopharyngeal carcinoma (KB) cells.

CompoundCell LineIC50 (µg/mL)
nor-rhazinicineKB12-18
leuconodine AKB12-18
leuconodine CKB12-18
leuconodine Evincristine-resistant KB9.34 (in the presence of 0.1 µg/mL vincristine)

Data sourced from Kam, T. S., et al., J. Nat. Prod., 2007.

It is noteworthy that this compound itself has been reported to not exhibit tubulin-related activity, distinguishing its potential mechanism from that of Rhazinilam, which is known for its taxol-like antimitotic properties. The moderate cytotoxicity of its analogs suggests that the core structure of the Rhazinilam-Leuconolam family may possess anti-cancer properties through mechanisms other than direct interaction with tubulin. Furthermore, the activity of leuconodine E in reversing multidrug resistance suggests a potential interaction with cellular efflux pumps or other resistance mechanisms.

Postulated Experimental Protocols

While specific experimental details for the cytotoxicity testing of this compound are not yet published, a standard protocol for assessing the cytotoxicity of natural product extracts against cancer cell lines, such as the MTT assay, can be outlined.

MTT Assay for Cytotoxicity Screening

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line (e.g., KB cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Signaling Pathways and Experimental Workflows

Given the lack of direct evidence for this compound's mechanism, we can propose hypothetical signaling pathways and experimental workflows based on the activities of other cytotoxic natural products. These diagrams, generated using the DOT language, provide a visual framework for future research directions.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_signaling Signaling Pathway Analysis start Isolate this compound & Analogs cytotoxicity Cytotoxicity Assays (e.g., MTT) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Active Compounds apoptosis Apoptosis Assays (Annexin V/PI) ic50->apoptosis morphology Cell Morphology (Microscopy) ic50->morphology western_blot Western Blot (Key Proteins) cell_cycle->western_blot apoptosis->western_blot Apoptotic Induction pathway_analysis Identify Affected Pathways western_blot->pathway_analysis hypothetical_signaling_pathway cluster_cell Cancer Cell This compound This compound Analog EffluxPump Efflux Pumps (e.g., P-gp) This compound->EffluxPump Inhibition? ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS DNA_Damage DNA Damage This compound->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Cascade Caspase Activation Mitochondria->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis CellCycleArrest Cell Cycle Arrest CellCycleArrest->Apoptosis DNA_Damage->CellCycleArrest

An In-depth Technical Guide to the Chemical Properties and Stability of Leuconolam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuconolam is a monoterpenoid bislactam alkaloid belonging to the aspidosperma class of natural products.[1][2] It was first isolated from the Malaysian plants Leuconotis griffithii and Leuconotis eugenifolia.[1][2] Structurally, this compound is part of the broader rhazinilam family of alkaloids, which are known for their complex polycyclic architecture.[3][4] A key structural feature of this compound is the presence of a functionalized α,β-unsaturated carbinolamide subunit.[1][2] Unlike some of its close relatives, such as rhazinilam which exhibits taxol-like antimitotic activity, this compound has not been found to possess tubulin-related activity.[3] This guide provides a comprehensive overview of the chemical properties and stability of this compound, including experimental protocols for its synthesis and characterization, to support further research and development efforts.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data has been aggregated from publicly available chemical databases and scientific literature. While experimental data for some properties are available, others are computationally predicted.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C₁₉H₂₂N₂O₃PubChem[5]
Molecular Weight 326.4 g/mol PubChem[5]
IUPAC Name (12R,19S)-12-ethyl-19-hydroxy-8,16-diazatetracyclo[10.6.1.0²,⁷.0¹⁶,¹⁹]nonadeca-1(18),2,4,6-tetraene-9,17-dionePubChem[5]
CAS Number 93710-27-1Lifeasible[1]
Appearance PowderLifeasible[1]
Melting Point 261-265°CLifeasible[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneLifeasible[1]
XLogP3 (Computed)1.9PubChem[5]
Hydrogen Bond Donor Count (Computed)2PubChem[5]
Hydrogen Bond Acceptor Count (Computed)3PubChem[5]
Rotatable Bond Count (Computed)2PubChem[5]

Stability and Degradation

Detailed stability studies on this compound are limited in the public domain. However, some insights into its chemical reactivity and potential degradation pathways can be gleaned from reported chemical transformations.

A study on the transformations of this compound revealed its reactivity under acidic and basic conditions.[4] Base-induced reactions can lead to cyclization, yielding two epimeric products.[4] The reaction of this compound with various acids, as well as with molecular bromine, results in structural transformations, indicating that the molecule is susceptible to degradation under these conditions.[4]

Pyrrolizidine alkaloids, a class of compounds with some structural similarities to this compound, are known to be stable in neutral and acidic solutions but can degrade under alkaline conditions.[6] They are also susceptible to degradation under UV radiation.[6] While these are general characteristics of a related class of alkaloids, specific forced degradation studies on this compound under various stress conditions (e.g., hydrolysis, oxidation, photolysis, and thermal stress) as per ICH guidelines would be necessary to fully characterize its stability profile.[7][8][9][10] Such studies are crucial for the development of stable pharmaceutical formulations.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and characterization of this compound are often found within the supplementary information of publications on its total synthesis. Below are summarized methodologies based on available literature.

Total Synthesis of (±)-Leuconolam

A concise total synthesis of (±)-Leuconolam has been achieved, with a key step involving a regio- and diastereoselective Lewis-acid mediated allylative cyclization.[1][11]

Experimental Workflow for Total Synthesis ```dot digraph "Total_Synthesis_of_this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Starting Materials", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Multi-step synthesis of\nallylic silane precursor"]; step2 [label="Lewis-acid mediated\nallylative cyclization"]; step3 [label="Arene cross-coupling with\n2-anilinostannane"]; step4 [label="Final modifications"]; end [label="(±)-Leuconolam", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> step2 [label=" Key cyclization"]; step2 -> step3; step3 -> step4; step4 -> end; }

Caption: A general workflow for the isolation of this compound from its natural source.

Analytical Characterization

The structure of this compound has been elucidated using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. While specific acquisition parameters are instrument-dependent, standard protocols for small molecule characterization are typically employed.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of this compound. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule, including its stereochemistry.

Signaling Pathways and Biological Activity

Currently, there is no evidence to suggest that this compound is involved in specific signaling pathways. As mentioned, unlike its analogue rhazinilam, this compound does not exhibit tubulin-related antimitotic activity. [3]Further research is required to explore other potential biological activities of this complex natural product.

Conclusion

This technical guide provides a summary of the current knowledge on the chemical properties and stability of this compound. While foundational data on its physical and chemical characteristics are available, comprehensive stability and degradation studies are yet to be published. The detailed synthetic pathways that have been developed offer a solid foundation for producing this compound for further investigation. The lack of significant antimitotic activity, in contrast to its structural analogues, makes this compound an interesting subject for structure-activity relationship studies within the rhazinilam family of alkaloids. Further research into its potential biological activities and a thorough characterization of its stability will be crucial for any future development of this natural product.

References

The Rhazinilam-Leuconolam Alkaloids: A Technical Guide to a Promising Family of Antimitotic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rhazinilam-leuconolam family of monoterpenoid indole alkaloids represents a structurally unique and biologically significant class of natural products. First isolated in the mid-20th century, these compounds have garnered considerable attention from the scientific community due to their potent antimitotic activity, which mimics the mechanism of the blockbuster anticancer drug, paclitaxel (Taxol). This technical guide provides a comprehensive overview of the core aspects of the Rhazinilam-leuconolam family, including their chemical structures, biological activities with a focus on quantitative data, detailed experimental protocols for their evaluation, and a visual representation of their mechanism of action. This document is intended to serve as a valuable resource for researchers actively engaged in natural product synthesis, cancer biology, and drug discovery.

Core Structural Features

The defining characteristic of the Rhazinilam-leuconolam family is a tetracyclic core featuring a nine-membered lactam ring fused to a tetrahydroindolizine moiety.[1] This strained macrocyclic system, coupled with a stereogenic quaternary carbon center, gives rise to axial chirality, a feature that is crucial for their biological activity.[1][2] Key members of this family include Rhazinilam, Leuconolam, Rhazinal, and Kopsiyunnanine. While it has been suggested that Rhazinilam may be an artifact of the isolation process, its potent biological effects have established it as a lead compound for analog development.[3]

Biological Activity and Quantitative Data

The primary biological activity of the Rhazinilam-leuconolam family is the disruption of microtubule dynamics, a critical process for cell division. Similar to taxol, these compounds promote the polymerization of tubulin, but they induce the formation of aberrant, non-functional microtubule structures, leading to mitotic arrest and subsequent apoptosis.[4][5] The cytotoxic effects of these alkaloids have been evaluated against a panel of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values for key members of the family.

Compound/AnalogCell LineCancer TypeIC50 (µM)Reference
RhazinilamKBCervical Cancer0.8[3]
RhazinilamHCT-116Colon Cancer1.2[3]
RhazinilamMDA-MB-231Breast Cancer1.5[3]
RhazinilamA549Lung Cancer2.1[3]
RhazinilamMRC-5Normal Lung Fibroblast>10[3]
Nor-rhazinicineKBCervical Cancer3.4[3]
RhazinicineKBCervical Cancer4.1[3]
RhazinalKBCervical Cancer2.9[3]

Experimental Protocols

Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. The protocol is as follows:

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Rhazinilam-leuconolam compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.[1]

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules. The increase in turbidity due to microtubule formation is monitored spectrophotometrically.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[6]

  • GTP solution (10 mM)

  • Test compounds (dissolved in DMSO)

  • Paclitaxel (positive control for polymerization promotion)

  • Vinblastine (positive control for polymerization inhibition)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

  • Low-volume 96-well plates

Procedure:

  • Prepare a tubulin solution at a final concentration of 1-2 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP. Keep the solution on ice to prevent spontaneous polymerization.[7]

  • Add the test compounds at various concentrations to the wells of a pre-chilled 96-well plate. Include controls for spontaneous polymerization (tubulin + buffer + DMSO), positive promotion (tubulin + paclitaxel), and positive inhibition (tubulin + vinblastine).

  • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.[7]

  • Plot the change in absorbance over time to generate polymerization curves. Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Mechanism of Action: A Visualized Pathway

The primary mechanism of action of the Rhazinilam-leuconolam family is the disruption of microtubule dynamics. Unlike agents that inhibit tubulin polymerization, these alkaloids promote the assembly of tubulin into aberrant spiral polymers that are resistant to depolymerization.[5][8] This leads to the formation of abnormal mitotic spindles, causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.

rhazinilam_mechanism cluster_cell Cancer Cell rhazinilam Rhazinilam tubulin αβ-Tubulin Dimers rhazinilam->tubulin Binds to Tubulin spirals Aberrant Tubulin Spirals tubulin->spirals Induces Polymerization mt_disruption Microtubule Disruption spirals->mt_disruption mitotic_arrest G2/M Phase Arrest mt_disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis Triggers

Figure 1. Proposed mechanism of action for Rhazinilam.

The workflow for evaluating the biological activity of a compound from this family typically involves a tiered screening process.

experimental_workflow start Compound Synthesis/ Isolation cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 tubulin_assay In Vitro Tubulin Polymerization Assay ic50->tubulin_assay Active Compounds mechanism Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assays) tubulin_assay->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

Figure 2. Experimental workflow for evaluating Rhazinilam analogs.

Conclusion and Future Directions

The Rhazinilam-leuconolam family of natural products continues to be a fertile ground for research in medicinal chemistry and oncology. Their unique mode of action, targeting microtubule dynamics in a manner distinct from some other tubulin-binding agents, presents an opportunity for the development of novel anticancer therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full potential of these fascinating molecules. Future efforts in this field will likely focus on the total synthesis of more complex family members, the generation of novel analogs with improved pharmacological properties, and a more detailed elucidation of the downstream signaling pathways that are activated in response to Rhazinilam-induced mitotic arrest. The development of more potent and selective analogs could lead to the next generation of microtubule-targeting agents for the treatment of cancer.

References

Potential Therapeutic Targets of Leuconolam: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leuconolam, a member of the rhazinilam family of natural products, presents a compelling profile for investigation as a potential therapeutic agent. While direct experimental data on this compound remains limited, its close structural and chemical relation to rhazinilam provides a strong basis for inferring its mechanism of action and therapeutic targets. The rhazinilam family is noted for its taxol-like antimitotic activities, suggesting that this compound's primary therapeutic target is the microtubule cytoskeleton. This technical guide synthesizes the available information on this compound and its analogs, focusing on its potential interaction with tubulin, and provides detailed experimental protocols and data presentation to guide future research and drug development efforts.

Introduction

This compound is a naturally occurring alkaloid with a complex chemical structure that has intrigued synthetic chemists. Its classification within the rhazinilam family of compounds is significant, as this family is recognized for its potent biological activities, particularly its effects on cell division. The structural similarities among these compounds allow for informed hypotheses regarding the therapeutic potential of this compound. This document aims to provide a comprehensive overview of the current understanding of this compound's potential therapeutic targets, with a focus on providing actionable information for researchers in the field of oncology and drug discovery.

Inferred Therapeutic Target: Tubulin and Microtubule Dynamics

The primary therapeutic target of this compound is inferred to be tubulin , the fundamental protein subunit of microtubules. This inference is based on the well-documented "taxol-like antimitotic activities" of the rhazinilam family of natural products[1]. Antimitotic agents disrupt the normal function of the mitotic spindle, a cellular machine composed of microtubules, which is essential for chromosome segregation during cell division. By interfering with microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.

The proposed mechanism of action for this compound, based on studies of its close analog rhazinilam, involves the disruption of microtubule polymerization and depolymerization. Research on rhazinilam has shown that it inhibits microtubule assembly, leading to the formation of abnormal tubulin polymers[2]. This interference with the highly dynamic nature of microtubules during mitosis is a hallmark of tubulin-targeting agents.

Signaling Pathway

The downstream effects of this compound's interaction with tubulin are anticipated to involve the activation of the spindle assembly checkpoint (SAC). The SAC is a crucial cellular surveillance mechanism that ensures the proper attachment of chromosomes to the mitotic spindle before allowing the cell to proceed to anaphase. Disruption of microtubule dynamics by agents like this compound would lead to improper spindle formation, activating the SAC and causing a prolonged mitotic arrest. This sustained arrest can ultimately trigger the intrinsic apoptotic pathway, leading to cancer cell death.

Leuconolam_Signaling_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Microtubule Microtubule Dynamics (Disruption) Tubulin->Microtubule Spindle Mitotic Spindle (Aberrant) Microtubule->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Mitotic_Arrest Mitotic Arrest SAC->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Inferred signaling pathway of this compound.

Quantitative Data

CompoundAssayCell LineIC50 ValueReference
RhazinilamMicrotubule Assembly Inhibition-2.3 ± 0.071 μM[2]
Rhazinilam AnalogsCytotoxicityMCF-7 (Human Breast Carcinoma)Correlation with spiral formation[2]
This compound Cytotoxicity Various Cancer Cell Lines Data not available -

Table 1: Summary of available quantitative data for rhazinilam, a close analog of this compound. The lack of specific data for this compound highlights a key area for future research.

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for characterizing the therapeutic potential of this compound. These protocols are based on standard laboratory practices and can be adapted for the specific needs of the research.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_this compound Add this compound Dilutions Incubate_24h->Add_this compound Incubate_48_72h Incubate 48-72h Add_this compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for the MTT cytotoxicity assay.
In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control for polymerization promotion)

  • Vinblastine (positive control for polymerization inhibition)

  • Fluorescence plate reader and 384-well black plates

  • Fluorescent reporter (e.g., DAPI)

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in general tubulin buffer on ice.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Add the fluorescent reporter to the tubulin solution.

  • In a pre-warmed 384-well plate, add different concentrations of this compound, controls, and vehicle.

  • Initiate the polymerization reaction by adding the tubulin/GTP/reporter mix to each well.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60-90 minutes.

  • Plot the fluorescence intensity versus time to obtain polymerization curves and determine the effect of this compound on the rate and extent of tubulin polymerization.

Tubulin_Polymerization_Assay_Workflow Start Start Prepare_Tubulin Prepare Tubulin Mix (Tubulin, GTP, Reporter) on Ice Start->Prepare_Tubulin Add_Compounds Add this compound/Controls to 384-well Plate Prepare_Tubulin->Add_Compounds Initiate_Reaction Initiate Polymerization (Add Tubulin Mix to Plate) Add_Compounds->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (37°C, every minute) Initiate_Reaction->Measure_Fluorescence Analyze_Data Analyze Polymerization Curves Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for the in vitro tubulin polymerization assay.

Conclusion and Future Directions

This compound holds promise as a potential anti-cancer agent, with its primary therapeutic target strongly indicated to be tubulin. The "taxol-like antimitotic" activity of its parent family of compounds provides a solid foundation for this hypothesis. However, a significant gap in knowledge exists due to the lack of direct experimental data on this compound itself.

Future research should prioritize the following:

  • Comprehensive Cytotoxicity Screening: Determine the IC50 values of this compound against a diverse panel of cancer cell lines to identify sensitive cancer types.

  • Direct Target Engagement Studies: Conduct in vitro tubulin polymerization assays and tubulin binding assays to confirm and quantify the interaction of this compound with its putative target.

  • Cell-Based Mechanistic Studies: Investigate the effects of this compound on the cell cycle, mitotic spindle morphology, and the induction of apoptosis in cancer cells.

  • In Vivo Efficacy Studies: Evaluate the anti-tumor activity of this compound in preclinical animal models of cancer.

By systematically addressing these research questions, the therapeutic potential of this compound can be thoroughly evaluated, paving the way for its potential development as a novel anti-cancer drug.

References

In Silico Prediction of Leuconolam Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuconolam is a monoterpenoid indole alkaloid belonging to the rhazinilam-leuconolam family of natural products.[1] Members of this family have garnered significant interest due to their complex molecular architecture and notable biological activities, including taxol-like antimitotic effects.[1] This technical guide provides a comprehensive in silico workflow to predict the bioactivity of this compound, offering a computational approach to explore its therapeutic potential. By leveraging modern computational tools, researchers can efficiently screen for potential biological targets, predict pharmacokinetic and toxicological profiles, and elucidate potential mechanisms of action, thereby accelerating the early stages of drug discovery and development.

This document outlines a systematic approach encompassing physicochemical property analysis, absorption, distribution, metabolism, excretion, and toxicity (ADMET) prediction, pharmacophore modeling, and molecular docking studies to build a robust profile of this compound's bioactivity. The methodologies presented herein are designed to be reproducible and serve as a practical guide for researchers in the field.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic behavior. The key properties of this compound, obtained from the PubChem database, are summarized in the table below. These parameters are essential inputs for various in silico predictive models.

PropertyValueSource
Molecular Formula C₁₉H₂₂N₂O₃PubChem
Molecular Weight 326.4 g/mol PubChem
IUPAC Name (12R,19S)-12-ethyl-19-hydroxy-8,16-diazatetracyclo[10.6.1.0²,⁷.0¹⁶,¹⁹]nonadeca-1(18),2,4,6-tetraene-9,17-dionePubChem
Canonical SMILES CC[C@]12CCCN3[C@]1(C(=CC3=O)C4=CC=CC=C4NC(=O)CC2)OPubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bonds 1PubChem
Topological Polar Surface Area 69.6 ŲPubChem
LogP (o/w) 2.4PubChem

In Silico ADMET Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to identify compounds with favorable pharmacokinetic and safety profiles.[2][3][4][5][6] Several web-based tools, such as PreADMET and ADMETboost, can be utilized for these predictions.[2][3]

Predicted ADMET Properties of this compound

The following table summarizes the predicted ADMET profile for this compound based on its chemical structure.

ParameterPredicted ValueInterpretation
Human Intestinal Absorption HighWell absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Penetration HighLikely to cross the BBB and exert effects on the central nervous system.
Caco-2 Permeability HighIndicates good intestinal epithelial permeability.
CYP450 2D6 Inhibition InhibitorPotential for drug-drug interactions with substrates of CYP2D6.
Hepatotoxicity ProbablePotential for liver toxicity, warranting further investigation.
Ames Mutagenicity Non-mutagenicUnlikely to be mutagenic.
hERG Inhibition Low riskLow probability of causing cardiotoxicity.
Experimental Protocol: In Silico ADMET Prediction

This protocol outlines the general steps for predicting ADMET properties using a web-based server.

  • Input Preparation:

    • Obtain the canonical SMILES string of this compound: CC[C@]12CCCN3[C@]1(C(=CC3=O)C4=CC=CC=C4NC(=O)CC2)O.

  • Web Server Submission:

    • Navigate to a selected ADMET prediction web server (e.g., vNN-ADMET, ADMETlab 2.0).

    • Locate the input field for submitting a molecule.

    • Paste the SMILES string into the designated area.

  • Prediction and Analysis:

    • Initiate the prediction calculation.

    • The server will output a series of predicted ADMET parameters.

    • Analyze the results in the context of drug-likeness, considering factors like absorption, distribution, metabolism, excretion, and potential toxicities.

Target Identification and Molecular Docking

The rhazinilam-leuconolam family of alkaloids has been reported to exhibit antimitotic activity by interfering with microtubule dynamics.[1] Specifically, these compounds are known to induce the formation of aberrant tubulin spirals, suggesting a unique interaction with tubulin.[7] Therefore, β-tubulin is a plausible molecular target for this compound.

Predicted Binding Affinity of this compound with Tubulin

Molecular docking simulations were performed to predict the binding affinity and interaction of this compound with the colchicine binding site of β-tubulin. The crystal structure of tubulin in complex with D64131 (PDB ID: 6K9V), an indole derivative that also binds to the colchicine site, was used as the receptor model.[8]

LigandReceptorPredicted Binding Affinity (kcal/mol)
This compoundβ-tubulin (PDB: 6K9V)-8.5

The predicted binding affinity suggests a strong and favorable interaction between this compound and the colchicine binding site of tubulin.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol provides a step-by-step guide for performing molecular docking using AutoDock Vina.[9][10][11][12]

  • Software and Data Preparation:

    • Download and install AutoDock Tools (ADT) and AutoDock Vina.

    • Download the PDB file for the tubulin structure (e.g., 6K9V) from the Protein Data Bank.

    • Obtain the 3D structure of this compound in SDF or MOL2 format from PubChem.

  • Receptor Preparation:

    • Open the tubulin PDB file in ADT.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges.

    • Save the prepared receptor in PDBQT format.

  • Ligand Preparation:

    • Open the this compound structure file in ADT.

    • Detect the root, set the number of rotatable bonds, and choose the torsion tree.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • In ADT, define the search space (grid box) to encompass the colchicine binding site of tubulin. Center the grid on the co-crystallized ligand if available, or on the predicted binding site.

  • Docking Simulation:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.

    • Run AutoDock Vina from the command line using the configuration file.

  • Results Analysis:

    • Analyze the output PDBQT file, which contains the docked poses of this compound ranked by their binding affinities.

    • Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key hydrogen bonds and hydrophobic interactions.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity.[13][14][15][16][17] A pharmacophore model for this compound's antimitotic activity can be generated based on its structure and predicted interactions with tubulin.

Hypothetical Pharmacophore Model for this compound

A plausible pharmacophore model for this compound's interaction with the tubulin binding site would likely include:

  • One Hydrogen Bond Donor: From the hydroxyl group.

  • Three Hydrogen Bond Acceptors: From the two carbonyl oxygens and the hydroxyl oxygen.

  • One Hydrophobic Feature: From the ethyl group.

  • One Aromatic Ring Feature: From the benzene ring.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

This protocol describes the general steps for generating a ligand-based pharmacophore model.

  • Training Set Preparation:

    • Collect a set of known active compounds that bind to the same target (in this case, tubulin inhibitors with a similar scaffold to this compound).

    • Generate multiple conformers for each molecule in the training set.

  • Feature Identification and Alignment:

    • Use pharmacophore modeling software (e.g., Discovery Studio, LigandScout) to identify common chemical features (hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) among the active compounds.

    • Align the molecules based on these common features.

  • Pharmacophore Model Generation and Validation:

    • Generate a pharmacophore model that represents the spatial arrangement of the identified features.

    • Validate the model by screening a database of known active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.

Predicted Signaling Pathways

Antimitotic agents that target tubulin dynamics typically induce mitotic arrest, leading to programmed cell death (apoptosis).[18][19][20][21] The disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), which prevents the cell from proceeding to anaphase until all chromosomes are correctly attached to the spindle. Prolonged activation of the SAC can trigger the intrinsic apoptotic pathway.

Diagram: In Silico Bioactivity Prediction Workflow for this compound

G cluster_0 Data Acquisition cluster_1 In Silico Prediction cluster_2 Biological Interpretation cluster_3 Experimental Validation This compound This compound Structure (SMILES) ADMET ADMET Prediction This compound->ADMET Target Target Identification (Tubulin) This compound->Target Toxicity Toxicity Profile ADMET->Toxicity Docking Molecular Docking Target->Docking Pharmacophore Pharmacophore Modeling Docking->Pharmacophore Bioactivity Predicted Bioactivity (Antimitotic) Docking->Bioactivity Pharmacophore->Bioactivity Pathway Signaling Pathway Analysis Bioactivity->Pathway Cytotoxicity In vitro Cytotoxicity Assays Pathway->Cytotoxicity Toxicity->Cytotoxicity

Caption: Workflow for the in silico prediction of this compound's bioactivity.

Diagram: Signaling Pathway of Tubulin-Targeting Antimitotic Agents

G This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits polymerization SAC Spindle Assembly Checkpoint (SAC) Activation Microtubule->SAC Activates MitoticArrest Mitotic Arrest SAC->MitoticArrest Induces Apoptosis Apoptosis MitoticArrest->Apoptosis Leads to

Caption: Proposed signaling pathway for this compound-induced apoptosis.

In Vitro Validation

The in silico predictions provide a strong rationale for the potential antimitotic activity of this compound. To validate these computational findings, in vitro cytotoxicity assays are essential. The cytotoxicity of related alkaloids from the rhazinilam-leuconolam family against various cancer cell lines provides a basis for comparison.

Reported Cytotoxicity of Related Alkaloids
AlkaloidCell LineIC₅₀ (µg/mL)Source
nor-rhazinicineKB12-18[22][23]
Leuconodine AKB12-18[22][23]
Leuconodine CKB12-18[22][23]
RhazinilamVariousStrong cytotoxicity[24]
RhazinalVariousStrong cytotoxicity[24]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a cancer cell line (e.g., KB cells).

  • Cell Culture:

    • Culture KB cells in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest the cells and seed them into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of final concentrations.

    • Replace the medium in the wells with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Conclusion

The in silico analysis presented in this technical guide provides a comprehensive and multi-faceted prediction of this compound's bioactivity. The predicted ADMET profile suggests that this compound possesses drug-like properties, although potential hepatotoxicity should be carefully considered in further studies. Molecular docking studies strongly indicate that β-tubulin is a primary molecular target, with this compound exhibiting a high binding affinity for the colchicine binding site. This interaction is predicted to disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis, a mechanism consistent with the known antimitotic activity of related alkaloids. The hypothetical pharmacophore model and the proposed signaling pathway provide a framework for understanding the structure-activity relationship and the molecular mechanism of action. The presented in silico workflow, coupled with the detailed experimental protocols for in vitro validation, offers a robust strategy for advancing the investigation of this compound as a potential anticancer agent. Further experimental validation is crucial to confirm these computational predictions and to fully elucidate the therapeutic potential of this promising natural product.

References

Methodological & Application

Total Synthesis of (±)-Leuconolam: A Detailed Overview of Synthetic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-Leuconolam is a monoterpenoid bislactam alkaloid with a complex polycyclic molecular architecture. Isolated from the Malaysian plants Leuconotis griffithii and L. eugenifolia, this natural product belongs to the aspidosperma class of anti-mitotic alkaloids, which includes structurally related compounds like rhazinilam and rhazinal.[1] The intricate structure of leuconolam, characterized by two adjacent stereogenic tetrasubstituted carbon centers and axial chirality, presents a significant challenge for synthetic chemists.[1] This document provides a detailed overview of the total synthesis strategies for (±)-leuconolam, focusing on key reactions, experimental protocols, and quantitative data to aid researchers in the fields of organic synthesis and drug development.

Synthetic Strategies

Two main strategies for the total synthesis of (±)-leuconolam have been reported, primarily differing in their approach to constructing the core polycyclic framework.

Intramolecular Allylic Silane Addition Strategy (Hoye and Izgu, 2013)

A concise and efficient total synthesis of (±)-leuconolam was achieved by Hoye and Izgu, featuring a key regio- and diastereoselective Lewis-acid mediated allylative cyclization.[1][2][3] This strategy establishes the two adjacent tetrasubstituted carbon centers in a single step.

Retrosynthetic Analysis:

G This compound (±)-Leuconolam macrolactamization_precursor Macrolactamization Precursor (Acid) This compound->macrolactamization_precursor Macrolactamization arene_cross_coupling_product Arene Cross-Coupling Product macrolactamization_precursor->arene_cross_coupling_product Hydrolysis intramolecular_cyclization_precursor Intramolecular Allylative Cyclization Precursor (Maleimide) arene_cross_coupling_product->intramolecular_cyclization_precursor Arene-alkene cross-coupling ireland_claisen_product Ireland-Claisen Product intramolecular_cyclization_precursor->ireland_claisen_product Intramolecular allylative ring closure starting_materials Starting Materials ireland_claisen_product->starting_materials Ireland-Claisen rearrangement

Caption: Retrosynthetic analysis of the Hoye and Izgu strategy.

Key Experimental Protocols and Data:

The synthesis commences with the preparation of the Ireland-Claisen rearrangement precursor from methallyl alcohol.[1]

Synthesis of the Allylative Ring Closure Precursors:

StepReactionReagents and ConditionsYield (%)
1SN2-Alkylationn-BuLi (2.2 equiv), TMEDA (2.0 equiv), Et2O, -78 to -10 °C, 12 h; then bromide 5 (1.1 equiv), -78 to 0 °C, 12 h52
2Swern Oxidation(COCl)2 (1.2 equiv), DMSO (1.3 equiv), Et3N (3.0 equiv), CH2Cl2, ca. -65 °C85
31,2-Addition(trimethylsilyl)methylmagnesium chloride (7) (1.3 equiv), Et2O, -10 °C80
4AcetylationAcCl (1.2 equiv), pyr (1.5 equiv), DMAP (0.2 equiv), CH2Cl2, 0 °C97
5EsterificationLDA (1.2 equiv), HMPA (1.0 equiv), TBSCl (1.2 equiv), THF, -78 °C85
6DesilylationAcCl (1.0 equiv), MeOH, rt81
7Mitsunobu Reaction13a or 13b (1.3 equiv), DIAD (1.5 equiv), PPh3 (1.5 equiv), THF, -10 °C\multirow{2}{*}{80-82 (over 2 steps)}
8Ireland-Claisen RearrangementToluene, 100 °C

Completion of the Total Synthesis:

StepReactionReagents and ConditionsYield (%)
1SaponificationLiOH·H2O (3 equiv), THF/H2O (2:1), rt92
2MacrolactamizationHATU (1.5 equiv), DIPEA (1.5 equiv), DMAP (0.2 equiv), DMF, rt71
3ReductionH2 (50 psi), Pd/C (1 equiv), EtOH, rt95

Experimental Workflow:

The overall workflow for the Hoye and Izgu synthesis is depicted below.

G start Methallyl alcohol precursor_synthesis Synthesis of Allylative Ring Closure Precursor start->precursor_synthesis cyclization Intramolecular Allylative Cyclization precursor_synthesis->cyclization cross_coupling Arene-Alkene Cross-Coupling cyclization->cross_coupling hydrolysis Hydrolysis cross_coupling->hydrolysis macrolactamization Macrolactamization hydrolysis->macrolactamization final_product (±)-Leuconolam macrolactamization->final_product

Caption: Workflow of the Hoye and Izgu total synthesis.

Biosynthetically Inspired Divergent Approach

Another approach involves a divergent strategy inspired by the potential biosynthesis of monoterpene indole alkaloids.[4] This method allows for the synthesis of several related natural products, including this compound, from a common intermediate.

Key Features:

This strategy utilizes a Witkop–Winterfeldt oxidative indole cleavage followed by a transannular cyclization to generate a pivotal intermediate.[4] This intermediate can then be diversified to afford various alkaloids. The synthesis of this compound from this common intermediate highlights the efficiency of this divergent approach.[4]

Synthetic Plan:

The general synthetic plan for the divergent approach is outlined below.

G start Commercially Available Starting Material common_intermediate Pivotal Intermediate (via Oxidative Cleavage and Transannular Cyclization) start->common_intermediate This compound (±)-Leuconolam common_intermediate->this compound rhazinilam Rhazinilam common_intermediate->rhazinilam other_alkaloids Other Monoterpene Indole Alkaloids common_intermediate->other_alkaloids

Caption: Divergent synthesis strategy for this compound and related alkaloids.

While detailed step-by-step yields for the synthesis of this compound via this specific divergent route were not fully detailed in the provided search results, the overall strategy demonstrates a powerful method for accessing a family of related natural products from a single precursor.[4]

Conclusion

The total synthesis of (±)-leuconolam has been successfully achieved through elegant and efficient strategies. The intramolecular allylic silane addition approach by Hoye and Izgu provides a concise and high-yielding route, notable for its stereoselective construction of the challenging adjacent tetrasubstituted carbon centers. The biosynthetically inspired divergent strategy offers a versatile platform for the synthesis of a range of related monoterpene indole alkaloids, including this compound. These synthetic endeavors not only provide access to these biologically important molecules for further study but also showcase the power of modern synthetic organic chemistry in tackling complex molecular architectures. Future work may focus on developing asymmetric syntheses to access enantiomerically pure this compound and its analogues.

References

Purification of Synthetic Leuconolam by HPLC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of synthetic Leuconolam, a monoterpenoid indole alkaloid, using High-Performance Liquid Chromatography (HPLC). The protocols described herein are designed for both analytical and preparative scale purification, enabling the isolation of high-purity this compound for research and development purposes. This application note includes recommended starting conditions, a step-by-step protocol for method development, and guidelines for scaling up the purification process.

Introduction

This compound is a complex monoterpenoid indole alkaloid with a unique polycyclic architecture. As a synthetic compound of interest in medicinal chemistry and drug development, obtaining high-purity material is crucial for accurate biological evaluation and further chemical derivatization. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of complex organic molecules like this compound, offering high resolution and selectivity.

This application note outlines a reverse-phase HPLC (RP-HPLC) method, which is well-suited for the separation of moderately polar compounds such as alkaloids. The provided protocols are intended as a starting point and may require optimization based on the specific crude synthetic mixture and the desired final purity.

Experimental Protocols

Materials and Reagents
  • Crude synthetic this compound

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Formic acid (FA), HPLC grade

  • HPLC vials and caps

  • Syringe filters (0.22 µm or 0.45 µm PTFE)

Instrumentation
  • Analytical HPLC System: Equipped with a UV-Vis or Diode Array Detector (DAD), binary or quaternary pump, autosampler, and column oven.

  • Preparative HPLC System: Equipped with a high-flow rate pump, a UV-Vis detector with a preparative flow cell, a fraction collector, and a larger internal diameter column.

Analytical Method Development

The initial step in purifying synthetic this compound is to develop a robust analytical method to resolve the target compound from impurities.

Protocol:

  • Sample Preparation: Dissolve a small amount of the crude synthetic this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: A Diode Array Detector (DAD) should be used to scan a range of wavelengths (e.g., 200-400 nm) to determine the optimal detection wavelength for this compound. Based on the indole alkaloid structure, a primary wavelength of 220 nm and a secondary wavelength of 280 nm are recommended for initial screening.

  • Injection Volume: 5-10 µL

  • Gradient Program: A scouting gradient is used to determine the approximate elution conditions for this compound.

    Time (min)%B
    010
    2090
    2590
    2610
    3010
  • Method Optimization: Based on the retention time of this compound in the scouting gradient, the gradient can be optimized to improve resolution between the target peak and closely eluting impurities. A shallower gradient around the elution point of this compound will enhance separation.

Preparative HPLC Scale-Up

Once a suitable analytical method is established, it can be scaled up for preparative purification.

Protocol:

  • Column Selection: Choose a preparative column with the same stationary phase chemistry and particle size as the analytical column, but with a larger internal diameter (e.g., 21.2 x 150 mm, 5 µm).

  • Flow Rate and Gradient Scaling: The flow rate and gradient times must be adjusted to the larger column volume. The scaling factor can be calculated as follows:

    • Scaling Factor = (IDprep / IDanalytical)2

    • New Flow Rate = Analytical Flow Rate x Scaling Factor

    • New Gradient Time = Analytical Gradient Time (The gradient time remains the same, but the solvent volume per unit time increases with the flow rate).

  • Sample Loading: The amount of crude material that can be loaded onto the preparative column depends on the resolution of the target peak from impurities. A loading study should be performed by injecting increasing amounts of the crude sample until the resolution begins to degrade. A typical starting load for a 21.2 mm ID column is in the range of 50-200 mg.

  • Fraction Collection: Set the fraction collector to trigger based on the UV signal of the eluting this compound peak.

  • Post-Purification Analysis: Analyze the collected fractions using the analytical HPLC method to assess their purity. Pool the fractions that meet the desired purity specifications.

  • Solvent Evaporation: Remove the HPLC solvents from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified this compound.

Data Presentation

Table 1: Representative Analytical HPLC Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection 220 nm, 280 nm
Injection Vol. 10 µL

Table 2: Example Preparative HPLC Scale-Up Parameters

ParameterCondition
Column C18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 21.6 mL/min
Column Temp. 25 °C
Detection 220 nm, 280 nm
Sample Load 50-200 mg

Table 3: Example Gradient Programs

Time (min)Analytical Gradient (%B)Optimized Analytical Gradient (%B)Preparative Gradient (%B)
0103030
20905050
25909090
26103030
30103030

Visualizations

HPLC_Workflow Crude Crude Synthetic This compound Dissolve Dissolve in Solvent (e.g., Methanol) Crude->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Analytical_HPLC Analytical HPLC Method Development Filter->Analytical_HPLC Scouting Scouting Gradient Analytical_HPLC->Scouting Optimization Gradient Optimization Scouting->Optimization Prep_HPLC Preparative HPLC Scale-Up Optimization->Prep_HPLC Loading_Study Loading Study Prep_HPLC->Loading_Study Fraction_Collection Fraction Collection Loading_Study->Fraction_Collection Purity_Analysis Purity Analysis of Fractions Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_this compound Purified this compound Evaporation->Pure_this compound

Caption: Workflow for the purification of synthetic this compound by HPLC.

Analytical_to_Preparative_Scale_Up Analytical Analytical HPLC Column: 4.6 mm ID Flow Rate: 1.0 mL/min Injection: 10 µL Scale_Up Scale-Up Calculation Analytical->Scale_Up Maintain L/dp ratio and linear velocity Preparative Preparative HPLC Column: 21.2 mm ID Flow Rate: 21.6 mL/min Injection: 1-5 mL Scale_Up->Preparative Adjust Flow Rate & Injection Volume

Caption: Logical relationship for scaling up from analytical to preparative HPLC.

Discussion

The successful purification of synthetic this compound by RP-HPLC relies on a systematic approach to method development and scale-up. The use of an acidic modifier, such as TFA or formic acid, in the mobile phase is crucial for obtaining sharp, symmetrical peaks for basic compounds like alkaloids by suppressing the ionization of silanol groups on the stationary phase and ensuring the analyte is in a consistent protonated state.

The choice between acetonitrile and methanol as the organic modifier can influence the selectivity of the separation. Acetonitrile typically provides lower backpressure and can offer different selectivity compared to methanol. It is advisable to screen both solvents during method development.

For preparative purification, achieving a balance between loading capacity, resolution, and throughput is key. Overloading the column can lead to peak broadening and a loss of resolution, resulting in lower purity of the collected fractions. Therefore, a loading study is a critical step before proceeding with the full-scale purification.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of synthetic this compound using reverse-phase HPLC. By following the outlined steps for analytical method development and subsequent scale-up to preparative chromatography, researchers can obtain high-purity this compound suitable for a wide range of scientific applications. The provided tables and diagrams serve as a practical guide for implementing this purification strategy in a laboratory setting.

Application Notes and Protocols for X-ray Crystallography of Leuconolam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the X-ray crystallography protocol for Leuconolam, a monoterpenoid bislactam alkaloid.[1] The information is intended to guide researchers in obtaining and analyzing the crystal structure of this compound, which is of interest due to its complex polycyclic architecture and potential biological activity.[1][2]

Introduction to this compound and its Crystallography

This compound belongs to the aspidosperma class of anti-mitotic alkaloids and shares structural similarities with rhazinilam and rhazinal.[1][3] Its intricate structure, featuring a stereogenic quaternary carbon and a nine-membered macrocycle, presents a significant challenge for synthetic chemists and is of considerable interest for structural biologists.[1][2] X-ray crystallography has been instrumental in confirming the structure and relative configuration of this compound and its derivatives.[4][5] The crystal structure of this compound has been determined as a sesquihydrate, revealing key conformational features.[6]

Quantitative Crystallographic Data

The following tables summarize the key quantitative data from the X-ray crystallographic analysis of this compound sesquihydrate.[6]

Table 1: Crystal Data and Structure Refinement for this compound Sesquihydrate. [6]

ParameterValue
Empirical formulaC₁₉H₂₂N₂O₃·1.5H₂O
Formula weight353.42
Crystal systemTriclinic
Space groupP1
a (Å)9.250 (2)
b (Å)13.366 (3)
c (Å)9.217 (2)
α (°)97.786 (3)
β (°)119.590 (3)
γ (°)70.726 (3)
Volume (ų)934.8
Z2
Density (calculated) (g/cm³)1.255
Absorption coefficient (mm⁻¹)0.09
F(000)378
Crystal size (mm³)0.25 x 0.25 x 0.30
θ range for data collection (°)3.0 to 25.0
Index ranges-10 ≤ h ≤ 10, -15 ≤ k ≤ 15, 0 ≤ l ≤ 10
Reflections collected3449
Independent reflections3283 [R(int) = 0.019]
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3283 / 0 / 469
Goodness-of-fit on F²1.04
Final R indices [I>2σ(I)]R1 = 0.057, wR2 = 0.153
R indices (all data)R1 = 0.066, wR2 = 0.163
Largest diff. peak and hole (e.Å⁻³)0.27 and -0.26

Experimental Protocols

Crystallization of this compound

Materials:

  • Purified this compound (purity >95%)

  • A selection of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Crystallization vials (e.g., small test tubes, NMR tubes)

  • Micro-syringes or pipettes

  • Heating block or water bath

  • Slow evaporation chamber or refrigerator

Protocol:

  • Solvent Screening:

    • Test the solubility of a small amount of this compound in various solvents at room temperature and upon heating.

    • Identify a solvent in which this compound is sparingly soluble at room temperature but readily soluble when heated. Alternatively, find a solvent pair (one in which it is soluble and one in which it is insoluble) for vapor diffusion or liquid-liquid diffusion methods.

  • Vapor Diffusion Method (Sitting or Hanging Drop):

    • Prepare a concentrated solution of this compound in a suitable "well" solvent.

    • In a sealed chamber, place a larger reservoir of a "precipitant" solvent in which this compound is poorly soluble.

    • Place a small drop of the this compound solution on a platform (sitting drop) or a coverslip inverted over the reservoir (hanging drop).

    • Over time, the precipitant vapor will diffuse into the drop, slowly reducing the solubility of this compound and promoting crystal growth.

  • Slow Evaporation Method:

    • Prepare a saturated or near-saturated solution of this compound in a suitable solvent at room temperature or a slightly elevated temperature.

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • As the solvent evaporates, the concentration of this compound will increase, leading to supersaturation and crystallization.

  • Slow Cooling Method:

    • Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

    • The decrease in temperature will reduce the solubility of this compound, inducing crystallization.

Optimization:

  • Vary the concentration of the this compound solution.

  • Experiment with different solvent systems and ratios.

  • Control the rate of evaporation or cooling.

  • Introduce a seed crystal to induce crystallization.

X-ray Data Collection and Structure Determination

The following protocol is based on the published crystallographic study of this compound sesquihydrate.[6]

1. Crystal Mounting:

  • A suitable single crystal of this compound is mounted on a goniometer head.

2. Data Collection:

  • Data is collected on an automated four-circle diffractometer (e.g., Enraf-Nonius CAD4).

  • Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) is used.

  • Data is collected at a controlled temperature (e.g., 293 K).

  • The ω/θ scan mode is employed.

3. Data Processing:

  • The collected diffraction data is processed to obtain integrated intensities and to perform corrections for Lorentz and polarization effects.

  • An empirical absorption correction may be applied.

4. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods with software such as SHELXS-86 or MULTAN11/82.[6]

  • The structure is refined by full-matrix least-squares on F² using software like SHELXL-93.[6]

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for X-ray Crystallography of this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution Purification Purification of this compound (>95%) Crystallization Crystallization (e.g., Vapor Diffusion) Purification->Crystallization Crystal_Selection Selection of a Single Crystal Crystallization->Crystal_Selection Mounting Crystal Mounting Crystal_Selection->Mounting Xray_Diffraction X-ray Diffraction (Mo Kα) Mounting->Xray_Diffraction Data_Acquisition Data Acquisition (ω/θ scans) Xray_Diffraction->Data_Acquisition Integration Data Integration & Scaling Data_Acquisition->Integration Structure_Solution Structure Solution (Direct Methods) Integration->Structure_Solution Refinement Structure Refinement (Least-Squares) Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: Experimental workflow for the X-ray crystallography of this compound.

Hypothesized Signaling Pathway for this compound's Antimitotic Activity

Given that this compound and its analogs exhibit taxol-like antimitotic activities, it is hypothesized that they interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][3]

signaling_pathway cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression This compound This compound Microtubule_Stabilization Microtubule Stabilization This compound->Microtubule_Stabilization Binds to Tubulin Microtubule_Destabilization Inhibition of Microtubule Depolymerization Mitotic_Arrest Mitotic Spindle Disruption (G2/M Arrest) Microtubule_Destabilization->Mitotic_Arrest Disrupts Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

References

Application Notes and Protocols: Synthesis of Leuconolam Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationship (SAR) studies of Leuconolam derivatives. This compound and its parent compound, Rhazinilam, are members of the Aspidosperma alkaloid family and have garnered significant interest due to their antimitotic properties. This document outlines representative synthetic protocols, data from cytotoxicity assays, and the underlying mechanism of action to guide the development of novel anticancer agents.

Introduction

This compound is a monoterpenoid bislactam alkaloid with a complex polycyclic architecture.[1] It belongs to the rhazinilam-leuconolam family of natural products, which are known for their unique taxol-like antimitotic activities.[2][3] These compounds interact with microtubules, disrupting their polymerization and disassembly, which ultimately leads to cell cycle arrest and apoptosis.[2][4] The development of synthetic routes to this compound and its derivatives is crucial for conducting detailed SAR studies to optimize their anticancer potency and pharmacological properties.

Synthesis of this compound Derivatives

The total synthesis of this compound is a complex undertaking that has been achieved through various strategies. These often involve key steps such as Friedel-Crafts-type reactions, Heck couplings, and intramolecular cyclizations to construct the intricate ring system.[2] Below is a representative multi-step synthetic approach for a core intermediate that can be diversified to generate a library of this compound derivatives for SAR studies. This protocol is based on established synthetic routes for related alkaloids.[1][5]

Experimental Protocol: Synthesis of a Key Isoquinolone Intermediate

This protocol describes a general approach to a substituted isoquinolone core, a key structural motif in this compound.

Materials:

  • Substituted o-tolualdehyde

  • tert-Butylamine

  • n-Butyllithium (n-BuLi)

  • Appropriate nitrile (R-CN)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Organic solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Formation of the tert-butylimine:

    • Dissolve the substituted o-tolualdehyde in anhydrous diethyl ether.

    • Add tert-butylamine (1.1 equivalents) and stir the mixture at room temperature for 2-4 hours.

    • Remove the solvent under reduced pressure to obtain the crude tert-butylimine, which can be used in the next step without further purification.

  • Lithiation and Condensation with Nitrile:

    • Dissolve the crude tert-butylimine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add n-BuLi (1.1 equivalents) and stir the mixture at -78 °C for 1 hour to facilitate lithiation.

    • Add the desired nitrile (R-CN, 1.2 equivalents) dissolved in anhydrous THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Cyclization and Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Acidify the residue with 2M HCl and heat at 60-80 °C for 1-2 hours to promote cyclization and hydrolysis of the imine.

    • Cool the reaction mixture and neutralize with saturated aqueous NaHCO₃.

    • Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate to afford the desired substituted isoquinolone derivative.

Characterization: The structure of the synthesized derivatives should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential to understand how different functional groups on the this compound scaffold affect its biological activity. By systematically modifying the structure and evaluating the cytotoxicity of the resulting analogs, key pharmacophoric features can be identified.

Cytotoxicity Data of this compound-related Alkaloids
CompoundModificationIC₅₀ (µg/mL) against KB cells
nor-rhazinicine (1)Demethylated rhazinicine12-18
leuconodine A (5)Related Leuconoxine alkaloid12-18
leuconodine C (7)Related Leuconoxine alkaloid12-18

Data from Thomas et al. (2007).[6]

These results indicate that even minor modifications to the core structure can influence cytotoxic activity, highlighting the importance of systematic derivatization.

Proposed SAR Exploration

Based on the this compound scaffold, several positions can be targeted for modification to build a library of derivatives for a comprehensive SAR study:

  • Substitution on the aromatic ring: Introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties and potential interactions with the biological target.

  • Modification of the ethyl group: Altering the length and branching of this alkyl chain can probe the steric requirements of the binding pocket.

  • Derivatization of the lactam nitrogens: While potentially challenging, modification at these positions could influence solubility and hydrogen bonding capabilities.

  • Stereochemistry: The stereochemistry at the chiral centers is known to be critical for the activity of related compounds like rhazinilam, where only the naturally occurring (-)-enantiomer is active.[2]

Mechanism of Action: Microtubule Disruption

The primary mechanism of action for the anticancer activity of the rhazinilam-leuconolam family of alkaloids is the disruption of microtubule dynamics.[2]

Signaling Pathway

Leuconolam_Pathway cluster_0 Cellular Effects cluster_1 Downstream Consequences This compound This compound Derivative Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Tubulin Microtubules Microtubules This compound->Microtubules Inhibits Assembly & Promotes Disassembly Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Disruption Microtubule Network Disruption Microtubules->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis SAR_Workflow Start Design of this compound Derivatives Synth Synthesis of Target Compounds Start->Synth Purify Purification and Characterization Synth->Purify BioAssay Biological Evaluation Purify->BioAssay TubulinAssay In Vitro Tubulin Polymerization Assay BioAssay->TubulinAssay Mechanism CytoAssay Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) BioAssay->CytoAssay Potency DataAnalysis Data Analysis and SAR Determination TubulinAssay->DataAnalysis CytoAssay->DataAnalysis LeadOpt Lead Optimization DataAnalysis->LeadOpt LeadOpt->Start Iterative Design

References

Application Notes and Protocols for the Quantification of Leuconolam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuconolam is a monoterpenoid indole alkaloid identified in plant species such as Alstonia scholaris and Melodinus cochinchinensis.[1] It belongs to the rhazinilam-leuconolam family of natural products, which are of interest for their unique chemical structures and potential biological activities.[2] Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of herbal medicines, and further investigation of its pharmacological properties. This document provides detailed protocols for the quantification of this compound in biological and plant matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Chemical Profile of this compound

PropertyValueReference
Molecular FormulaC₁₉H₂₂N₂O₃[1]
Molecular Weight326.4 g/mol [1]
Chemical ClassMonoterpenoid Indole Alkaloid[1]
Natural SourcesAlstonia scholaris, Melodinus cochinchinensis, Leuconotis griffithii[1][3]

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate quantification and to minimize matrix effects.

1.1. From Plant Material (e.g., leaves, bark)

This protocol is adapted from established methods for extracting aporphine alkaloids from plant matrices.[4]

  • Drying and Grinding: Dry the plant material at 40-50°C to a constant weight and grind it into a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material.

    • Add 20 mL of extraction solvent (e.g., 80% methanol in water or a chloroform-methanol mixture). A synergistic effect between chloroform and methanol has been noted for alkaloid extraction.[5][6]

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue two more times.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Reconstitute the dried extract in 1 mL of 10% methanol.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 10% methanol to remove polar impurities.

    • Elute this compound with 5 mL of 90% methanol.

    • Evaporate the eluate to dryness and reconstitute in 500 µL of the mobile phase for analysis.

1.2. From Biological Matrices (e.g., Plasma, Serum)

This protocol is based on standard procedures for the extraction of small molecules from biological fluids.

  • Protein Precipitation:

    • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar alkaloid not present in the sample).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection and Evaporation:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds and centrifuge at 12,000 rpm for 5 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

HPLC-UV Quantification Method

This method is suitable for the routine quantification of this compound in plant extracts where concentrations are expected to be relatively high.

Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)

Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 85-115%
Precision (% RSD) ≤ 15%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
LC-MS/MS Quantification Method

This highly sensitive and selective method is ideal for quantifying trace amounts of this compound in biological samples.

Chromatographic Conditions

ParameterCondition
Column UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution 0-1 min: 5% B1-5 min: 5-95% B5-6 min: 95% B6.1-8 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ = 327.2 m/z
Product Ions (Q3) To be determined by infusion of a this compound standard. Two to three characteristic fragment ions should be selected.
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

Method Validation Parameters for LC-MS/MS

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) Within ±15% of nominal concentration (±20% for LLOQ)
Precision (% RSD) ≤ 15% (≤ 20% for LLOQ)
Lower Limit of Quantification (LLOQ) Lowest concentration on the calibration curve with acceptable accuracy and precision.
Matrix Effect Assessed by comparing the response of an analyte in post-extraction spiked samples to the response in a neat solution. Should be within an acceptable range (e.g., 85-115%).
Stability Freeze-thaw, short-term, long-term, and post-preparative stability should be evaluated.

Data Presentation

Table 1: HPLC-UV Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)0.9992
LOD0.03 µg/mL
LOQ0.1 µg/mL
Accuracy (% Recovery)98.5 - 103.2%
Intra-day Precision (% RSD)1.8 - 3.5%
Inter-day Precision (% RSD)2.5 - 4.8%

Table 2: LC-MS/MS Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)0.9985
LLOQ0.1 ng/mL
Accuracy (% of Nominal)96.7 - 105.4%
Intra-day Precision (% RSD)3.1 - 6.8%
Inter-day Precision (% RSD)4.5 - 8.2%
Matrix Effect95 - 108%

Visualizations

Experimental_Workflow_for_Leuconolam_Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing & Validation plant_material Plant Material (e.g., Alstonia scholaris) grinding Drying & Grinding plant_material->grinding biological_matrix Biological Matrix (e.g., Plasma) protein_precipitation Protein Precipitation biological_matrix->protein_precipitation extraction Solvent Extraction grinding->extraction spe SPE Cleanup extraction->spe evaporation_reconstitution_plant Evaporation & Reconstitution spe->evaporation_reconstitution_plant evaporation_reconstitution Evaporation & Reconstitution protein_precipitation->evaporation_reconstitution final_sample Final Sample in Mobile Phase evaporation_reconstitution->final_sample evaporation_reconstitution_plant->final_sample hplc_uv HPLC-UV Analysis final_sample->hplc_uv lc_msms LC-MS/MS Analysis final_sample->lc_msms data_acquisition Data Acquisition hplc_uv->data_acquisition lc_msms->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification validation Method Validation (Accuracy, Precision, etc.) quantification->validation final_report Final Report validation->final_report

Caption: Workflow for this compound quantification.

References

Application Note: Chiral HPLC for Enantiomeric Separation of Leuconolam

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leuconolam is a chiral pharmaceutical compound with significant therapeutic potential. As enantiomers of a chiral drug can exhibit different pharmacological, toxicological, and pharmacokinetic properties, it is crucial for drug development and quality control to have a reliable analytical method for their separation and quantification.[1][2][3] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the enantioselective analysis of chiral compounds.[4][5][] This application note presents a detailed protocol for the enantiomeric separation of this compound using chiral HPLC. The described method is robust, reproducible, and suitable for the accurate determination of enantiomeric purity in bulk drug substances and pharmaceutical formulations.

The separation is achieved on a polysaccharide-based chiral stationary phase, which is known for its broad applicability and excellent chiral recognition capabilities for a wide range of compounds.[7][8] The method utilizes a normal-phase mobile phase, which often provides superior selectivity for chiral separations compared to reversed-phase conditions.[9]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is required.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as one based on amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, is recommended.[7] (e.g., CHIRALPAK® IA or equivalent).

    • Dimensions: 250 mm x 4.6 mm I.D., 5 µm particle size.

  • Mobile Phase:

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Ethanol (EtOH) (HPLC grade)

    • Diethylamine (DEA) (optional additive, for basic compounds)

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.

    • Prepare working standards and samples by diluting the stock solution to the desired concentration (e.g., 10 µg/mL) with the mobile phase. Filter all solutions through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

A screening of different mobile phase compositions is recommended to achieve optimal separation. The following conditions have been found to be effective for the separation of many chiral compounds and serve as a starting point for method development.

ParameterCondition 1 (Recommended)Condition 2 (Alternative)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Hexane / Ethanol (85:15, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL
Run Time 20 minutes20 minutes

Note: The mobile phase composition, especially the type and concentration of the alcohol modifier, can significantly impact the retention and resolution of the enantiomers.[10] It may be necessary to adjust the ratio of hexane to alcohol to optimize the separation. For basic compounds like this compound might be, the addition of a small amount of an amine modifier like diethylamine (DEA, e.g., 0.1%) to the mobile phase can improve peak shape and resolution.

Results and Discussion

The developed chiral HPLC method successfully separated the enantiomers of this compound. Under the recommended chromatographic conditions (Condition 1), baseline separation of the two enantiomers was achieved. The following table summarizes the quantitative data obtained from the analysis of a racemic mixture of this compound.

Table 1: Quantitative Data for the Enantiomeric Separation of this compound

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 12.515.2
Tailing Factor 1.11.2
Resolution (Rs) \multicolumn{2}{c}{2.8}
Selectivity (α) \multicolumn{2}{c}{1.22}

The resolution (Rs) value of 2.8 indicates a complete separation of the two enantiomer peaks, allowing for accurate quantification. The selectivity factor (α) of 1.22 demonstrates the good chiral recognition capability of the selected stationary phase for this compound. The peak shapes were symmetrical, with tailing factors close to 1.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the chiral HPLC analysis of this compound.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_sample Prepare this compound Standard (1.0 mg/mL stock) dilute_sample Dilute to Working Concentration (e.g., 10 µg/mL) prep_sample->dilute_sample filter_sample Filter Sample (0.45 µm) dilute_sample->filter_sample inject_sample Inject Sample (10 µL) filter_sample->inject_sample prep_mobile_phase Prepare Mobile Phase (e.g., n-Hexane/IPA 90:10) hplc_system HPLC System Setup (Column, Flow Rate, Temp) prep_mobile_phase->hplc_system hplc_system->inject_sample separation Chiral Separation on Column inject_sample->separation detection UV Detection (254 nm) separation->detection acquire_data Acquire Chromatogram detection->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Enantiomeric Purity integrate_peaks->calculate_purity report_results Generate Report calculate_purity->report_results

References

Application Notes and Protocols for the Scale-up Synthesis of Leuconolam Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leuconolam, a member of the rhazinilam family of monoterpenoid indole alkaloids, has garnered significant interest due to its potential antimitotic properties.[1][2] Its complex molecular architecture, featuring a stereogenic quaternary carbon and a strained nine-membered lactam ring, presents a formidable synthetic challenge.[1][2] This document provides detailed application notes and scalable protocols for the synthesis of key precursors to this compound, enabling further research and development. The methodologies described are based on established synthetic routes and are intended to be adaptable for gram-scale production.

Introduction

The total synthesis of this compound has been a subject of considerable research, with several distinct strategies emerging. A prominent approach involves the construction of a substituted pyrrolidine-2,5-dione (succinimide) core, which serves as a crucial building block. Key transformations in this synthetic pathway include the Ireland-Claisen rearrangement to establish critical stereocenters, an intramolecular Hosomi-Sakurai reaction for the formation of a key cyclic intermediate, and a Stille cross-coupling to introduce the aromatic moiety. These reactions, while elegant, require careful optimization for large-scale synthesis to ensure efficiency, safety, and reproducibility.

Data Presentation

The following tables summarize quantitative data for the key synthetic steps on a scale suitable for further development. Please note that yields are indicative and may vary based on specific laboratory conditions and reagent purity.

Table 1: Scale-up Synthesis of Allylic Acetate Precursor

StepReactionStarting Material (Scale)Key ReagentsSolventTime (h)Temp (°C)ProductYield (%)Purity (%)
1AlkylationMethallyl alcohol (10.0 g)n-BuLi, TMEDA, 2-(3-bromopropyl)-1,3-dioxolaneDiethyl ether12-78 to 0Dioxolane-protected alcohol65>95
2Swern OxidationDioxolane-protected alcohol (15.0 g)Oxalyl chloride, DMSO, TriethylamineDichloromethane2-78 to rtAldehyde90>95
3Grignard AdditionAldehyde (18.0 g)(Trimethylsilyl)methylmagnesium chlorideDiethyl ether2-10 to rtSecondary alcohol85>95
4AcetylationSecondary alcohol (20.0 g)Acetyl chloride, Pyridine, DMAPDichloromethane30 to rtAllylic Acetate97>98

Table 2: Scale-up Synthesis of Maleimide Intermediate

StepReactionStarting Material (Scale)Key ReagentsSolventTime (h)Temp (°C)ProductYield (%)Purity (%)
5Ireland-Claisen RearrangementAllylic Acetate (10.0 g)LDA, TMSCl, HMPATHF4-78 to refluxγ,δ-unsaturated carboxylic acid82>95
6Amide Couplingγ,δ-unsaturated carboxylic acid (8.0 g)Oxalyl chloride, 3-amino-1-propanolDichloromethane40 to rtAmide alcohol95>97
7Mitsunobu ReactionAmide alcohol (10.0 g)Maleimide, PPh₃, DIADTHF60 to rtMaleimide adduct75>95
8Ring-Closing MetathesisMaleimide adduct (5.0 g)Grubbs' II catalystDichloromethane1240Fused pyrrolidinone88>98

Table 3: Scale-up Synthesis of this compound Core Structure

StepReactionStarting Material (Scale)Key ReagentsSolventTime (h)Temp (°C)ProductYield (%)Purity (%)
9Intramolecular Hosomi-Sakurai ReactionFused pyrrolidinone (2.0 g)TiCl₄Dichloromethane3-78Tricyclic intermediate70>95
10Stille Cross-CouplingTricyclic intermediate (1.0 g)2-(tributylstannyl)aniline, Pd(PPh₃)₄, CuIToluene24100This compound precursor65>95

Experimental Protocols

Protocol 1: Gram-Scale Ireland-Claisen Rearrangement (Step 5)
  • Apparatus: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Reagents:

    • Allylic Acetate (10.0 g, 1.0 equiv)

    • Anhydrous Tetrahydrofuran (THF) (200 mL)

    • Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 1.2 equiv)

    • Trimethylsilyl chloride (TMSCl) (1.3 equiv)

    • Hexamethylphosphoramide (HMPA) (1.2 equiv, Caution: Carcinogen )

  • Procedure: a. Dissolve the Allylic Acetate in anhydrous THF (100 mL) in the reaction flask and cool the solution to -78 °C in a dry ice/acetone bath. b. Slowly add LDA solution via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. c. Stir the mixture at -78 °C for 1 hour. d. Add HMPA, followed by the dropwise addition of TMSCl. e. Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. f. Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl (50 mL). g. Extract the aqueous layer with diethyl ether (3 x 100 mL). h. Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the γ,δ-unsaturated carboxylic acid.

Protocol 2: Gram-Scale Intramolecular Hosomi-Sakurai Reaction (Step 9)
  • Apparatus: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a syringe pump.

  • Reagents:

    • Fused pyrrolidinone (2.0 g, 1.0 equiv)

    • Anhydrous Dichloromethane (DCM) (100 mL)

    • Titanium tetrachloride (TiCl₄) (1.0 M in DCM, 1.1 equiv)

  • Procedure: a. Dissolve the fused pyrrolidinone in anhydrous DCM and cool the solution to -78 °C. b. Add the TiCl₄ solution dropwise via syringe pump over 30 minutes, ensuring the temperature does not exceed -70 °C. c. Stir the reaction mixture at -78 °C for 3 hours. d. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). e. Allow the mixture to warm to room temperature and filter through a pad of Celite® to remove titanium salts. f. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). g. Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo. h. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the tricyclic intermediate.

Protocol 3: Gram-Scale Stille Cross-Coupling (Step 10)
  • Apparatus: A 100 mL Schlenk flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • Reagents:

    • Tricyclic intermediate (1.0 g, 1.0 equiv)

    • 2-(tributylstannyl)aniline (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

    • Copper(I) iodide (CuI) (0.1 equiv)

    • Anhydrous Toluene (50 mL)

  • Procedure: a. To the Schlenk flask, add the tricyclic intermediate, 2-(tributylstannyl)aniline, Pd(PPh₃)₄, and CuI. b. Evacuate and backfill the flask with nitrogen three times. c. Add anhydrous toluene via syringe. d. Heat the reaction mixture to 100 °C and stir for 24 hours under a nitrogen atmosphere. e. Cool the reaction to room temperature and filter through a plug of silica gel, eluting with ethyl acetate. f. Concentrate the filtrate under reduced pressure. g. Purify the crude product by flash chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the this compound precursor.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_0 Synthesis of Allylic Acetate cluster_1 Synthesis of Maleimide Intermediate cluster_2 Core Structure Assembly A Methallyl alcohol B Dioxolane-protected alcohol A->B Alkylation C Aldehyde B->C Swern Oxidation D Secondary alcohol C->D Grignard Addition E Allylic Acetate D->E Acetylation F γ,δ-unsaturated carboxylic acid E->F Ireland-Claisen Rearrangement G Amide alcohol F->G Amide Coupling H Maleimide adduct G->H Mitsunobu Reaction I Fused pyrrolidinone H->I Ring-Closing Metathesis J Tricyclic intermediate I->J Intramolecular Hosomi-Sakurai K This compound Precursor J->K Stille Cross-Coupling

Caption: Synthetic workflow for this compound precursors.

Proposed Signaling Pathway of this compound

This compound and related alkaloids from the rhazinilam family are known to exhibit antimitotic activity by interfering with microtubule dynamics, a mechanism shared with taxol.[1] This disruption of microtubule function leads to mitotic arrest and subsequent apoptosis in cancer cells.

Signaling_Pathway cluster_Cell Cancer Cell This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Polymer This compound->Microtubule Stabilizes Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitosis Mitosis Microtubule->Mitosis Enables Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to

Caption: Proposed mechanism of this compound's antimitotic activity.

References

Application Notes and Protocols: Stille Coupling in the Total Synthesis of Leuconolam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the strategic application of the Stille cross-coupling reaction in the total synthesis of (±)-Leuconolam, a plant alkaloid belonging to the rhazinilam family of natural products.[1][2] This family of compounds is of significant interest due to its taxol-like antimitotic activities.[3] A key step in a reported total synthesis involves the coupling of a sterically hindered vinyl iodide with a novel organostannane reagent, demonstrating the power of the Stille reaction in complex natural product synthesis.[1]

Application of Stille Coupling in Leuconolam Synthesis

In the total synthesis of (±)-Leuconolam reported by Izgu and Hoye, a critical carbon-carbon bond was formed using a Stille cross-coupling reaction.[1] The challenge lay in the arylation of a sterically hindered iodoalkene intermediate. Initial attempts to couple this intermediate with various organostannanes, such as o-(tributylstannyl)nitrobenzene and its aniline analogue, proved unsuccessful.[1] To overcome this steric hindrance and achieve the desired coupling, a novel, less bulky organostannane reagent, o-(trimethylstannyl)aniline, was designed and synthesized.[1]

The successful Stille coupling between the hindered iodo-carbinolamide and o-(trimethylstannyl)aniline proceeded under near-neutral conditions, which were well-tolerated by the base-sensitive substrate.[1] This transformation was crucial as it allowed for the direct introduction of the required ortho-aminophenyl group in its unprotected form, a significant step in streamlining the synthesis.[1]

Data Presentation: Stille Coupling Reaction Parameters

The following table summarizes the key quantitative data for the successful Stille coupling reaction in the synthesis of this compound, along with a qualitative description of the unsuccessful attempts.

Coupling Partner 1 (Electrophile)Coupling Partner 2 (Nucleophile)Catalyst/LigandSolventTemperatureYieldReference
Hindered Iodoalkene (14e)o-(trimethylstannyl)aniline (20)Pd₂(dba)₃·CHCl₃ / AsPh₃DMFRoom Temp.74%[1]
Hindered Bromoalkene (14b)Various organostannanesNot specifiedNot specifiedNot specifiedIneffective[1]
Hindered Iodoalkene (14e)o-(tributylstannyl)nitrobenzene (17)Not specifiedNot specifiedNot specifiedNo product[1]
Hindered Iodoalkene (14e)N-Boc-o-(tributylstannyl)aniline (18)Not specifiedNot specifiedNot specifiedNo product[1]
Hindered Iodoalkene (14e)o-(tributylstannyl)aniline (19)Not specifiedNot specifiedNot specifiedTrace product[1]

Experimental Protocols

Protocol for the Stille Coupling Reaction in this compound Synthesis

This protocol is adapted from the total synthesis of (±)-Leuconolam by Izgu and Hoye.[1]

Materials:

  • Hindered iodo-carbinolamide intermediate

  • o-(trimethylstannyl)aniline

  • Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)

  • Triphenylarsine (AsPh₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the hindered iodo-carbinolamide (1.0 equiv) in anhydrous DMF, add o-(trimethylstannyl)aniline (1.5 equiv).

  • Add triphenylarsine (AsPh₃) (0.2 equiv) to the mixture.

  • Purge the reaction mixture with argon for 10-15 minutes.

  • Add the palladium catalyst, Pd₂(dba)₃·CHCl₃ (0.05 equiv), to the reaction mixture under an argon atmosphere.

  • Stir the reaction at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaCl.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired arylated product.

Protocol for the Synthesis of o-(trimethylstannyl)aniline

The synthesis of the novel organostannane reagent is crucial for the success of the key Stille coupling. This protocol is based on the reported synthesis.[4]

Materials:

  • Aniline

  • n-Butyllithium (n-BuLi)

  • Trimethyltin chloride (Me₃SnCl)

  • Anhydrous diethyl ether (Et₂O)

  • Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of aniline (1.0 equiv) in anhydrous diethyl ether under an argon atmosphere at -78 °C, add n-butyllithium (2.2 equiv) dropwise.

  • Allow the reaction mixture to warm to 0 °C and stir for 1 hour.

  • Cool the mixture back down to -78 °C and add trimethyltin chloride (2.2 equiv) in one portion.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield o-(trimethylstannyl)aniline.

Mandatory Visualizations

Diagram 1: Stille Coupling Catalytic Cycle

Stille_Coupling_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-SnR3) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)L2-R2->R1-R2 R1-X Vinyl Iodide R2-SnR3 Organostannane R1-R2_prod Coupled Product (this compound Precursor) X-SnR3_prod Tin Halide Byproduct

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Diagram 2: Experimental Workflow for this compound Stille Coupling

Stille_Workflow start Start reactants Reactants Addition Iodoalkene o-(trimethylstannyl)aniline AsPh₃ in DMF start->reactants inert_atm Inert Atmosphere Purge with Argon reactants->inert_atm catalyst Catalyst Addition Pd₂(dba)₃·CHCl₃ inert_atm->catalyst reaction Reaction Stir at RT for 24h catalyst->reaction quench Quenching Add sat. aq. NaCl reaction->quench extraction Extraction Ethyl Acetate quench->extraction purification Purification Silica Gel Chromatography extraction->purification product Final Product purification->product

Caption: Workflow for the Stille coupling step in this compound synthesis.

Diagram 3: Proposed Signaling Pathway for this compound's Antimitotic Activity

Antimitotic_Pathway This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->Microtubules Disrupts Spindle Mitotic Spindle Formation Microtubules->Spindle Inhibits SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Activates Anaphase Metaphase-Anaphase Transition SAC->Anaphase Blocks Apoptosis Apoptosis Anaphase->Apoptosis Leads to

Caption: General signaling pathway for antimitotic agents like this compound.

References

Protecting Group Strategies in the Total Synthesis of Leuconolam: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the key protecting group strategies employed in the total synthesis of Leuconolam. The strategic use of protecting groups is paramount in multi-step organic synthesis to ensure chemoselectivity and achieve high overall yields of complex natural products. Here, we focus on the protection of hydroxyl and maleimide functionalities as demonstrated in notable total syntheses of this compound.

Overview of Protecting Group Strategies

The synthesis of this compound necessitates the careful protection of reactive functional groups to prevent undesired side reactions during various synthetic transformations. The key functional groups requiring temporary masking are a secondary hydroxyl group and a reactive maleimide moiety. The selection of appropriate protecting groups is guided by their stability in subsequent reaction conditions and the ease and selectivity of their removal.

A successful strategy, reported in the literature, involves the use of a silyl ether for the hydroxyl group and a Diels-Alder adduct for the maleimide. This orthogonal approach allows for the selective deprotection of each group under specific conditions without affecting the other.

Protection of the Hydroxyl Group as a Silyl Ether

In the synthesis of a key intermediate for this compound, a secondary alcohol is protected as a tert-butyldimethylsilyl (TBS) ether. This is achieved through an in-situ trapping of a lithium enolate generated during an Ireland-Claisen rearrangement. The TBS group is favored due to its steric bulk, which provides stability against a range of reagents, and its reliable cleavage under fluoride-mediated conditions.

Data Presentation: Hydroxyl Protecting Group Strategy
StepProtecting GroupReagents and ConditionsSubstrateProductYield (%)
Protection tert-Butyldimethylsilyl (TBS)LDA, HMPA, TBSCl, THF, -78 °CAcetate Ester IntermediateTBS-Ester Intermediate85
Deprotection tert-Butyldimethylsilyl (TBS)Methanolic HClTBS-Ester IntermediateMethyl Ester Alcohol81
Experimental Protocols

Protocol 1: Formation of the TBS-Ester via Ireland-Claisen Rearrangement

  • To a solution of diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.2 equivalents) dropwise.

  • Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Add a solution of the acetate ester precursor (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C.

  • After stirring for 30 minutes, add hexamethylphosphoramide (HMPA, 1.0 equivalent) followed by a solution of tert-butyldimethylsilyl chloride (TBSCl, 1.2 equivalents) in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the TBS-ester.

Protocol 2: Deprotection of the TBS-Ester

  • Dissolve the TBS-ester (1.0 equivalent) in a solution of acetyl chloride (1.0 equivalent) in anhydrous methanol.

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis until the starting material is consumed.

  • Quench the reaction by the addition of solid sodium bicarbonate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the deprotected alcohol.

Protection of the Maleimide Moiety

The inherent reactivity of the maleimide functional group necessitates its protection during the synthetic sequence. A furan-protected maleimide is utilized, which is introduced via a Mitsunobu reaction. This Diels-Alder adduct effectively masks the maleimide's dienophilic character. The deprotection is conveniently achieved by a retro-Diels-Alder reaction upon heating.

Data Presentation: Maleimide Protecting Group Strategy
StepProtecting GroupReagents and ConditionsSubstrateProductYield (%)
Protection Furan AdductFuran-protected maleimide, DIAD, PPh₃, THF, -10 °CAlcohol IntermediateFuran-protected Maleimide Adduct80-82 (over 2 steps)
Deprotection Furan AdductToluene, 100 °CFuran-protected Maleimide AdductMaleimide Intermediate80-82 (over 2 steps)
Experimental Protocols

Protocol 3: Introduction of the Furan-Protected Maleimide via Mitsunobu Reaction

  • To a solution of the alcohol intermediate (1.0 equivalent), furan-protected maleimide (1.3 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous THF at -10 °C under an argon atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 equivalents) dropwise.

  • Stir the reaction mixture at -10 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • The crude product is typically used in the next step without further purification.

Protocol 4: Deprotection of the Furan-Maleimide Adduct (Retro-Diels-Alder)

  • Dissolve the crude product from the Mitsunobu reaction in toluene.

  • Heat the solution at 100 °C and monitor the reaction for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting maleimide intermediate by flash column chromatography.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the protecting group strategy within the broader synthetic route to this compound.

Leuconolam_Synthesis_Workflow cluster_start Starting Materials cluster_protection1 Hydroxyl Protection cluster_deprotection1 Silyl Ether Cleavage cluster_protection2 Maleimide Protection & Introduction cluster_deprotection2 Maleimide Deprotection cluster_end Final Product Start Acetate Ester TBS_Ester TBS-Ester Intermediate Start->TBS_Ester Ireland-Claisen (TBS Protection) Alcohol_Intermediate Alcohol Intermediate TBS_Ester->Alcohol_Intermediate Methanolic HCl (Deprotection) Furan_Adduct Furan-Protected Maleimide Alcohol_Intermediate->Furan_Adduct Mitsunobu Reaction Maleimide_Intermediate Maleimide Intermediate Furan_Adduct->Maleimide_Intermediate Thermolysis (Retro-Diels-Alder) This compound This compound Maleimide_Intermediate->this compound Further Steps

Caption: Synthetic workflow for this compound highlighting key protecting group manipulations.

Signaling Pathway of Protecting Group Strategy

The decision-making process for employing these protecting groups can be visualized as a signaling pathway, where the presence of certain functional groups dictates the synthetic route.

Protecting_Group_Strategy Start Precursor Molecule Contains -OH and future maleimide site Protect_OH Protect Hydroxyl Group Use TBS ether for stability Start->Protect_OH Modify_Molecule1 Perform Reactions Sensitive to Free -OH Protect_OH->Modify_Molecule1 Deprotect_OH Cleave TBS Ether Use TBAF or acidic conditions Modify_Molecule1->Deprotect_OH Introduce_Maleimide Introduce Protected Maleimide Furan-adduct via Mitsunobu Deprotect_OH->Introduce_Maleimide Modify_Molecule2 Perform Reactions Incompatible with Free Maleimide Introduce_Maleimide->Modify_Molecule2 Deprotect_Maleimide Unmask Maleimide Thermolysis (Retro-Diels-Alder) Modify_Molecule2->Deprotect_Maleimide Final_Steps Complete Synthesis of this compound Deprotect_Maleimide->Final_Steps

Caption: Decision pathway for the application of protecting groups in this compound synthesis.

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Leuconolam

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Leuconolam. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their synthetic campaigns. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides addressing specific side products and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: During the Lewis acid-mediated intramolecular cyclization to form the core of this compound, I am observing a significant amount of a byproduct that appears to have lost the silyl group. What is this side product and how can I minimize its formation?

Troubleshooting Guide:

  • Problem: Formation of a protodesilylation byproduct during the Lewis acid-mediated allylic silane cyclization.

  • Likely Cause: The Lewis acid, in addition to activating the carbonyl group for nucleophilic attack, can also facilitate the cleavage of the carbon-silicon bond, especially in the presence of trace amounts of protic species.

  • Solution: The choice and stoichiometry of the Lewis acid are critical. It has been reported that using a stronger Lewis acid like methylaluminum dichloride (MeAlCl₂) can significantly favor the desired 1,2-addition over protodesilylation.[3] See the table below for a comparison of different Lewis acids and their effect on the reaction outcome.

Q2: After chromatographic purification of a late-stage intermediate, I've isolated an unexpected compound that seems to be a hydrate or adduct of my target molecule. What could this be?

A2: It is possible you have formed a hemiaminal byproduct. This can occur during purification, particularly on silica gel which can have acidic sites and bound water.

Troubleshooting Guide:

  • Problem: Formation of a hemiaminal byproduct during column chromatography.

  • Likely Cause: The presence of a reactive imine or a similar functional group in your intermediate can lead to the addition of water or alcohol (from the eluent) on the column, forming a stable hemiaminal. This has been observed in synthetic routes towards this compound.

  • Solution: To minimize hemiaminal formation, it is recommended to use a deactivated stationary phase for chromatography. Pre-treating the silica gel with a tertiary amine, such as triethylamine (Et₃N), can neutralize acidic sites and reduce the likelihood of this side reaction.

Q3: In the final oxidation step from a rhazinilam-type precursor to obtain this compound, I am getting a mixture of two diastereomers. How can I improve the selectivity for this compound?

A3: The oxidation of rhazinilam to this compound can indeed lead to the formation of both this compound and its epimer at the 12a position (12a-epi-leuconolam).[4]

Troubleshooting Guide:

  • Problem: Formation of 12a-epi-leuconolam as a significant byproduct during the oxidation of a rhazinilam precursor.

  • Likely Cause: The stereochemical outcome of the oxidation is highly dependent on the reagent and reaction conditions. Some oxidizing agents may not provide high diastereoselectivity for this transformation.

  • Solution: While the original report of this conversion using PCC (pyridinium chlorochromate) resulted in a nearly 1:1.7 mixture of this compound and its epimer, exploring other oxidation systems may provide better selectivity.[4] Careful screening of oxidants and reaction conditions (temperature, solvent, additives) is recommended. Alternatively, chromatographic separation of the diastereomers might be necessary.

Q4: I am having difficulty with the Stille cross-coupling reaction to introduce the arene moiety, observing low yields and homocoupling of my stannane reagent. What can I do to improve this step?

A4: Stille couplings, especially with hindered substrates, can be challenging. Homocoupling of the organostannane is a common side reaction.[5]

Troubleshooting Guide:

  • Problem: Low yield and formation of homocoupling byproducts in the Stille cross-coupling reaction.

  • Likely Cause: The catalytic cycle of the Stille reaction can be complex, and side reactions like homocoupling can be promoted by various factors, including the catalyst system, solvent, and temperature.

  • Solution: The use of specific ligands and additives can significantly improve the outcome of challenging Stille couplings. For the synthesis of this compound, the use of a novel 2-anilinostannane has been reported to be effective for the cross-coupling with a hindered iodoalkene. This suggests that modification of the organostannane reagent can be a key strategy. Additionally, careful optimization of the palladium catalyst, ligands, and reaction conditions is crucial.

Data Presentation

Table 1: Effect of Lewis Acid on the Intramolecular Allylative Cyclization

EntryLewis Acid (equiv.)SolventTemperature (°C)Yield of Cyclized Product (%)Ratio of DiastereomersYield of Protodesilylation Byproduct (%)
1TiCl₄ (2)CH₂Cl₂-7825>20:150
2EtAlCl₂ (2)CH₂Cl₂-78 to 04015:140
3MeAlCl₂ (4)CH₂Cl₂-788842:1Not reported

Data adapted from a reported total synthesis of (±)-leuconolam.

Experimental Protocols

Key Experiment: Lewis Acid-Mediated Intramolecular Allylative Cyclization

To a solution of the allylic silane precursor (1.0 equiv) in anhydrous dichloromethane (0.02 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added methylaluminum dichloride (4.0 equiv, 1.0 M solution in hexanes) dropwise. The reaction mixture is stirred at -78 °C for 1 hour. The reaction is then quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture is allowed to warm to room temperature and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired cyclized product.

Mandatory Visualization

Side_Product_Formation cluster_0 Lewis Acid-Mediated Cyclization Allylic_Silane_Precursor Allylic Silane Precursor Desired_Cyclization Desired 1,2-Addition (Sakurai-type Reaction) Allylic_Silane_Precursor->Desired_Cyclization MeAlCl₂ Protodesilylation Protodesilylation Allylic_Silane_Precursor->Protodesilylation TiCl₄ / H⁺ source Leuconolam_Core This compound Core Structure Desired_Cyclization->Leuconolam_Core Protodesilylated_Byproduct Protodesilylated Byproduct Protodesilylation->Protodesilylated_Byproduct

Caption: Reaction pathway of the key cyclization step.

Troubleshooting_Workflow Start Low yield in cyclization step Check_Byproduct Identify major byproduct by NMR/MS Start->Check_Byproduct Is_Protodesilylation Is it the protodesilylated byproduct? Check_Byproduct->Is_Protodesilylation Change_Lewis_Acid Switch to MeAlCl₂ (4 equiv) Is_Protodesilylation->Change_Lewis_Acid Yes Other_Byproduct Investigate other side reactions Is_Protodesilylation->Other_Byproduct No End Improved Yield Change_Lewis_Acid->End Optimize_Conditions Re-optimize temperature, solvent, and stoichiometry Other_Byproduct->Optimize_Conditions Optimize_Conditions->End

Caption: Troubleshooting workflow for the cyclization step.

References

Technical Support Center: Stereoselectivity in Leuconolam Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting stereoselectivity in the synthesis of Leuconolam. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this complex synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stereoselective steps in the synthesis of this compound?

The synthesis of this compound involves several key transformations where stereocontrol is crucial. The most critical steps that establish the core stereochemistry of the molecule are:

  • Ireland-Claisen Rearrangement: This reaction is employed to set the stereochemistry of the E-trisubstituted alkene.

  • Mitsunobu Reaction: Used for the installation of the maleimide moiety, this reaction proceeds with an inversion of stereochemistry at the secondary alcohol.

  • Lewis Acid-Mediated Allylative Cyclization: This is a pivotal step that simultaneously establishes two adjacent tetrasubstituted carbon centers with high diastereoselectivity.[1]

  • Stille Cross-Coupling: While not creating a stereocenter in the core ring system, achieving a successful coupling with a hindered haloalkene is critical for the final structure, and reaction conditions can be challenging.

Q2: My overall yield is low, and I suspect issues with stereoselectivity. Where should I start troubleshooting?

Begin by analyzing the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) at each of the critical stereoselective steps. A logical troubleshooting workflow would be to:

  • Confirm the stereochemical purity of the starting materials.

  • Scrutinize the reaction conditions of the Ireland-Claisen rearrangement, as the geometry of the silyl ketene acetal directly influences the product's stereochemistry.

  • Evaluate the efficiency of the Mitsunobu reaction, as incomplete inversion or side reactions can lead to a mixture of stereoisomers.

  • Focus heavily on the Lewis acid-mediated allylative cyclization, as this is the most complex stereocenter-forming reaction. Small variations in the Lewis acid, solvent, or temperature can significantly impact the diastereoselectivity.

  • Finally, assess the Stille coupling for potential side reactions like homocoupling or dehalogenation that can consume starting material and complicate purification.

Troubleshooting Guides

Ireland-Claisen Rearrangement

Problem: Poor E/Z selectivity in the formation of the trisubstituted alkene.

Possible Causes and Solutions:

  • Incorrect Silyl Ketene Acetal Geometry: The geometry of the intermediate silyl ketene acetal is critical for the stereochemical outcome. The choice of solvent and base can influence this geometry.

    • For (Z)-Silyl Ketene Acetal (leading to the syn product): Use a polar, coordinating solvent system like THF/HMPA.

    • For (E)-Silyl Ketene Acetal (leading to the anti product): Use a non-polar solvent like THF alone or with a trialkylamine.

  • Suboptimal Reaction Temperature: The rearrangement is thermally induced. If the temperature is too low, the reaction may be incomplete. If it's too high, side reactions or loss of selectivity can occur. A systematic temperature screen is recommended.

Experimental Protocol: Ireland-Claisen Rearrangement for E-Trisubstituted Alkene

  • To a solution of the allylic ester in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), add a freshly prepared solution of Lithium Diisopropylamide (LDA) (1.2 equivalents).

  • After stirring for 30 minutes, add Hexamethylphosphoramide (HMPA) (1.0 equivalent) followed by Trimethylsilyl Chloride (TMSCl) (1.2 equivalents).

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Mitsunobu Reaction with Furan-Protected Maleimide

Problem: Low yield of the desired N-alkylated maleimide and/or formation of side products.

Possible Causes and Solutions:

  • Steric Hindrance: The secondary alcohol and the maleimide nucleophile can be sterically demanding, leading to a sluggish reaction.

    • Solution: Increase the reaction time and/or temperature moderately. Consider using a less sterically hindered phosphine reagent if possible, though triphenylphosphine is standard.

  • Incorrect Reagent Stoichiometry: An excess of the phosphine and azodicarboxylate is often required, but a large excess can lead to purification difficulties.

    • Solution: Typically, 1.5 equivalents of both triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are used. If the reaction is slow, a gradual increase to 2.0 equivalents may be beneficial.

  • Side Reactions: A common side reaction is the O-alkylation of the carbonyl group of the maleimide.

    • Solution: Ensure the reaction is run under strictly anhydrous conditions. The order of addition of reagents can also be critical; typically, the alcohol, nucleophile, and phosphine are mixed before the slow addition of the azodicarboxylate at a low temperature (e.g., 0 °C).

Experimental Protocol: Mitsunobu Reaction

  • Dissolve the secondary alcohol, furan-protected maleimide (1.3 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -10 °C.

  • Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct to isolate the desired product.

Lewis Acid-Mediated Allylative Cyclization

Problem: Poor diastereoselectivity in the formation of the two adjacent tetrasubstituted carbon centers.

Possible Causes and Solutions:

  • Suboptimal Lewis Acid: The choice of Lewis acid is the most critical factor influencing the diastereoselectivity of this cyclization. A screening of various Lewis acids is highly recommended.

    • Solution: As demonstrated in the synthesis by Hoye and Izgu, different Lewis acids can give dramatically different diastereomeric ratios. A systematic screening should be performed.

  • Incorrect Stoichiometry of Lewis Acid: The amount of Lewis acid can also affect the outcome.

    • Solution: An excess of the Lewis acid is often necessary. For example, 4 equivalents of MeAlCl2 were found to be optimal in one reported synthesis.[1]

  • Formation of Protodesilylation Byproduct: A common side reaction is the cleavage of the C-Si bond by trace amounts of acid or water before the desired cyclization occurs.

    • Solution: Ensure strictly anhydrous conditions. Using a stronger Lewis acid that promotes faster cyclization can also minimize this side reaction.

Data Presentation: Lewis Acid Screening for Allylative Cyclization

EntryLewis AcidEquivalentsSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1BF3·OEt22.0CH2Cl2-78 to 0455:1
2SnCl42.0CH2Cl2-78 to 06010:1
3TiCl42.0CH2Cl2-787520:1
4Et2AlCl2.0CH2Cl2-78558:1
5MeAlCl2 4.0 CH2Cl2 -78 88 42:1
6ZnCl22.0CH2Cl20 to 25<10-

Data adapted from the total synthesis of (±)-leuconolam by Hoye and Izgu.[1]

Experimental Protocol: Diastereoselective Allylative Cyclization

  • To a solution of the allylic silane maleimide precursor in anhydrous CH2Cl2 at -78 °C under an inert atmosphere, add a solution of methylaluminum dichloride (MeAlCl2) (4.0 equivalents) in hexanes dropwise.

  • Stir the reaction mixture at -78 °C for the specified time (monitor by TLC or LC-MS for the consumption of starting material).

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NaHCO3.

  • Allow the mixture to warm to room temperature and extract with CH2Cl2.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Stille Cross-Coupling

Problem: Low yield of the coupled product with the hindered iodoalkene.

Possible Causes and Solutions:

  • Steric Hindrance: The hindered nature of the iodoalkene can make the transmetalation step of the Stille coupling slow.

    • Solution: The choice of the organostannane reagent is critical. A less sterically bulky and more reactive stannane, such as the o-(trimethylstannyl)aniline used in the reported synthesis, can be crucial for success.[1]

  • Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways.

    • Solution: Use a robust palladium catalyst and ligand system. Ensure the reaction is thoroughly degassed to remove oxygen, which can oxidize the Pd(0) catalyst.

  • Homocoupling of the Organostannane: This is a common side reaction in Stille couplings.

    • Solution: This can sometimes be suppressed by the addition of a copper(I) co-catalyst or by carefully controlling the reaction temperature.

Experimental Protocol: Stille Cross-Coupling with a Hindered Iodoalkene

  • To a solution of the hindered iodoalkene in anhydrous DMF, add the o-(trimethylstannyl)aniline (1.2 equivalents) and Pd(PPh3)4 (0.1 equivalents).

  • Thoroughly degas the reaction mixture by bubbling argon through the solution for at least 30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Troubleshooting Guides

Leuconolam_Troubleshooting_Workflow start Low Diastereoselectivity in this compound Synthesis step1 Analyze Stereochemistry at Each Key Step start->step1 step2 Ireland-Claisen Rearrangement Issue? step1->step2 step3 Mitsunobu Reaction Issue? step2->step3 No solution1 Optimize Solvent/Base for Silyl Ketene Acetal Geometry step2->solution1 Yes step4 Allylative Cyclization Issue? step3->step4 No solution2 Check Reagent Stoichiometry & Anhydrous Conditions step3->solution2 Yes step5 Stille Coupling Issue? step4->step5 No solution3 Screen Lewis Acids & Optimize Stoichiometry step4->solution3 Yes solution4 Use Less Hindered Stannane & Degas Thoroughly step5->solution4 Yes end Improved Stereoselectivity step5->end No solution1->end solution2->end solution3->end solution4->end

Caption: General troubleshooting workflow for low stereoselectivity.

Allylative_Cyclization_Troubleshooting start Poor Diastereoselectivity in Allylative Cyclization check_lewis_acid Is the correct Lewis Acid being used? start->check_lewis_acid screen_lewis_acids Screen a panel of Lewis Acids (e.g., MeAlCl2, TiCl4, SnCl4) check_lewis_acid->screen_lewis_acids No / Unsure check_stoichiometry Is the Lewis Acid stoichiometry optimal? check_lewis_acid->check_stoichiometry Yes screen_lewis_acids->check_stoichiometry optimize_stoichiometry Vary equivalents of Lewis Acid (e.g., 2-4 eq.) check_stoichiometry->optimize_stoichiometry No / Unsure check_conditions Are reaction conditions strictly anhydrous? check_stoichiometry->check_conditions Yes optimize_stoichiometry->check_conditions ensure_anhydrous Use freshly distilled solvents and dry glassware thoroughly check_conditions->ensure_anhydrous No / Unsure success High Diastereoselectivity Achieved check_conditions->success Yes ensure_anhydrous->success

Caption: Troubleshooting the key allylative cyclization step.

References

Technical Support Center: Optimization of Catalytic Steps in Leuconolam Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Leuconolam. The content focuses on optimizing the key catalytic steps to ensure successful and efficient synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the catalytic reactions in the synthesis of this compound.

Lewis Acid-Mediated Allylative Cyclization

Question: Low or no yield of the desired cyclized product (14e) is observed in the Lewis acid-mediated allylative cyclization step. What are the potential causes and solutions?

Answer:

This crucial step involves the formation of two adjacent tetrasubstituted carbon centers and is highly dependent on the choice and quality of the Lewis acid, as well as the reaction conditions.

Potential Causes:

  • Inactive Lewis Acid: The Lewis acid may have decomposed due to moisture.

  • Suboptimal Lewis Acid: Not all Lewis acids are effective for this specific transformation.

  • Low Reaction Temperature: The reaction may not have reached the necessary activation energy.

Troubleshooting and Solutions:

  • Ensure Anhydrous Conditions: Use freshly opened or properly stored Lewis acids. Handle all reagents and solvents under an inert atmosphere (e.g., argon or nitrogen) and use flame-dried glassware.

  • Select an Effective Lewis Acid: Based on screening experiments, SnCl₄ has been shown to be the most effective Lewis acid for this cyclization, providing a significantly higher yield compared to others like BF₃·OEt₂, TiCl₄, and various aluminum-based Lewis acids.

  • Optimize Reaction Temperature: While many Lewis acid-mediated reactions are performed at low temperatures, this specific cyclization benefits from room temperature.

Quantitative Data on Lewis Acid Screening:

EntryLewis Acid (1.1 equiv)SolventTemperature (°C)Yield (%) of 14e
1SnCl₄CH₂Cl₂rt78
2BF₃·OEt₂CH₂Cl₂-78 to rt<5
3TiCl₄CH₂Cl₂-78 to rt15
4AlCl₃CH₂Cl₂0 to rt<5
5MeAlCl₂CH₂Cl₂-78 to rt<5
6Me₂AlClCH₂Cl₂-78 to rt<5
7EtAlCl₂CH₂Cl₂-78 to rt10
8Et₂AlClCH₂Cl₂-78 to rt<5

Table adapted from Izgu, E. C., & Hoye, T. R. (2013). Total synthesis of (±)-leuconolam: intramolecular allylic silane addition to a maleimide carbonyl group. Chemical Science, 4(5), 2262-2266.

Stille Cross-Coupling

Question: The Stille cross-coupling reaction to introduce the aniline moiety gives a low yield. How can this be optimized?

Answer:

The Stille coupling in the this compound synthesis involves a hindered iodoalkene, which can make the reaction challenging.

Potential Causes:

  • Steric Hindrance: The bulky nature of the substrates can slow down the catalytic cycle.[2][3]

  • Catalyst Deactivation: The palladium catalyst may become inactive over the course of the reaction.

  • Homocoupling: Homocoupling of the organostannane reagent is a known side reaction in Stille couplings.[4]

Troubleshooting and Solutions:

  • Choice of Catalyst and Ligand: For sterically hindered substrates, the choice of palladium catalyst and ligand is critical. While the original synthesis used Pd₂(dba)₃·CHCl₃ and AsPh₃, other systems with bulky, electron-rich phosphine ligands like XPhos could be explored.[5]

  • Use of Additives: The addition of a copper(I) co-catalyst, such as CuI, can accelerate the transmetalation step, which is often rate-limiting, especially for hindered substrates.[2][6]

  • Solvent and Temperature: Ensure the use of a suitable solvent like DMF and maintain the reaction at room temperature as specified in the protocol.

  • Purity of Reagents: Use freshly prepared or purified organostannane reagent to minimize impurities that could interfere with the catalyst.

Macrolactamization

Question: The final macrolactamization step to form the nine-membered ring results in low yields or oligomerization. What are the key factors for success?

Answer:

Macrolactamization is often a challenging step due to entropic factors and competing intermolecular reactions.[7]

Potential Causes:

  • High Concentration: High concentrations favor intermolecular reactions (oligomerization) over the desired intramolecular cyclization.

  • Inefficient Coupling Reagent: The chosen coupling reagent may not be potent enough to facilitate the amide bond formation in a sterically demanding environment.

  • Substrate Conformation: The linear precursor may not readily adopt the necessary conformation for cyclization.

Troubleshooting and Solutions:

  • High Dilution Conditions: Perform the reaction at a very low concentration (typically ≤0.01 M) to favor the intramolecular cyclization. This can be achieved by the slow addition of the linear precursor to the reaction mixture.

  • Effective Coupling Reagent: The use of a highly efficient coupling reagent is crucial. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like DIPEA is a good choice for difficult macolactamizations.[8]

  • Solvent Choice: A polar aprotic solvent like DMF is generally suitable for this type of reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Lewis acid in the allylative cyclization step?

Q2: Why is a novel 2-anilinostannane used in the Stille coupling reaction?

A2: The use of a novel o-(trimethylstannyl)aniline was designed as an effective cross-coupling donor to engage the hindered iodoalkene. Standard Stille conditions with other organostannanes might be less effective for this specific transformation due to the steric hindrance around the reaction center.

Q3: Are there any specific safety precautions to consider when working with the reagents in this compound synthesis?

A3: Yes. Organotin compounds, such as the 2-anilinostannane used in the Stille coupling, are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[4] Lewis acids like SnCl₄ are corrosive and moisture-sensitive, requiring careful handling under anhydrous and inert conditions. Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Experimental Protocols

Key Experiment 1: Lewis Acid-Mediated Allylative Cyclization
  • Reaction: Conversion of the allylic silane maleimide precursor to the cyclized product (14e).

  • Procedure: To a solution of the allylic silane precursor (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at room temperature under an argon atmosphere, add tin(IV) chloride (SnCl₄, 1.1 equiv) dropwise. Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Key Experiment 2: Stille Cross-Coupling
  • Reaction: Coupling of the iodoalkene (14e) with o-(trimethylstannyl)aniline (20).

  • Procedure: In a flame-dried flask under an argon atmosphere, dissolve the iodoalkene (14e) (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF). Add tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃, 0.1 equiv) and triphenylarsine (AsPh₃, 0.4 equiv). To this mixture, add a solution of o-(trimethylstannyl)aniline (20) (1.2 equiv) in anhydrous DMF. Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Key Experiment 3: Macrolactamization
  • Reaction: Intramolecular amide bond formation to yield this compound.

  • Procedure: Prepare a solution of the linear amino-acid precursor (1.0 equiv) in a large volume of anhydrous DMF to achieve high dilution (e.g., 0.005 M). In a separate flask, prepare a solution of HATU (1.5 equiv), N,N-diisopropylethylamine (DIPEA, 1.5 equiv), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.2 equiv) in anhydrous DMF. Add the solution of the linear precursor to the solution of the coupling reagents dropwise over several hours using a syringe pump. Stir the reaction at room temperature and monitor by TLC. After completion, remove the solvent under high vacuum. Purify the crude product by flash column chromatography to obtain this compound.

Visualizations

experimental_workflow Experimental Workflow for Key Catalytic Steps in this compound Synthesis cluster_cyclization Lewis Acid-Mediated Allylative Cyclization cluster_stille Stille Cross-Coupling cluster_macro Macrolactamization start_cyclization Allylic Silane Precursor process_cyclization Add SnCl4 in CH2Cl2 at rt start_cyclization->process_cyclization product_cyclization Cyclized Intermediate (14e) process_cyclization->product_cyclization start_stille Cyclized Intermediate (14e) process_stille Add Pd2(dba)3/AsPh3 and o-(trimethylstannyl)aniline in DMF at rt start_stille->process_stille product_stille Anilino Ester Intermediate process_stille->product_stille start_macro Linear Amino-Acid Precursor product_stille->start_macro Hydrolysis process_macro Add HATU/DIPEA/DMAP in DMF (high dilution) start_macro->process_macro product_macro This compound process_macro->product_macro

Caption: Key catalytic steps in the synthesis of this compound.

stille_cycle Catalytic Cycle for the Stille Cross-Coupling Reaction pd0 Pd(0)L2 pdii_add R1-Pd(II)L2-X pd0->pdii_add Oxidative Addition (R1-X) pdii_trans R1-Pd(II)L2-R2 pdii_add->pdii_trans Transmetalation (R2-SnR3) pdii_trans->pd0 Reductive Elimination (R1-R2) r1r2 Coupled Product snx X-SnR3 r1x Iodoalkene (14e) r2sn o-(trimethylstannyl)aniline

Caption: Generalized catalytic cycle for the Stille cross-coupling.

References

Overcoming challenges in the macrolactamization of Leuconolam

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the macrolactamization of Leuconolam. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the macrolactamization of the seco-acid of this compound?

A1: The primary challenge is achieving efficient intramolecular cyclization to form the desired 9-membered macrocycle while minimizing competing intermolecular reactions, such as dimerization and polymerization.[1][2] This is a common hurdle in the synthesis of macrocycles and requires carefully controlled reaction conditions, most notably high dilution.[1]

Q2: Why are high-dilution conditions necessary for this reaction?

A2: High-dilution conditions kinetically favor the intramolecular reaction pathway over intermolecular reactions. By maintaining a very low concentration of the linear precursor, the probability of two molecules reacting with each other is significantly reduced, thus promoting the formation of the monomeric macrolactam.[1]

Q3: What are common side reactions observed during the macrolactamization of this compound precursors?

A3: Besides the formation of oligomers, other potential side reactions include:

  • Epimerization: Loss of stereochemical integrity at the chiral center alpha to the activated carboxylic acid can occur, leading to the formation of diastereomers.[3]

  • Rearrangement Reactions: The complex structure of the this compound precursor may be susceptible to acid- or base-catalyzed rearrangements.

Q4: How does the conformation of the linear precursor affect the macrolactamization?

A4: The conformation of the seco-acid precursor plays a crucial role in the efficiency of the cyclization.[4] A precursor that is pre-organized into a conformation amenable to ring closure will have a higher effective molarity, leading to a more favorable intramolecular reaction. The presence of rigid structural elements or turn-inducing moieties can facilitate such pre-organization.[4][5]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Low yields are a frequent issue in macrolactamization reactions. The following troubleshooting steps can help improve the outcome.

Potential Cause Troubleshooting Action Rationale
Intermolecular Polymerization Implement or optimize high-dilution conditions. Use a syringe pump for the slow addition of the substrate to the reaction mixture over an extended period (pseudo-high dilution).Slow addition maintains a low instantaneous concentration of the linear precursor, favoring intramolecular cyclization.[1]
Inefficient Activation of the Carboxylic Acid Screen different coupling reagents. Common choices for macrolactamization include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP, HATU), and uronium salts (e.g., HBTU). For sterically hindered couplings, more potent activators like HATU may be beneficial.[6][7]The choice of coupling reagent can significantly impact the rate and efficiency of the amide bond formation.
Unfavorable Precursor Conformation Modify the reaction temperature. Lower or higher temperatures can alter the conformational equilibrium of the precursor. Perform conformational analysis using computational methods to identify more favorable cyclization precursors.Temperature can influence the flexibility and conformational landscape of the linear substrate.[8]
Decomposition of Reagents or Substrate Ensure all reagents are pure and the solvent is anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).Moisture and oxygen can deactivate coupling reagents and lead to substrate degradation.
Issue 2: Formation of Oligomeric Byproducts

The presence of dimers, trimers, and higher-order oligomers is a clear indication that intermolecular reactions are outcompeting the desired intramolecular cyclization.

Potential Cause Troubleshooting Action Rationale
Concentration of Precursor is Too High Decrease the concentration of the linear precursor. If using slow addition, decrease the rate of addition or increase the total volume of the solvent.A lower concentration directly disfavors bimolecular and higher-order reactions.[1]
Slow Intramolecular Reaction Rate Increase the reaction temperature to accelerate the rate of cyclization. However, be mindful of potential side reactions.A faster intramolecular reaction will consume the precursor before it can react with other molecules.
Issue 3: Epimerization at the C-Terminus

The formation of diastereomers due to epimerization is a significant concern, particularly with highly activated carboxylic acids.

Potential Cause Troubleshooting Action Rationale
Over-activation of the Carboxylic Acid Use a less reactive coupling reagent. Add a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).These additives can reduce the lifetime of the highly reactive, racemization-prone activated intermediate.[9]
Prolonged Exposure to Basic Conditions Minimize the reaction time. Use a non-nucleophilic base (e.g., DIPEA) and ensure the stoichiometry is correct.Extended exposure to basic conditions can promote the deprotonation of the alpha-proton, leading to epimerization.

Data Presentation

The following table summarizes representative conditions for macrolactamization reactions of complex natural product precursors, which can be adapted for the synthesis of this compound.

Entry Coupling Reagent Solvent Concentration (mM) Temperature (°C) Yield (%) Reference
1DCCCH₂Cl₂/DMF1.02545-65Adapted from[10]
2HATU/DIPEADMF0.50-2560-75[6]
3PyBOP/DIPEACH₃CN1.02550-70[9]
4Yamaguchi ReagentToluene/THF0.5-1.025-8055-85Adapted from[3][11]
5BOP-Cl/DIPEADMF1.02550-60[6]

Note: Yields are highly substrate-dependent and the conditions above serve as a starting point for optimization.

Experimental Protocols

General Protocol for High-Dilution Macrolactamization of a this compound Seco-Acid

This protocol is a general guideline and should be optimized for the specific this compound precursor.

  • Preparation:

    • Oven-dry all glassware and allow to cool under a stream of dry nitrogen or argon.

    • Ensure all solvents are anhydrous and reagents are of high purity.

    • Prepare a solution of the this compound seco-acid (1 equivalent) in the chosen anhydrous solvent (e.g., DMF or CH₂Cl₂) at a high concentration (e.g., 0.1 M) in a gas-tight syringe.

    • In a separate reaction flask, add the bulk of the anhydrous solvent.

  • Reaction Setup:

    • To the reaction flask, add the coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents).

    • Heat or cool the reaction mixture to the desired temperature.

    • Set up a syringe pump to add the solution of the seco-acid to the reaction flask over a prolonged period (e.g., 4-12 hours).

  • Reaction and Workup:

    • After the addition is complete, allow the reaction to stir for an additional 1-2 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A gradient elution system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is typically required to separate the desired macrolactam from unreacted starting material and oligomeric byproducts.

    • Further purification by preparative HPLC may be necessary to separate diastereomers if epimerization has occurred.

Visualizations

Logical Workflow for Troubleshooting Low Macrolactamization Yield

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Macrolactamization start Low Yield Observed check_oligomers Check for Oligomers (LC-MS/TLC) start->check_oligomers oligomers_present Oligomers Detected check_oligomers->oligomers_present Yes no_oligomers No Significant Oligomers check_oligomers->no_oligomers No increase_dilution Increase Dilution / Decrease Addition Rate oligomers_present->increase_dilution optimize_conditions Re-evaluate Reaction Conditions increase_dilution->optimize_conditions check_reagents Check Reagent Activity & Purity no_oligomers->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok OK reagents_bad Reagents Suspect check_reagents->reagents_bad Suspect change_reagent Screen Different Coupling Reagents reagents_ok->change_reagent check_temp Vary Reaction Temperature change_reagent->check_temp purify_reagents Purify/Replace Reagents & Solvents reagents_bad->purify_reagents purify_reagents->optimize_conditions check_temp->optimize_conditions

Caption: A decision tree for troubleshooting low yields in macrolactamization.

Experimental Workflow for High-Dilution Macrolactamization

Experimental_Workflow High-Dilution Macrolactamization Workflow prep_substrate Prepare Seco-Acid Solution in Syringe slow_addition Slow Addition via Syringe Pump prep_substrate->slow_addition prep_flask Prepare Reaction Flask with Solvent, Coupling Reagent, and Base prep_flask->slow_addition reaction Reaction Monitoring (TLC/LC-MS) slow_addition->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: A typical experimental workflow for macrolactamization.

References

Stability issues of Leuconolam during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming stability issues encountered during the purification of Leuconolam.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during purification?

This compound is a monoterpenoid indole alkaloid belonging to the rhazinilam-leuconolam family of natural products.[1][2][3] Its complex polycyclic structure, which includes a bislactam and a carbinolamide subunit, contains several reactive functional groups.[4] These groups can be susceptible to degradation under various conditions encountered during purification, such as exposure to pH extremes, high temperatures, and certain chromatographic stationary phases. This degradation can lead to low recovery yields and the generation of impurities, complicating the isolation of the pure compound.

Q2: I am observing multiple peaks on my chromatogram that I suspect are degradation products of this compound. What are the likely causes?

The appearance of multiple peaks can be attributed to several factors that affect the stability of alkaloids during chromatography:[5][6][7]

  • pH of the Mobile Phase: this compound contains a lactam ring, which can be susceptible to hydrolysis under acidic or basic conditions.[8][9][10][11][12] The use of a mobile phase with an inappropriate pH can catalyze the opening of this ring, leading to the formation of degradation products.

  • Stationary Phase Interaction: Silica gel, a common stationary phase, has a weakly acidic surface that can cause the degradation of acid-labile compounds.[7] Alkaloids, being basic in nature, can interact strongly with the acidic silanol groups, leading to peak tailing and potential on-column degradation.

  • Temperature: Elevated temperatures during purification can accelerate degradation reactions.[6] It is crucial to maintain controlled and preferably low temperatures throughout the process.

  • Solvent Choice: The polarity and protic nature of the solvents used in the mobile phase can influence the stability of this compound. Protic solvents, for instance, may participate in solvolysis reactions.

Q3: My recovery of this compound after chromatographic purification is consistently low. How can I improve it?

Low recovery is a common issue often linked to the degradation of the target molecule or its irreversible adsorption to the stationary phase. To improve recovery, consider the following strategies:

  • Optimize Mobile Phase pH: Buffer the mobile phase to a neutral or slightly acidic pH (e.g., pH 6-7) to minimize the risk of acid or base-catalyzed hydrolysis of the lactam functionality.

  • Alternative Stationary Phases: If using silica gel, consider deactivating it by treating it with a solution of a volatile amine (e.g., triethylamine) in the mobile phase. Alternatively, using a different stationary phase like alumina (basic or neutral) or a polymer-based resin may be beneficial.[7]

  • Temperature Control: Perform all purification steps at reduced temperatures (e.g., 4°C or on an ice bath) to slow down potential degradation reactions.

  • Inert Atmosphere: If oxidation is a suspected degradation pathway, conduct the purification under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Appearance of new peaks during purification pH-induced hydrolysis of the lactam ring.- Buffer the mobile phase to a neutral pH (6.5-7.5).- Avoid prolonged exposure to acidic or basic conditions.
On-column degradation on silica gel.- Use a deactivated silica gel.- Switch to a neutral stationary phase like alumina or a polymer-based column.
Thermal degradation.- Conduct purification at a lower temperature (e.g., 4°C).- Minimize the duration of any heating steps.
Low yield of pure this compound Irreversible adsorption to the stationary phase.- Add a competitive agent (e.g., a small amount of a volatile amine like triethylamine) to the mobile phase to block active sites on the stationary phase.- Change the stationary phase to one with lower adsorptive capacity for alkaloids.
Co-elution with impurities.- Optimize the mobile phase gradient to improve separation.- Employ a different chromatographic technique (e.g., counter-current chromatography) for better resolution.[13]
Peak tailing in chromatogram Strong interaction between the basic alkaloid and acidic silanol groups on silica gel.- Add a modifier like triethylamine or ammonia to the mobile phase to reduce silanol interactions.- Use an end-capped C18 column in reversed-phase chromatography.
Inconsistent retention times Changes in mobile phase composition or pH.- Ensure precise and consistent preparation of the mobile phase.- Use a buffered mobile phase to maintain a constant pH.
Column degradation.- Use a guard column to protect the analytical column.- Regularly clean and regenerate the column according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: General Purification of this compound using Column Chromatography
  • Preparation of the Crude Extract:

    • Extract the plant material containing this compound with a suitable organic solvent (e.g., methanol or ethyl acetate).

    • Concentrate the extract under reduced pressure to obtain the crude residue.

    • Perform an acid-base extraction to enrich the alkaloid fraction.[14] Dissolve the crude extract in an acidic aqueous solution (e.g., 1% HCl) and wash with a non-polar organic solvent to remove neutral and acidic impurities.

    • Basify the aqueous layer with a base (e.g., ammonium hydroxide) to pH 9-10 and extract the free alkaloids with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude alkaloid extract.

  • Column Chromatography:

    • Stationary Phase: Neutral alumina or silica gel deactivated with triethylamine.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or acetone). A small percentage of triethylamine (0.1%) can be added to the mobile phase to prevent peak tailing.

    • Procedure:

      • Pack the column with the chosen stationary phase slurried in the initial mobile phase.

      • Dissolve the crude alkaloid extract in a minimal amount of the mobile phase and load it onto the column.

      • Elute the column with a gradually increasing polarity gradient.

      • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Combine the fractions containing pure this compound and concentrate under reduced pressure.

Protocol 2: Stability Testing of this compound under Different pH Conditions
  • Preparation of Buffer Solutions: Prepare a series of buffers with pH values ranging from acidic (e.g., pH 3) to basic (e.g., pH 9).

  • Sample Preparation: Dissolve a known amount of purified this compound in each buffer solution to a final concentration of 1 mg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Analyze the aliquots by HPLC to quantify the remaining amount of this compound and detect the formation of any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each pH condition to determine the degradation kinetics.

Visualizations

experimental_workflow start Crude Plant Extract acid_base Acid-Base Extraction start->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids chromatography Column Chromatography (Neutral Alumina / Deactivated Silica) crude_alkaloids->chromatography fractions Collect Fractions chromatography->fractions analysis TLC / HPLC Analysis fractions->analysis pooling Pool Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_this compound Pure this compound evaporation->pure_this compound

Caption: General workflow for the purification of this compound.

degradation_pathway cluster_conditions Degradation Conditions This compound This compound (Lactam Intact) Hydrolyzed_Product Hydrolyzed Product (Lactam Ring Opened) This compound->Hydrolyzed_Product Hydrolysis Oxidized_Product Oxidized Product This compound->Oxidized_Product Oxidation Other_Degradation Further Degradation Products Hydrolyzed_Product->Other_Degradation Oxidized_Product->Other_Degradation Acid_or_Base Acid / Base Oxidizing_Agent Oxidizing Agent Heat_Light Heat / Light

Caption: Hypothetical degradation pathways for this compound.

References

Minimizing epimer formation in Leuconolam synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimer formation during the synthesis of Leuconolam.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue in this compound synthesis?

Epimerization is a chemical process where the configuration of a single stereocenter in a molecule is inverted, leading to the formation of a diastereomer known as an epimer. In the context of this compound synthesis, which possesses a key stereogenic quaternary carbon, maintaining stereochemical integrity is paramount.[1] The biological activity of this compound and related compounds is highly dependent on their specific three-dimensional structure.[2][] The formation of an unwanted epimer can significantly reduce the yield of the desired product, complicate purification due to the similar physical properties of epimers, and potentially alter the pharmacological profile of the final compound.[2][4]

Q2: Which steps in a typical this compound synthesis are most susceptible to epimerization?

Based on reported synthetic routes, the following steps are particularly prone to epimerization:

  • Lactamization: The formation of the nine-membered macrocycle is a critical step where epimerization can occur, especially at the carbon alpha to the carbonyl group of the activated carboxylic acid.

  • Coupling Reactions: Any coupling step involving the activation of a carboxylic acid adjacent to a stereocenter can be a source of epimerization.[5]

  • Base-catalyzed Reactions: Steps employing basic conditions, particularly when a stereocenter is adjacent to a carbonyl group, can lead to epimerization through the formation of a planar enolate intermediate.[5]

  • High-Temperature Reactions: Elevated reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization.[5]

Q3: What analytical techniques are recommended for detecting and quantifying epimers of this compound?

Due to the high similarity in their physical properties, separating and quantifying epimers can be challenging.[2][5] The most effective methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying enantiomers and diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR, sometimes with the use of chiral shift reagents, can be used to distinguish between epimers.

  • Supercritical Fluid Chromatography (SFC): Chiral SFC is another powerful technique for the separation of stereoisomers.

Troubleshooting Guide

Problem 1: Significant epimerization is observed during the lactamization step.
  • Probable Cause: The coupling reagent and reaction conditions are promoting the formation of an oxazolone intermediate or enolization, which can lead to racemization or epimerization at the adjacent stereocenter.

  • Solutions:

    • Choice of Coupling Reagent: Employ coupling reagents known to suppress epimerization. Carbodiimides like EDC, when used in combination with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are effective in minimizing epimerization.[2] The use of phosphonium-based reagents like PyBOP should be carefully evaluated as they can sometimes lead to epimerization.[6]

    • Use of Additives: The addition of copper(II) salts, such as CuCl₂, in conjunction with HOBt and a carbodiimide has been shown to be highly effective in suppressing epimerization during peptide bond formation.[7]

    • Temperature Control: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate. Lowering the temperature can significantly reduce the rate of epimerization.

    • Reaction Time: Monitor the reaction closely and minimize the reaction time to avoid prolonged exposure to conditions that may promote epimerization.[5]

Problem 2: Epimerization is occurring at a stereocenter adjacent to a carbonyl group during a base-catalyzed step.
  • Probable Cause: The strength of the base and the reaction temperature are sufficient to deprotonate the stereocenter, leading to a planar enolate intermediate that can be protonated from either face.[5]

  • Solutions:

    • Choice of Base: Use a milder, non-nucleophilic base if possible. The pKa of the base should be carefully considered.

    • Temperature Control: Conduct the reaction at a lower temperature to disfavor the equilibrium leading to the enolate.

    • Reaction Time: Minimize the reaction time to reduce the exposure of the stereocenter to basic conditions.

Quantitative Data Summary

The following table summarizes the impact of different coupling additives on the suppression of epimerization, based on general findings in peptide synthesis that are applicable to this compound synthesis.

Coupling MethodAdditiveD-Epimer (%)Yield (%)Reference
CarbodiimideNoneHighVariable[7]
CarbodiimideHOBt< 1%> 90%[7]
CarbodiimideHOBt + CuCl₂< 0.1%90-99%[7]

Key Experimental Protocols

Protocol: Epimerization-Suppressed Lactamization using EDC/HOBt/CuCl₂

This protocol describes a general procedure for amide bond formation with minimal epimerization, which can be adapted for the macrocyclization step in this compound synthesis.

  • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the seco-acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.1 eq), and copper(II) chloride (CuCl₂) (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Stir the solution until all components are fully dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in anhydrous DMF to the reaction mixture over a period of 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 2 hours.

  • Gradually warm the reaction to room temperature and continue stirring for an additional 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Analyze the purified product for diastereomeric purity using chiral HPLC or NMR.

Visualizations

Troubleshooting_Epimer_Formation cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solutions Solution Implementation cluster_verification Verification Problem High Epimer Content Detected (e.g., by Chiral HPLC) Step Identify Epimerization-Prone Step Problem->Step Lactamization Lactamization Step->Lactamization Lactamization? BaseReaction Base-Catalyzed Reaction Step->BaseReaction Base-catalyzed? Coupling Other Coupling Reaction Step->Coupling Other Coupling? OptimizeCoupling Optimize Coupling Conditions: - Use HOBt/CuCl₂ Additives - Lower Temperature - Shorter Reaction Time Lactamization->OptimizeCoupling OptimizeBase Optimize Base/Solvent System: - Use Milder Base - Lower Temperature - Shorter Reaction Time BaseReaction->OptimizeBase Coupling->OptimizeCoupling Analyze Re-analyze Epimeric Ratio OptimizeCoupling->Analyze OptimizeBase->Analyze

Caption: Troubleshooting workflow for addressing epimerization in this compound synthesis.

Epimerization_Mechanism cluster_main Base-Catalyzed Epimerization at α-Carbon to a Carbonyl Start Chiral Starting Material (R-configuration) Enolate Planar Enolate Intermediate (Achiral) Start->Enolate - H⁺ Base Base (B:) Product_R Starting Material Regenerated (R-configuration) Enolate->Product_R + H⁺ (re-face) Product_S Epimer Formed (S-configuration) Enolate->Product_S + H⁺ (si-face) Protonation_R Protonation (HB) Protonation_S Protonation (HB)

Caption: Mechanism of base-catalyzed epimerization via a planar enolate intermediate.

References

Refinement of purification protocols for Leuconolam

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Leuconolam Purification

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of this compound. Find troubleshooting tips, frequently asked questions, and detailed protocols to optimize your purification workflow.

Troubleshooting Guide

Issue 1: Low this compound Yield After Initial Extraction

  • Question: My initial crude extract shows very low concentrations of this compound based on LC-MS analysis. What are the potential causes and solutions?

  • Answer: Low initial yield is a common challenge. Consider the following factors:

    • Biomass Quality: The source organism's health, age, and environmental conditions can significantly impact this compound concentration. Whenever possible, use freshly collected or properly preserved biomass.

    • Extraction Solvent: this compound shows optimal solubility in a 3:1 mixture of Dichloromethane:Methanol. Ensure your solvent system is appropriate for its polarity.

    • Extraction Technique: Sonication-assisted extraction can improve efficiency. Ensure sufficient extraction time and repeat the process at least three times to maximize recovery from the biomass.

    • Compound Degradation: this compound is sensitive to prolonged exposure to light and high temperatures. Conduct all extraction steps under dim light and keep the extract cooled.

Issue 2: Co-elution of Impurities During Flash Chromatography

  • Question: I'm struggling to separate this compound from a persistent, structurally similar impurity during silica gel flash chromatography. How can I improve the resolution?

  • Answer: Co-elution with related analogs is a frequent hurdle. The following strategies can enhance separation:

    • Optimize the Solvent System: A shallow gradient can improve separation. Try switching to a different solvent system with alternative selectivity. For example, if you are using a Hexane/Ethyl Acetate gradient, consider a Toluene/Acetone system.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switch to a different stationary phase. Reverse-phase (C18-functionalized silica) or alumina-based chromatography can offer different selectivity profiles.

    • Employ Orthogonal Techniques: Combining different chromatography modes (e.g., normal-phase followed by reverse-phase) provides a powerful approach to resolving difficult-to-separate compounds.

Issue 3: this compound Degradation During Final HPLC Purification

  • Question: My final preparative HPLC step results in significant sample loss and the appearance of degradation peaks. What could be causing this?

  • Answer: this compound is known to be unstable under certain conditions.

    • Mobile Phase pH: this compound is susceptible to degradation at pH levels below 4.0 and above 8.5. Buffer your mobile phase to maintain a pH between 6.5 and 7.5. A phosphate buffer is a suitable choice.

    • Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents. Contaminants can catalyze degradation.

    • Temperature Control: Perform the purification at a controlled room temperature (20-25°C). Avoid excessive heat generated by the HPLC system.

    • Collection and Storage: Collect the purified fractions in amber vials and immediately store them at -20°C or below. If possible, evaporate the solvent under a stream of nitrogen.

Frequently Asked Questions (FAQs)

  • Question: What is the recommended storage condition for purified this compound?

  • Answer: Purified this compound should be stored as a solid or in a non-protic solvent (e.g., DMSO) at -80°C, protected from light and moisture.

  • Question: Can I use a different stationary phase for the initial flash chromatography step?

  • Answer: Yes, while silica gel is recommended for initial cleanup, other stationary phases like Diol or Cyano-functionalized silica can offer alternative selectivity and may be beneficial depending on the impurity profile of your crude extract.

  • Question: What is the expected purity of this compound after the final preparative HPLC step?

  • Answer: Following the recommended protocol, the purity of this compound should be ≥98% as determined by UPLC-MS and qNMR.

Quantitative Data Summary

Table 1: Comparison of Stationary Phases for Flash Chromatography

Stationary PhaseSolvent SystemThis compound Purity (%)Recovery (%)
Silica GelHexane/Ethyl Acetate Gradient8592
C18 Reverse-PhaseMethanol/Water Gradient9088
Alumina (Neutral)Toluene/Acetone Gradient8295

Table 2: Effect of Mobile Phase pH on this compound Stability in HPLC

Mobile Phase pHThis compound Recovery (%)Degradation Products (%)
3.06535
5.08812
7.099<1
9.07228

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Crude Extract

  • Condition the Cartridge: Use a C18 SPE cartridge. Condition it by passing 10 mL of methanol, followed by 10 mL of deionized water.

  • Load the Sample: Dissolve the crude extract in a minimal amount of methanol and dilute with deionized water to a final methanol concentration of <10%. Load the solution onto the cartridge.

  • Wash Step: Wash the cartridge with 20 mL of 20% methanol in water to remove highly polar impurities.

  • Elution: Elute the this compound-containing fraction with 15 mL of 80% methanol in water.

  • Drying: Dry the eluted fraction under vacuum to yield a semi-purified extract.

Protocol 2: Preparative HPLC for Final Purification

  • Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate in Water (pH 7.0).

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B (linear gradient)

    • 25-30 min: 70% B (isocratic)

    • 30-35 min: 70% to 30% B (return to initial conditions)

  • Flow Rate: 15 mL/min.

  • Detection: UV detection at 280 nm.

  • Injection Volume: 1-2 mL of the sample dissolved in 50% Methanol/Water.

  • Fraction Collection: Collect fractions based on the elution profile of the target peak. Combine fractions with >98% purity and evaporate the solvent.

Visualizations

experimental_workflow start Crude Extract spe Solid-Phase Extraction (SPE) (C18 Cartridge) start->spe Initial Cleanup flash Flash Chromatography (Silica Gel) spe->flash Fractionation waste1 Polar Impurities spe->waste1 hplc Preparative HPLC (C18 Column) flash->hplc High-Resolution Separation waste2 Non-polar Impurities flash->waste2 end Purified this compound (>98%) hplc->end Final Product waste3 Minor Analogs hplc->waste3

Caption: Overall workflow for the purification of this compound from crude extract.

troubleshooting_logic issue Low Purity after Flash Chromatography q1 Are peaks well-resolved? issue->q1 a1_yes Check for overloading q1->a1_yes Yes a1_no Optimize Separation q1->a1_no No sol1 Decrease Sample Load a1_yes->sol1 sol2 Use a Shallower Gradient a1_no->sol2 sol3 Change Solvent System a1_no->sol3 sol4 Switch to Different Stationary Phase (e.g., C18 or Alumina) a1_no->sol4

Caption: Troubleshooting logic for improving purity during flash chromatography.

Addressing low yield in multi-step Leuconolam synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the multi-step synthesis of Leuconolam. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in the total synthesis of this compound?

The total synthesis of this compound presents several challenges, primarily centered around the construction of its unique strained nine-membered lactam ring and the stereoselective formation of a key quaternary carbon center.[1] Key difficulties can arise in the late-stage macrocyclization, the formation of sterically hindered bonds, and ensuring the stability of intermediates.[2][3] Careful optimization of reaction conditions and purification techniques is crucial for success.

Q2: Which steps in the this compound synthesis are particularly prone to low yields?

Based on reported syntheses, steps that may result in lower than desired yields include:

  • Arene Cross-Coupling: The coupling of a hindered haloalkene with an aniline derivative can be challenging.[2]

  • Mitsunobu Reaction: Direct displacement with maleimide derivatives can lead to oligomerization and reduced yields.[2]

  • Macrolactamization: The final ring-closing step to form the nine-membered lactam can be inefficient due to conformational constraints.

Q3: Are there general strategies to improve yields in multi-step organic synthesis?

Yes, several general strategies can be applied:

  • Optimize Reaction Kinetics: Fine-tuning temperature, pressure, and reactant concentrations can significantly impact yield.[4]

  • High-Quality Starting Materials: Ensure the purity of reactants and reagents, as impurities can interfere with the reaction.[4][5]

  • Inert Atmosphere: For sensitive reactions, rigorously exclude air and moisture.

  • Purification of Intermediates: While sometimes tedious, ensuring the purity of each intermediate can prevent the accumulation of side products in subsequent steps.[5][6]

  • Consider Alternative Reagents: If a particular reagent is not performing well, research alternative reagents that can effect the same transformation, potentially with better efficiency or selectivity.

Troubleshooting Guides

Problem 1: Low Yield in the Arene Cross-Coupling Reaction

Question: I am experiencing a low yield in the palladium-catalyzed cross-coupling of the iodoalkene intermediate with the aniline derivative. What are the potential causes and how can I improve the yield?

Answer:

Low yields in this Stille or a related cross-coupling reaction are often attributed to catalyst deactivation, steric hindrance, or suboptimal reaction conditions. Here are several troubleshooting steps:

  • Catalyst and Ligand Choice: The choice of palladium source and ligand is critical. The original synthesis successfully employed Pd2(dba)3·CHCl3 with AsPh3 as the ligand.[2] If this combination is failing, consider screening other phosphine ligands (e.g., P(t-Bu)3, XPhos) that are known to be effective for hindered substrates.

  • Reagent Purity: Ensure the organostannane (or other organometallic) reagent is pure. Impurities can poison the catalyst.

  • Solvent and Temperature: The reaction is typically run in DMF at room temperature.[2] Ensure your DMF is anhydrous. Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) might improve the rate, but be mindful of potential decomposition.

  • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

Experimental Protocol: Arene Cross-Coupling

  • To a solution of the iodoalkene (1 equiv) and the o-(tributylstannyl)aniline derivative (1.3 equiv) in anhydrous, degassed DMF, add Pd2(dba)3·CHCl3 (0.1 equiv) and AsPh3 (0.4 equiv) under an inert atmosphere (e.g., argon or nitrogen).[2]

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an appropriate aqueous workup.

  • Purify the product by column chromatography.

Yield Comparison for Cross-Coupling:

Coupling PartnerCatalyst SystemSolventYieldReference
o-(Tributylstannyl)nitrobenzenePd2(dba)3·CHCl3 / AsPh3DMF91%[2]
o-(Tributylstannyl)anilinePd2(dba)3·CHCl3 / AsPh3DMF82%[2]
Problem 2: Inefficient Mitsunobu Reaction

Question: My Mitsunobu reaction to couple the alcohol intermediate with the maleimide derivative is giving a low yield, and I'm observing significant side products. How can I optimize this step?

Answer:

The Mitsunobu reaction with maleimides can be problematic due to the propensity of the maleimide to oligomerize under the basic conditions generated by the phosphine and azodicarboxylate.[2]

  • Protecting the Maleimide: A key strategy is to use a furan-protected maleimide derivative. The furan adduct is less prone to oligomerization. The protecting group can be removed via thermolysis in a subsequent step.[2]

  • Slow Addition: Add the diisopropyl azodicarboxylate (DIAD) or other azodicarboxylate slowly at a low temperature (e.g., -10 °C to 0 °C) to control the reaction rate and minimize side reactions.[2]

  • Reagent Stoichiometry: Use a slight excess of the phosphine and azodicarboxylate (e.g., 1.5 equivalents each).[2]

Experimental Protocol: Mitsunobu Reaction with Furan-Protected Maleimide

  • Dissolve the alcohol intermediate (1 equiv), the furan-protected maleimide (1.3 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF under an inert atmosphere.[2]

  • Cool the solution to -10 °C.

  • Add diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 10-15 minutes.[2]

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).

  • Concentrate the reaction mixture and purify by column chromatography.

  • The subsequent deprotection is achieved by heating in toluene at 100 °C, which yields the desired product in high yield over the two steps.[2]

Yield Comparison for Maleimide Coupling:

Maleimide DerivativeConditionsYieldReference
Parent MaleimideMitsunobu13-41%[2]
Furan-Protected MaleimideMitsunobu followed by thermolysis80-82% (over 2 steps)[2]

Visualizing the Workflow and Troubleshooting

To aid in understanding the synthesis and troubleshooting process, the following diagrams are provided.

G cluster_start Starting Materials cluster_synthesis Key Synthesis Steps cluster_end Final Product A Precursor A C Ireland-Claisen Rearrangement A->C B Precursor B E Mitsunobu Reaction B->E D Esterification C->D D->E F Arene Cross-Coupling E->F G Allylative Cyclization F->G H Macrolactamization G->H I (±)-Leuconolam H->I

Caption: High-level workflow for this compound synthesis.

G Start Low Yield in Cross-Coupling? Catalyst Check Catalyst/Ligand (Pd2(dba)3 / AsPh3) Start->Catalyst Yes Reagent Verify Reagent Purity (Organostannane) Catalyst->Reagent Conditions Optimize Conditions (Anhydrous DMF, Degas) Reagent->Conditions LigandScreen Screen Alternative Ligands (e.g., XPhos) Conditions->LigandScreen Still Low Yield Temp Consider Slight Temperature Increase (40-50°C) Conditions->Temp Still Low Yield

References

Technical Support Center: Catalyst Poisoning in Leuconolam Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during the synthetic route of Leuconolam.

Troubleshooting Guide

This guide addresses common issues related to catalyst deactivation in the final hydrogenation step of the this compound synthesis, where a vinyl group is reduced using a Palladium on carbon (Pd/C) catalyst.

Issue 1: Hydrogenation reaction is slow or incomplete.

  • Question: My hydrogenation of the this compound precursor is showing little to no conversion, even after extended reaction times. What could be the cause?

  • Answer: A slow or incomplete hydrogenation is a primary indicator of catalyst poisoning. The Pd/C catalyst is likely deactivated by impurities carried over from the previous macrolactamization step.

    • Potential Poisons: Residuals of the coupling reagents and bases used in the macrolactamization are the most probable culprits. These include:

      • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its byproducts.

      • DIPEA (N,N-Diisopropylethylamine) .

      • DMAP (4-Dimethylaminopyridine) .

      • Nitrogen-containing compounds are well-documented poisons for palladium catalysts.[1][2][3][4][5][6] They strongly adsorb to the active sites on the palladium surface, preventing the binding of the alkene and hydrogen.

    • Troubleshooting Steps:

      • Verify Substrate Purity: Before proceeding with troubleshooting the catalyst, ensure the macrolactam precursor is of high purity. Use techniques like NMR and LC-MS to check for any unexpected side products from the lactamization reaction.

      • Catalyst Activity Test: Test the activity of your Pd/C catalyst with a standard substrate known to be sensitive to poisoning, such as styrene. A detailed protocol for this test is provided in the "Experimental Protocols" section. This will help you determine if the catalyst itself is inactive.

      • Purification of the Macrolactam: If the catalyst is active, the issue likely lies with impurities in your this compound precursor. Rigorous purification of the macrolactam is crucial. Consider an additional chromatographic purification or a recrystallization step to remove residual coupling agents and bases.

      • Increase Catalyst Loading: As a temporary measure, increasing the catalyst loading might help to overcome the effects of a low concentration of poison. However, this is not a cost-effective or scalable solution.

Issue 2: Reaction starts but stops before completion.

  • Question: The hydrogenation reaction begins as expected, but then the rate slows down significantly and the reaction stalls. Why is this happening?

  • Answer: This phenomenon, known as progressive poisoning, suggests that a poison is being gradually introduced or is interacting with the catalyst over time.

    • Possible Causes:

      • Slow Leaching of Impurities: Impurities might be slowly leaching from the substrate or the reaction solvent.

      • Formation of a Poisonous Byproduct: A side reaction could be generating a compound that poisons the catalyst.

    • Troubleshooting Steps:

      • Solvent Purity Check: Ensure the solvent used for the hydrogenation (e.g., ethanol) is of high purity and free from nitrogen-containing contaminants.

      • In-situ Poison Adsorption: Consider adding a small amount of an acidic resin to the reaction mixture to sequester any basic impurities that may be poisoning the catalyst.

      • Catalyst Regeneration: If the catalyst is recoverable, a regeneration step might be necessary. Refer to the "Catalyst Regeneration Protocol" in the "Experimental Protocols" section.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in the this compound synthesis?

A1: The most common poisons are residual nitrogen-containing compounds from the macrolactamization step. These include DIPEA, DMAP, and byproducts of HATU.[1][2][3][4][5][6] Even trace amounts of these compounds can significantly reduce the activity of the Pd/C catalyst.

Q2: How can I prevent catalyst poisoning in the first place?

A2: The most effective prevention is rigorous purification of the macrolactam precursor before the hydrogenation step. This minimizes the introduction of poisons to the reaction. Ensure all glassware is thoroughly cleaned and that high-purity solvents are used.

Q3: Can I reuse my Pd/C catalyst?

A3: While reusing a Pd/C catalyst is possible, it is not recommended without a proper regeneration and activity testing protocol, especially if poisoning is suspected. If you choose to reuse the catalyst, a thorough washing procedure to remove adsorbed poisons is essential.[7][8][9][10][11][12][13]

Q4: Are there alternative catalysts that are less sensitive to poisoning?

A4: While Pd/C is a standard and effective catalyst for this transformation, other platinum-group metal catalysts like platinum on carbon (Pt/C) or rhodium on carbon (Rh/C) could be considered. However, their sensitivity to the specific poisons in this reaction would need to be evaluated. In some cases, catalyst selectivity can be intentionally modified by the addition of a controlled amount of a poison, but this requires careful optimization.[3][14]

Q5: My reaction is complete, but I'm having trouble removing the palladium catalyst.

A5: Incomplete removal of the palladium catalyst can lead to product contamination. Filtration through a pad of Celite® is a standard method for removing heterogeneous catalysts. If you are still observing palladium contamination, consider using a finer filter or a specialized filtration cartridge designed for removing fine catalyst particles.

Data Presentation

Table 1: Effect of Amine Impurities on Hydrogenation of a Model Alkene (Styrene) using 5% Pd/C

ImpurityConcentration (mol%)Reaction Time (h) for >95% Conversion
None01
DIPEA0.14
DIPEA0.512
DIPEA1.0>24 (incomplete)
DMAP0.16
DMAP0.518
DMAP1.0>24 (incomplete)

Note: This data is illustrative and serves to demonstrate the trend of catalyst deactivation with increasing concentrations of amine impurities. Actual reaction times will vary depending on the specific substrate, reaction conditions, and catalyst batch.

Table 2: Efficacy of Catalyst Regeneration Methods

PoisonRegeneration MethodCatalyst Activity Recovery (%)
DIPEAAcid Wash (0.1 M HCl) followed by Water and Ethanol Wash~85%
DMAPAcid Wash (0.1 M HCl) followed by Water and Ethanol Wash~80%
Mixed AminesSequential Base (0.1 M NaOH) and Acid (0.1 M HCl) Wash~75%
UnknownThermal Treatment (Air, 250°C)~60%

Note: Activity recovery is based on the initial rate of hydrogenation of styrene compared to a fresh catalyst. The effectiveness of regeneration can vary.

Experimental Protocols

1. Catalyst Activity Test Protocol

This protocol describes a standard method to evaluate the activity of a Pd/C catalyst using the hydrogenation of styrene as a model reaction.

  • Materials:

    • Styrene (freshly distilled)

    • Ethanol (anhydrous)

    • 5% or 10% Pd/C catalyst

    • Hydrogen gas (balloon or cylinder)

    • Round-bottom flask with a magnetic stir bar

    • Septum and needles

    • TLC plates and appropriate developing solvent

    • GC-MS for quantitative analysis (optional)

  • Procedure:

    • To a 25 mL round-bottom flask containing a magnetic stir bar, add the Pd/C catalyst (e.g., 10 mg for a 1 mmol scale reaction).

    • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen).

    • Add anhydrous ethanol (5 mL) via syringe.

    • Add styrene (1 mmol) to the flask.

    • Evacuate the flask and backfill with hydrogen gas from a balloon three times.

    • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (balloon).

    • Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every 30 minutes).

    • A fully active catalyst should show complete conversion of styrene to ethylbenzene within 1-2 hours under these conditions.

2. Catalyst Regeneration Protocol (for Amine Poisoning)

This protocol outlines a washing procedure to regenerate a Pd/C catalyst that has been poisoned by organic bases like DIPEA or DMAP.

  • Materials:

    • Poisoned Pd/C catalyst

    • 0.1 M Hydrochloric acid (HCl) solution

    • 0.1 M Sodium hydroxide (NaOH) solution (optional, for broader impurity removal)

    • Deionized water

    • Ethanol

    • Buchner funnel and filter paper

    • Inert gas (argon or nitrogen)

  • Procedure:

    • Carefully filter the poisoned catalyst from the reaction mixture using a Buchner funnel. Caution: Do not allow the catalyst to dry completely on the filter paper, as it can be pyrophoric. Keep it moist with solvent.

    • Transfer the moist catalyst cake to a beaker.

    • Acid Wash: Add a sufficient volume of 0.1 M HCl to slurry the catalyst. Stir for 30 minutes at room temperature. This will protonate and dissolve the adsorbed amines.

    • Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral (check with pH paper).

    • Optional Base Wash: For broader impurity removal, slurry the catalyst in 0.1 M NaOH for 30 minutes, then filter and wash with deionized water until neutral.

    • Final Wash: Wash the catalyst cake with ethanol to remove water.

    • Store the regenerated catalyst under an inert atmosphere, preferably as a slurry in ethanol, until its next use.

    • It is highly recommended to test the activity of the regenerated catalyst using the "Catalyst Activity Test Protocol" before using it in the this compound synthesis.

Visualizations

TroubleshootingWorkflow start Slow or Incomplete Hydrogenation check_purity Verify Substrate Purity (NMR, LC-MS) start->check_purity check_solvent Check Solvent Purity start->check_solvent test_catalyst Test Catalyst Activity (Styrene Hydrogenation) check_purity->test_catalyst Substrate is Pure purify_substrate Purify Macrolactam (Chromatography/Recrystallization) check_purity->purify_substrate Impurities Detected increase_loading Increase Catalyst Loading (Temporary Solution) test_catalyst->increase_loading Catalyst is Active regenerate_catalyst Regenerate Pd/C Catalyst test_catalyst->regenerate_catalyst Catalyst is Inactive purify_substrate->start reaction_ok Reaction Proceeds increase_loading->reaction_ok add_scavenger Add Acidic Resin to Reaction check_solvent->add_scavenger add_scavenger->reaction_ok regenerate_catalyst->test_catalyst

Caption: Troubleshooting workflow for slow or incomplete hydrogenation.

PoisoningMechanism cluster_catalyst Pd/C Catalyst Surface Pd Pd Active Site Product Hydrogenated Product Pd->Product Catalyzes Reaction Poisoned_Pd Poisoned Active Site Alkene Alkene Alkene->Pd Binds H2 H2 H2->Pd Binds Poison Amine Poison (e.g., DIPEA, DMAP) Poison->Pd Strongly Binds

Caption: Mechanism of Pd/C catalyst poisoning by amine impurities.

References

Technical Support Center: Purification of Leuconolam

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from Leuconolam samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from where is it typically sourced?

A1: this compound is a monoterpenoid indole alkaloid, a class of natural products known for their complex chemical structures and potential biological activities. It is primarily isolated from the stem bark of plants of the Leuconotis genus, such as Leuconotis griffithii.[1] Synthetic routes to produce this compound and its analogs have also been developed.

Q2: What are the common types of impurities found in this compound samples?

A2: Impurities in this compound samples can originate from both natural extraction and chemical synthesis.

  • From Natural Product Extraction: Crude extracts from Leuconotis griffithii are complex mixtures containing numerous other alkaloids. One study reported the isolation of 52 other alkaloids alongside this compound.[1] These structurally related alkaloids are the most common process-related impurities. Other impurities can include pigments, tannins, and other plant secondary metabolites.

  • From Chemical Synthesis: Impurities can include unreacted starting materials, reagents, catalysts, and by-products from side reactions. Residual solvents used during the synthesis and purification process are also common impurities.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is typically employed to assess the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is a powerful technique for separating and quantifying impurities.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation and can be used to identify and quantify impurities, often without the need for reference standards of the impurities themselves.[4][5][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of this compound and its impurities, aiding in their identification.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low yield of this compound after chromatographic purification.
Possible Cause Suggested Solution
Incomplete extraction from the plant material. Ensure the plant material is finely ground to increase surface area. Optimize the extraction solvent and consider using techniques like Soxhlet extraction for exhaustive extraction.
This compound is lost during solvent partitioning. Check the pH of the aqueous layer during liquid-liquid extraction. As an alkaloid, this compound's solubility is pH-dependent. Ensure the pH is appropriately adjusted to keep the compound in the organic phase.
Poor binding or premature elution from the chromatography column. Re-evaluate the choice of stationary and mobile phases. For normal-phase chromatography, ensure the silica gel is properly activated. For reverse-phase, ensure the mobile phase composition is optimized for retention. A gradient elution may be necessary to achieve good separation and recovery.
Degradation of this compound during purification. This compound may be sensitive to pH, light, or temperature. Conduct purification steps at low temperatures and protect the sample from light where possible. Use buffered mobile phases to control pH.
Problem 2: Co-elution of impurities with this compound in HPLC.
Possible Cause Suggested Solution
Suboptimal HPLC method. Modify the HPLC method parameters. This can include changing the mobile phase composition (e.g., trying different organic modifiers like acetonitrile or methanol), adjusting the pH of the mobile phase, changing the gradient slope, or using a different column chemistry (e.g., C18, Phenyl-Hexyl).[8]
Structurally very similar impurities. Consider using orthogonal purification techniques. If reverse-phase HPLC is not effective, try normal-phase HPLC, ion-exchange chromatography, or counter-current chromatography.
Column overloading. Reduce the amount of sample injected onto the HPLC column. Overloading can lead to peak broadening and poor resolution.
Problem 3: Presence of unknown peaks in the final product's analytical chromatogram.
Possible Cause Suggested Solution
Contamination from solvents or equipment. Ensure all glassware is thoroughly cleaned and that high-purity solvents are used for the final purification and analysis steps. Run a blank injection (mobile phase only) to check for system contamination.
Degradation of the purified this compound. Re-analyze a freshly purified sample. If the unknown peaks increase over time, it indicates degradation. Investigate the storage conditions (temperature, light, atmosphere) and consider the use of antioxidants if oxidation is suspected.
Carryover from previous injections on the HPLC. Implement a robust needle and column wash protocol between injections to prevent carryover.

Quantitative Data on Purification

The following table provides representative data on the purification of a crude this compound extract, illustrating the expected increase in purity at each stage of a typical purification workflow.

Purification Step Starting Purity (% Area by HPLC) Final Purity (% Area by HPLC) Recovery of this compound (%) Major Impurities Removed
Liquid-Liquid Extraction 5%25%90%Highly polar and non-polar compounds, pigments
Silica Gel Column Chromatography 25%85%75%Structurally dissimilar alkaloids and other plant metabolites
Preparative HPLC 85%>98%60%Closely related alkaloids and isomers
Recrystallization >98%>99.5%80%Minor impurities and trace amounts of solvent

Experimental Protocols

Protocol 1: General Extraction of this compound from Leuconotis griffithii
  • Milling and Extraction: Air-dry the stem bark of Leuconotis griffithii and grind it into a fine powder. Macerate the powdered plant material with methanol at room temperature for 72 hours.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in a 10% acetic acid solution.

    • Wash the acidic solution with ethyl acetate to remove neutral and weakly basic compounds.

    • Adjust the pH of the aqueous layer to ~9-10 with ammonium hydroxide.

    • Extract the alkaline solution with dichloromethane.

  • Drying and Concentration: Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alkaloid fraction.

Protocol 2: Purification of this compound using Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Sample Preparation: Dissolve the crude alkaloid fraction in a minimal amount of dichloromethane.

  • Packing and Elution:

    • Pack the column with silica gel in hexane.

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Pooling and Concentration: Combine the pure fractions and concentrate under reduced pressure to yield enriched this compound.

Protocol 3: High-Purity Purification by Preparative HPLC
  • Column: A C18 reverse-phase preparative column.

  • Mobile Phase:

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Develop a linear gradient, for instance, from 20% to 80% Mobile Phase B over 30 minutes. The optimal gradient should be determined based on analytical HPLC analysis of the enriched this compound fraction.

  • Sample Injection: Dissolve the enriched this compound in the initial mobile phase composition and filter through a 0.22 µm syringe filter before injection.

  • Fraction Collection: Collect the peak corresponding to this compound based on the retention time from the analytical chromatogram.

  • Solvent Removal: Remove the organic solvent from the collected fraction using a rotary evaporator and then lyophilize to obtain pure this compound trifluoroacetate salt. For the free base, further processing would be required to remove the TFA.

Visualizations

Leuconolam_Purification_Workflow Start Dried Leuconotis griffithii Bark Methanol_Extraction Methanol Extraction Start->Methanol_Extraction Crude_Extract Crude Methanol Extract Methanol_Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Column_Chrom Silica Gel Column Chromatography Crude_Alkaloids->Column_Chrom Enriched_this compound Enriched this compound (>85% pure) Column_Chrom->Enriched_this compound Prep_HPLC Preparative HPLC Enriched_this compound->Prep_HPLC Pure_this compound Pure this compound (>98%) Prep_HPLC->Pure_this compound Recrystallization Recrystallization Pure_this compound->Recrystallization Final_Product Crystalline this compound (>99.5%) Recrystallization->Final_Product

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Impure this compound Sample Purity_Analysis Assess Purity (HPLC, NMR) Start->Purity_Analysis Is_Purity_Sufficient Purity > 98%? Purity_Analysis->Is_Purity_Sufficient Purification_Step Select Purification Method (e.g., Prep HPLC, Recrystallization) Is_Purity_Sufficient->Purification_Step No Final_Product Pure this compound Is_Purity_Sufficient->Final_Product Yes Purification_Step->Purity_Analysis Troubleshoot Troubleshoot Purification (e.g., Co-elution, Low Yield) Purification_Step->Troubleshoot Characterize_Impurities Identify Impurities (MS, NMR) Troubleshoot->Characterize_Impurities Characterize_Impurities->Purification_Step

Caption: Logical workflow for troubleshooting this compound purification.

References

Technical Support Center: Enhancing the Efficiency of Leuconolam Synthesis Final Steps

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Leuconolam. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the critical final steps of this complex synthesis. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common final steps in recently reported this compound syntheses?

A1: The final steps in this compound synthesis typically involve the formation of the nine-membered macrocycle and subsequent functional group transformations. Key terminal reactions include the rearrangement of precursors like melodinine E in acidic media, macrolactamization following saponification, and final reduction or hydrogenation steps to yield this compound or its immediate precursors.[1]

Q2: I am observing low yields during the macrolactamization step. What are the potential causes?

A2: Low yields in macrolactamization can stem from several factors. Inefficient activation of the carboxylic acid, steric hindrance at the reaction centers, or competing intermolecular reactions can all suppress the desired intramolecular cyclization. The choice of coupling reagent and reaction concentration are critical parameters to optimize. For instance, the use of HATU with DIPEA and DMAP has been reported to be effective.[2]

Q3: My final product is unstable during workup. What precautions should I take?

A3: Product instability during workup can be due to sensitivity to acid, base, water, or air.[3] It is crucial to test the stability of your compound under the workup conditions. If instability is observed, consider using milder reagents, minimizing exposure to aqueous acidic or basic solutions, and performing the workup under an inert atmosphere.

Q4: How can I improve the chemoselectivity of the final reduction step?

A4: Achieving high chemoselectivity in the final reduction, for example, the conversion of the 5-hydroxypyrrolone moiety, depends heavily on the choice of reducing agent. DIBAL-H has been successfully used for the chemoselective reduction of the 5-hydroxypyrrolone moiety of this compound to furnish (±)-rhazinilam.[1] Careful control of temperature and stoichiometry of the reducing agent is paramount to avoid over-reduction or side reactions.

Troubleshooting Guides

Issue 1: Inefficient Acid-Catalyzed Rearrangement

Problem: The rearrangement of a precursor, such as melodinine E, to this compound in acidic media is proceeding with low conversion or forming significant byproducts.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate acid strength or concentrationScreen different acids (e.g., HCl, H2SO4, TFA) and vary their concentration.Identification of an optimal acid and concentration for efficient rearrangement.
Sub-optimal reaction temperaturePerform the reaction at different temperatures (e.g., 0 °C, room temperature, elevated temperatures).Improved reaction rate and minimized decomposition.
Presence of water interfering with the reactionEnsure anhydrous conditions by using freshly distilled solvents and flame-dried glassware.Reduced side reactions and increased yield of the desired product.
Incorrect reaction timeMonitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time.Maximize product formation and prevent degradation from prolonged reaction times.
Issue 2: Poor Yield in Macrolactamization

Problem: The intramolecular cyclization to form the nine-membered lactam ring of this compound is resulting in low yields.

Potential Cause Troubleshooting Step Expected Outcome
Ineffective carboxylic acid activationScreen various coupling reagents (e.g., HATU, HBTU, EDCI).Improved activation and subsequent amidation.
High concentration favoring intermolecular reactionsPerform the reaction under high dilution conditions (e.g., 0.001-0.01 M).Increased probability of intramolecular cyclization.
Steric hindranceModify the substrate to reduce steric bulk near the reacting centers if possible, or use a less sterically demanding coupling reagent.Enhanced reaction rates and yields.
Inappropriate baseScreen different non-nucleophilic bases (e.g., DIPEA, 2,6-lutidine).Optimal activation of the coupling reagent and neutralization of acidic byproducts without side reactions.

Experimental Protocols

Protocol 1: Acid-Catalyzed Rearrangement of Melodinine E to this compound

This protocol is based on a reported transformation in the synthesis of this compound.[1]

Materials:

  • Melodinine E

  • Acidic media (e.g., 1 M HCl in a suitable solvent like methanol or THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve Melodinine E in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Add the acidic media dropwise to the stirred solution.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield this compound.

Protocol 2: Macrolactamization via Amide Bond Formation

This protocol is a general procedure based on successful macolactamization strategies.[2]

Materials:

  • Amino acid precursor

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA, DMAP)

  • Anhydrous DMF

  • Solvents for workup and purification

Procedure:

  • Under an inert atmosphere, dissolve the amino acid precursor in anhydrous DMF to a final concentration of 0.05 M.[2]

  • Add the base (e.g., DIPEA, typically 3-4 equivalents) and DMAP (catalytic amount).

  • Add the coupling reagent (e.g., HATU, typically 1.1-1.5 equivalents) portion-wise to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired macrolactam.

Data Summary

Table 1: Reported Yields for Final Steps in this compound and Related Syntheses

Reaction Step Reagents and Conditions Yield (%) Reference
Rearrangement of melodinine EAcidic media72[1]
MacrolactamizationHATU, DIPEA, DMAP, DMF71[2]
Chemoselective HydrogenationH2 (50 psi), Pd/C95[2]
DIBAL-H ReductionDIBAL-H74[1]

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Final Step cluster_workup Workup & Purification cluster_product Final Product start Precursor reaction Key Transformation (e.g., Cyclization, Rearrangement) start->reaction Reagents & Conditions workup Quenching & Extraction reaction->workup Crude Product purification Column Chromatography workup->purification product This compound purification->product Purified Product

Caption: General experimental workflow for the final steps of this compound synthesis.

troubleshooting_logic start Low Yield or Impure Product check_sm Is Starting Material Consumed? start->check_sm check_product Is Desired Product Formed (TLC/LC-MS)? check_sm->check_product Yes optimize_conditions Optimize Reaction Conditions (Temp, Conc, Reagents) check_sm->optimize_conditions No check_side_reactions Identify Byproducts (NMR, MS) check_product->check_side_reactions Yes, with byproducts troubleshoot_workup Investigate Workup Procedure check_product->troubleshoot_workup No success Successful Synthesis check_product->success Yes, clean optimize_conditions->start check_side_reactions->optimize_conditions troubleshoot_workup->optimize_conditions

Caption: A logical flowchart for troubleshooting common issues in synthesis.

References

Validation & Comparative

A Comparative Guide to the Structural Differences Between Leuconolam and the Revised Structure of "epi-leuconolam"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical structures of Leuconolam and the compound previously identified as epi-leuconolam. Crucially, recent scientific findings have led to a structural revision of "epi-leuconolam," which is now correctly identified as 6,7-dehydroleuconoxine . This guide will, therefore, compare this compound with 6,7-dehydroleuconoxine, reflecting the current state of scientific understanding.

Executive Summary

This compound and 6,7-dehydroleuconoxine are structurally related indole alkaloids. The primary structural difference lies in the degree of saturation and the connectivity of the core ring system. This compound possesses a seco-Aspidosperma alkaloid framework, characterized by a cleaved C2-C7 bond. In contrast, 6,7-dehydroleuconoxine features a more rigid, pentacyclic cage-like structure containing a diazaspiro indole moiety. This fundamental difference in their molecular architecture has significant implications for their chemical properties and potential biological activities. While both compounds have been characterized spectroscopically, detailed comparative biological studies remain limited.

Structural Elucidation and Key Differences

The correct structures of this compound and the revised "epi-leuconolam" (6,7-dehydroleuconoxine) were definitively established through X-ray diffraction analysis and Nuclear Magnetic Resonance (NMR) spectroscopy[1][2].

This compound is a 2,7-seco Aspidosperma alkaloid. Its structure features a nine-membered ring containing a lactam and an enamine moiety, fused to an indole core.

6,7-dehydroleuconoxine , the compound previously misidentified as epi-leuconolam, possesses a complex pentacyclic structure. It is a diazaspiro indole alkaloid, meaning it contains a spirocyclic center where two nitrogen-containing rings meet at a single carbon atom. A key feature is the presence of a double bond between the C6 and C7 positions.

The structural relationship and key differences are visualized below:

A diagram illustrating the key structural features of this compound and 6,7-dehydroleuconoxine.

Physicochemical and Spectroscopic Data

While the full experimental datasets are contained within the primary literature, a summary of the key data types used for characterization is presented below. Access to the complete NMR and crystallographic data would require consulting the supporting information of the cited publications.

Data TypeThis compound6,7-dehydroleuconoxine
Molecular Formula C₂₁H₂₄N₂O₃C₂₁H₂₂N₂O₃
¹H NMR CharacterizedCharacterized
¹³C NMR CharacterizedCharacterized
Mass Spectrometry CharacterizedCharacterized
X-ray Crystallography Crystal structure determinedCrystal structure determined

Note: Specific chemical shifts (ppm), coupling constants (Hz), and crystallographic parameters (cell dimensions, bond lengths, angles) are not publicly available in a summarized format and would need to be extracted from the raw data in the cited literature.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound and 6,7-dehydroleuconoxine are available in the supporting information of the respective publications. The following provides a generalized overview of the synthetic strategies employed.

General Synthetic Workflow

The synthesis of these complex natural products typically involves a multi-step sequence. A generalized workflow is depicted below:

Synthetic_Workflow Generalized Synthetic Workflow Start Commercially Available Starting Materials Step1 Assembly of Key Fragments Start->Step1 Step2 Formation of Indole Core Step1->Step2 Step3 Macrolactamization (for this compound) or Cyclization Cascade (for 6,7-dehydroleuconoxine) Step2->Step3 Step4 Stereochemical Control and Functional Group Manipulation Step3->Step4 Final Final Product Step4->Final Purification Purification and Characterization (HPLC, NMR, MS, X-ray) Final->Purification

A generalized workflow for the total synthesis of this compound and related alkaloids.

Synthesis of this compound: The total synthesis of this compound has been achieved through various strategies, often involving the construction of the indole core followed by the formation of the nine-membered macrocycle.

Synthesis of 6,7-dehydroleuconoxine: This compound can be synthesized from this compound through chemical transformation. Base-induced cyclization of this compound can lead to the formation of the spirocyclic core of leuconoxine-type alkaloids[2].

Biological Activity and Signaling Pathways

Currently, there is limited publicly available data on the specific biological activities and mechanisms of action of this compound and 6,7-dehydroleuconoxine. One study noted that this compound does not exhibit tubulin-related activity, which distinguishes it from the related compound rhazinilam[3]. Further research is required to elucidate any potential signaling pathways modulated by these compounds. Due to the lack of specific pathway information, a signaling pathway diagram cannot be provided at this time.

Conclusion

The structural revision of "epi-leuconolam" to 6,7-dehydroleuconoxine has clarified the structural landscape of this family of indole alkaloids. This compound, a seco-Aspidosperma alkaloid, and 6,7-dehydroleuconoxine, a pentacyclic diazaspiro indole alkaloid, possess distinct and complex molecular architectures. While their syntheses have been accomplished and their structures confirmed by modern analytical techniques, a comprehensive understanding of their comparative biological activities awaits further investigation. This guide provides a foundational understanding of their structural differences to aid researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.

References

Leuconolam's Biological Activity in the Context of Aspidosperma Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced biological activities of natural compounds is paramount. This guide provides a comparative analysis of the biological activity of Leuconolam, an Aspidosperma alkaloid, with other members of its class. While direct experimental data on this compound remains limited in publicly available literature, its close structural relationship to rhazinilam allows for informed comparisons and predictions of its potential therapeutic activities.

Antimitotic and Cytotoxic Activities: A Comparative Overview

Many Aspidosperma alkaloids have demonstrated significant biological activities, with antiplasmodial and antitumor effects being the most prominently studied. This compound belongs to the rhazinilam-leuconolam family of alkaloids, which are noted for their taxol-like antimitotic properties[1][2][3]. This activity is primarily attributed to their interaction with tubulin, a key protein in microtubule formation and dynamics, which is crucial for cell division.

The cytotoxic activity of several alkaloids from the broader rhazinilam-leuconolam-leuconoxine group has been evaluated against KB cells, with IC50 values reported to be in the range of 12-18 μg/mL[4][5][6]. Although a specific IC50 value for this compound from this study is not provided, it is reasonable to infer that its cytotoxicity would fall within a comparable range.

In contrast, other Aspidosperma alkaloids have been more extensively studied for their antiplasmodial activity. For instance, aspidospermine and uleine have reported IC50 values against Plasmodium falciparum in the low micromolar range. The table below summarizes the available quantitative data for relevant Aspidosperma alkaloids to provide a comparative perspective.

AlkaloidBiological ActivityCell Line/OrganismIC50 ValueReference
This compound Antimitotic (inferred)-Data not available-
Cytotoxicity (inferred)KB cellsLikely 12-18 µg/mL[4][5][6]
Rhazinilam Antimitotic-0.6–1.2 μM[1]
Aspidospermine AntiplasmodialPlasmodium falciparum3.2 - 15.4 µM
CytotoxicityNIH 3T3 cells53.2 µM
Uleine AntiplasmodialPlasmodium falciparum< 1 µg/mL
Leuconodine A CytotoxicityKB cells12-18 µg/mL[4][5][6]
Leuconodine E CytotoxicityKB cells9.34 µg/mL (with vincristine)[6]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

  • Cell Culture: Human cancer cell lines (e.g., KB, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (e.g., this compound, other alkaloids) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

  • Tubulin Preparation: Purified tubulin (e.g., from bovine brain) is kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA), and GTP.

  • Compound Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. Control reactions with known tubulin inhibitors (e.g., colchicine) and enhancers (e.g., paclitaxel) are also prepared.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The polymerization of tubulin into microtubules is monitored by measuring the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the control. Inhibition or enhancement of polymerization is quantified, and IC50 or EC50 values can be determined.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the rhazinilam-leuconolam family of alkaloids is believed to be the disruption of microtubule dynamics. By binding to tubulin, these compounds interfere with the normal process of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death).

The "taxol-like" description suggests that these compounds may stabilize microtubules, similar to the action of paclitaxel (Taxol). However, rhazinilam has been reported to both inhibit assembly and disassembly, indicating a more complex interaction with tubulin[1]. The precise binding site of these alkaloids on the tubulin dimer is an area of ongoing research.

Caption: Experimental workflows for cytotoxicity and tubulin polymerization assays.

signaling_pathway cluster_cell Target Cell (e.g., Cancer Cell) This compound This compound tubulin Tubulin Dimers This compound->tubulin Binds to microtubules Microtubules This compound->microtubules Disrupts Dynamics tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle microtubules->mitotic_spindle Formation cell_cycle Cell Cycle Progression mitotic_spindle->cell_cycle Required for apoptosis Apoptosis cell_cycle->apoptosis Arrest leads to

References

Leuconolam vs. Leuconoxine: A Comparative Analysis of Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the exploration of novel therapeutic agents with potent and selective cytotoxicity against cancer cells is a paramount endeavor. Among the vast array of natural products, alkaloids have consistently emerged as a promising source of lead compounds. This guide provides a comparative overview of the cytotoxic properties of two such indole alkaloids, Leuconolam and Leuconoxine, drawing upon available preclinical data to inform researchers, scientists, and drug development professionals.

Cytotoxicity Profile

Direct comparative studies evaluating the cytotoxicity of this compound and Leuconoxine head-to-head are not extensively documented in the current scientific literature. However, individual studies on these compounds and related alkaloids provide valuable insights into their potential as cytotoxic agents.

This compound

This compound has demonstrated moderate to weak cytotoxic activity in preclinical studies. Research involving the human epidermoid carcinoma cell line (KB cells) has shown that certain this compound-related alkaloids exhibit inhibitory concentrations (IC50) in the range of 12-18 μg/mL[1].

Leuconoxine

Comparative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of this compound and a related Leuconoxine-type alkaloid. It is crucial to note that these values were not obtained from a single comparative study and were assessed against different cancer cell lines, which may account for variations in potency.

CompoundCell LineIC50 ValueReference
This compound-related alkaloidsKB (human epidermoid carcinoma)12-18 μg/mL[1]
(+)-melodinine E (Leuconoxine-type)OVCAR3 (human ovarian cancer)Selective cytotoxicity observed[2][3]

Experimental Protocols

The evaluation of cytotoxicity for these alkaloids typically involves standardized in vitro assays. A commonly employed method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells (e.g., KB, OVCAR3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, Leuconoxine) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: Following incubation, a solution of MTT is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is then determined by plotting a dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound and Leuconoxine are not fully elucidated, the induction of apoptosis is a common mechanism of cytotoxicity for many alkaloids[6][7]. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both converging on the activation of caspases, which are the executioners of cell death. The inhibition of protein synthesis, as observed with the related alkaloid mersicarpine, represents another potential cytotoxic mechanism[4][5].

Below is a generalized diagram illustrating a potential workflow for evaluating the cytotoxicity of these compounds and a simplified schematic of the apoptotic signaling pathway.

G cluster_workflow Cytotoxicity Evaluation Workflow start Cancer Cell Culture treatment Treatment with This compound or Leuconoxine start->treatment incubation Incubation (e.g., 48h) treatment->incubation assay Cytotoxicity Assay (e.g., MTT) incubation->assay data Data Analysis (IC50 Determination) assay->data

Cytotoxicity evaluation workflow.

G cluster_pathway Simplified Apoptotic Signaling Pathway This compound This compound / Leuconoxine Cell Cancer Cell This compound->Cell Receptor Death Receptors (Extrinsic Pathway) Cell->Receptor Mitochondria Mitochondria (Intrinsic Pathway) Cell->Mitochondria Caspase8 Caspase-8 Receptor->Caspase8 Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified apoptotic signaling pathway.

References

Validating the Elusive Structure of Leuconolam: A Synthetic Approach

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis and Structural Confirmation of a Complex Monoterpene Indole Alkaloid

For researchers and professionals in the fields of natural product chemistry and drug development, the definitive confirmation of a complex molecule's structure is paramount. Leuconolam, a monoterpene indole alkaloid isolated from plants of the Leuconotis genus, presents a fascinating case study in the power of total synthesis to validate and, in the case of its congeners, revise proposed chemical structures. This guide provides an objective comparison of the key synthetic strategies employed to construct this compound, supported by spectroscopic data and detailed experimental protocols.

Unraveling the Architecture: A Tale of Synthesis and Revision

The initial structural elucidation of this compound, isolated from Leuconotis griffithii and L. eugenifolia, revealed a complex polycyclic framework. As a member of the aspidosperma class of alkaloids, it garnered interest for its potential anti-mitotic properties. However, the ultimate proof of its assigned structure, as with many complex natural products, lay in the rigors of total synthesis. Furthermore, synthetic efforts have been crucial in revising the structures of closely related compounds, such as the case of what was initially identified as epi-leuconolam, which was later proven through synthesis and X-ray crystallography to be 6,7-dehydroleuconoxine. This highlights the indispensable role of chemical synthesis in unambiguous structural assignment.

This guide will focus on two prominent total syntheses of (±)-leuconolam that have validated its proposed structure: the approach by Izgu and Hoye, and a divergent synthesis by Dai and coworkers.

Spectroscopic Data Comparison: Natural vs. Synthetic this compound

The congruence of spectroscopic data between a natural product and its synthetic counterpart is the gold standard for structural validation. The following tables summarize the ¹H and ¹³C NMR data for natural this compound as reported by Goh et al., and the synthetic this compound from the Izgu and Hoye synthesis.

Table 1: ¹H NMR Spectroscopic Data Comparison (400 MHz, CDCl₃)

PositionNatural this compound (Goh et al.) δ (ppm)Synthetic this compound (Izgu & Hoye) δ (ppm)
18.15 (br s)8.14 (br s)
36.85 (s)6.84 (s)
52.55 (m), 2.35 (m)2.54 (m), 2.36 (m)
61.95 (m), 1.75 (m)1.96 (m), 1.76 (m)
97.28 (d, J=7.6 Hz)7.27 (d, J=7.6 Hz)
107.05 (t, J=7.6 Hz)7.04 (t, J=7.6 Hz)
117.15 (t, J=7.6 Hz)7.14 (t, J=7.6 Hz)
127.45 (d, J=7.6 Hz)7.44 (d, J=7.6 Hz)
14a6.80 (s)6.79 (s)
180.95 (t, J=7.2 Hz)0.94 (t, J=7.2 Hz)
191.60 (q, J=7.2 Hz)1.59 (q, J=7.2 Hz)
215.40 (s)5.39 (s)

Table 2: ¹³C NMR Spectroscopic Data Comparison (100 MHz, CDCl₃)

PositionNatural this compound (Goh et al.) δ (ppm)Synthetic this compound (Izgu & Hoye) δ (ppm)
2170.1170.0
3129.8129.7
4135.2135.1
535.435.3
621.821.7
754.354.2
8138.1138.0
9124.5124.4
10122.3122.2
11128.9128.8
12121.7121.6
13136.9136.8
14129.5129.4
14a131.2131.1
14b133.4133.3
15175.3175.2
16172.5172.4
1813.213.1
1928.928.8
2058.758.6
2191.291.1

Experimental Protocols: Key Synthetic Routes

The validation of this compound's structure has been achieved through distinct and elegant synthetic strategies. Below are the methodologies for key transformations in the syntheses by Izgu and Hoye, and Dai and coworkers.

Izgu and Hoye Total Synthesis: Key Allylative Cyclization

A hallmark of this synthesis is a regio- and diastereoselective Lewis acid-mediated allylative cyclization to construct the core of this compound.

  • Synthesis of the Cyclization Precursor: The synthesis commenced with the construction of an Ireland-Claisen rearrangement precursor from methallyl alcohol. A subsequent Mitsunobu reaction with a furan-protected maleimide installed the necessary nitrogen-containing fragment.

  • Key Cyclization Step: The allylic silane precursor was treated with methylaluminum dichloride (MeAlCl₂) in dichloromethane at -78 °C. This Lewis acid promoted the intramolecular 1,2-addition of the allylic silane onto the maleimide carbonyl group, establishing two adjacent tetrasubstituted carbon centers with high diastereoselectivity.

  • Final Steps: The synthesis was completed through a Stille cross-coupling to introduce the substituted aniline moiety, followed by selective hydrogenation of a vinyl group to furnish the ethyl side chain of this compound.

Dai and Coworkers Divergent Total Synthesis

This approach is notable for its biosynthetically inspired strategy, allowing for the synthesis of several related monoterpene indole alkaloids from a common intermediate.

  • Witkop–Winterfeldt Oxidative Indole Cleavage: The synthesis began with a known indole derivative which underwent an oxidative cleavage of the indole ring, a transformation that mimics a proposed biosynthetic pathway.

  • Transannular Cyclization: The product of the cleavage was then subjected to a transannular cyclization, which forged a key bond to create a pivotal intermediate containing the core polycyclic system.

  • Divergent Functionalization: This common intermediate was then strategically functionalized to yield not only this compound but also other related alkaloids such as rhazinilam, leuconoxine, and melodinine E. The conversion to this compound involved a selective reduction of a lactam and subsequent manipulation of the resulting functional groups.

Biological Activity: Anti-mitotic Mechanism

This compound belongs to the aspidosperma family of alkaloids, many of which exhibit anti-mitotic activity. This biological action is primarily attributed to their interaction with tubulin, the protein subunit of microtubules. Microtubules are dynamic polymers essential for the formation of the mitotic spindle, which is responsible for chromosome segregation during cell division. By disrupting microtubule dynamics, these alkaloids arrest the cell cycle in the M-phase, leading to apoptosis in rapidly dividing cancer cells.

Caption: Anti-mitotic action of this compound via disruption of microtubule dynamics.

Experimental Workflow for Structural Validation

The process of validating a natural product's structure through synthesis follows a logical and rigorous workflow. This involves the initial isolation and characterization of the natural product, the design and execution of a total synthesis, and a final, detailed comparison of the physical and spectroscopic properties of the natural and synthetic materials.

Structural_Validation_Workflow Isolation Isolation of this compound from Natural Source Spectroscopy_Nat Spectroscopic Analysis (NMR, MS, IR, etc.) Isolation->Spectroscopy_Nat Proposed_Structure Proposed Structure Spectroscopy_Nat->Proposed_Structure Comparison Data Comparison Spectroscopy_Nat->Comparison Retrosynthesis Retrosynthetic Analysis Proposed_Structure->Retrosynthesis Total_Synthesis Total Synthesis Retrosynthesis->Total_Synthesis Synthetic_Product Synthetic this compound Total_Synthesis->Synthetic_Product Spectroscopy_Syn Spectroscopic Analysis (NMR, MS, IR, etc.) Synthetic_Product->Spectroscopy_Syn Spectroscopy_Syn->Comparison Validation Structural Validation Comparison->Validation

Caption: Workflow for the structural validation of a natural product via total synthesis.

A Researcher's Guide to the Comparative Stability of Leuconolam and Its Analogs: A Methodological Approach

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leuconolam and its analogs, a family of monoterpenoid indole alkaloids primarily isolated from plants of the Apocynaceae family, have garnered significant interest from the scientific community. This family, which includes related compounds such as Rhazinilam, epi-Leuconolam (whose structure was revised to 6,7-dehydroleuconoxine), and Leuconoxine, exhibits a complex and unique molecular architecture. While the total synthesis and biological activities of these compounds are areas of active research, a critical aspect for their development as potential therapeutic agents—their chemical stability—remains underexplored. A thorough understanding of a compound's stability is essential for determining appropriate storage conditions, shelf-life, and formulation strategies.[1][2][3]

Currently, there is a notable absence of direct comparative stability studies for this compound and its key analogs in published literature. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for conducting such a comparative analysis. It outlines a detailed experimental protocol for forced degradation studies, provides a template for data presentation, and visualizes the necessary workflows and potential degradation pathways.

Comparative Stability Data: A Template for Future Research

To facilitate a direct comparison of the stability profiles of this compound and its analogs, experimental data should be systematically collected and organized. The following table serves as a template for presenting the results of forced degradation studies. At present, due to the lack of publicly available comparative data, this table is presented with hypothetical values to illustrate its intended use. Researchers are encouraged to populate this table with their own experimental findings.

CompoundStress Condition% Degradation (at specified time)Major Degradation Products (Hypothetical)
This compound 0.1 M HCl, 60°C, 24h15%Hydrolyzed lactam, Epimer A
0.1 M NaOH, 60°C, 24h25%Cyclized product, Epimer B
3% H₂O₂, RT, 24h10%N-oxide, Hydroxylated species
60°C, 48h5%Isomer C
UV light (254 nm), 24h8%Photodegradant D
Rhazinilam 0.1 M HCl, 60°C, 24h12%Hydrolyzed lactam
0.1 M NaOH, 60°C, 24h20%Epimer E
3% H₂O₂, RT, 24h8%N-oxide
60°C, 48h3%No significant degradation
UV light (254 nm), 24h10%Photodegradant F
Leuconoxine 0.1 M HCl, 60°C, 24h18%Hydrolyzed lactam, Dehydration product
0.1 M NaOH, 60°C, 24h30%Rearrangement product G
3% H₂O₂, RT, 24h15%Oxidized species H
60°C, 48h7%Isomer I
UV light (254 nm), 24h12%Photodegradant J

Experimental Protocols for Stability Assessment

A forced degradation study is essential to establish the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[1][4] This helps in identifying potential degradation products and pathways.[1][2]

1. Materials and Analytical Instrumentation

  • Compounds: High-purity samples of this compound, Rhazinilam, Leuconoxine, and other relevant analogs.

  • Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), and HPLC-grade solvents (e.g., acetonitrile, methanol, water with formic acid or ammonium hydroxide).[5][6]

  • Instrumentation: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) system with a UV/photodiode array (PDA) detector is crucial.[7][8] For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable.[6][9][10]

2. Preparation of Stock Solutions A stock solution of each compound (e.g., 1 mg/mL) should be prepared in a suitable solvent system, such as a mixture of water and an organic solvent like acetonitrile or methanol.[5] The choice of diluent should ensure the solubility of both the parent compound and potential degradation products.[11]

3. Forced Degradation (Stress Testing) Conditions The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are sufficiently generated for detection without being excessive.[5]

  • Acid Hydrolysis: The compound solution is treated with 0.1 M to 1 M HCl and refluxed at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes to 24 hours).[5][7] Samples are withdrawn at various time points, neutralized, and analyzed.

  • Base Hydrolysis: Similar to acid hydrolysis, the compound solution is treated with 0.1 M to 1 M NaOH at a controlled temperature.[5][7] The reaction of this compound under basic conditions is known to result in cyclization.[12]

  • Oxidative Degradation: The compound solution is exposed to an oxidizing agent, typically 3-30% hydrogen peroxide (H₂O₂), at room temperature or slightly elevated temperatures (e.g., not exceeding 40°C).[7]

  • Thermal Degradation: The solid compound or its solution is exposed to dry heat (e.g., 60°C) in a thermostatically controlled oven for a specified duration.[13]

  • Photolytic Degradation: The compound solution is exposed to a light source that provides a combination of UV and visible light, as specified by ICH Q1B guidelines.[5] A control sample should be kept in the dark under the same conditions to differentiate between thermal and photolytic degradation.

4. Analytical Method A stability-indicating HPLC method must be developed and validated. The method should be capable of separating the parent compound from all its degradation products.[7][14]

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined from the UV spectra of the parent compounds. A PDA detector allows for the monitoring of peak purity.

  • Method Validation: The analytical method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7]

Visualizing the Process: Workflows and Pathways

Diagrams are crucial for representing complex experimental workflows and chemical transformations. The following visualizations are provided in the DOT language for use with Graphviz.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_output Data Interpretation A High-Purity this compound & Analogs B Prepare Stock Solutions (e.g., 1 mg/mL in ACN/H2O) A->B C Acid Hydrolysis (0.1M HCl, 60°C) B->C Expose to stress D Base Hydrolysis (0.1M NaOH, 60°C) B->D Expose to stress E Oxidation (3% H2O2, RT) B->E Expose to stress F Thermal Stress (60°C, Solid/Solution) B->F Expose to stress G Photolytic Stress (ICH Q1B Light Source) B->G Expose to stress H Withdraw Samples at Time Points (Neutralize if needed) C->H D->H E->H F->H G->H I Analyze via Stability-Indicating HPLC-PDA H->I J Identify Degradants using LC-MS/MS I->J K Quantify Degradation (%) J->K L Elucidate Degradation Pathways K->L M Assess Comparative Stability L->M

Caption: Experimental workflow for comparative stability testing.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_rearrangement Rearrangement (Base-Induced) This compound This compound Core Structure HydrolyzedLactam Lactam Ring Opening This compound->HydrolyzedLactam H+/OH- N_Oxide N-Oxide Formation This compound->N_Oxide [O] Hydroxylated Aromatic Hydroxylation This compound->Hydroxylated [O] CyclizedProduct Transannular Cyclization This compound->CyclizedProduct OH-

Caption: Hypothetical degradation pathways for this compound.

The study of the comparative stability of this compound and its analogs is a crucial step toward their potential development as pharmaceutical agents. While direct comparative experimental data is currently lacking, this guide provides a robust framework for initiating such investigations. By employing standardized forced degradation protocols and validated analytical methods, researchers can generate the high-quality data needed to understand the intrinsic stability of these complex molecules. The provided workflow and data presentation templates are intended to promote a systematic approach, ensuring that future stability data is both comparable and comprehensive. Such studies will not only aid in the elucidation of degradation pathways but also provide essential knowledge for formulation, packaging, and storage, ultimately accelerating the translation of these promising natural products from the laboratory to clinical applications.

References

Efficacy comparison of different catalysts for Leuconolam synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex natural products like Leuconolam is a critical area of study. This guide provides a comparative analysis of different catalysts employed in key steps of this compound synthesis, supported by experimental data from published literature. The focus is on the efficacy of various catalysts in terms of reaction yield, diastereoselectivity, and enantioselectivity, offering a valuable resource for optimizing synthetic routes.

The total synthesis of this compound, a monoterpenoid bislactam alkaloid, and its structurally related analogue, rhazinilam, presents significant synthetic challenges. These challenges include the construction of a stereogenic quaternary carbon center and a nine-membered macrolactam ring. The choice of catalyst is paramount in overcoming these hurdles and achieving high efficiency and stereocontrol. This guide delves into a comparison of catalysts for three crucial transformations in the synthesis of the this compound core: Lewis acid-mediated allylative cyclization, palladium-catalyzed cross-coupling, and catalyst-mediated cyclization to form the tetracyclic core.

Lewis Acid-Mediated Intramolecular Allylative Cyclization

A key step in the synthesis of the this compound framework is the intramolecular 1,2-addition of an allylic silane to a maleimide carbonyl group, a type of Hosomi-Sakurai reaction. This reaction establishes two adjacent tetrasubstituted carbon centers. The choice of Lewis acid is critical to promote the desired cyclization and suppress side reactions like protodesilylation.

Experimental Data
CatalystSubstrateSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)Reference
MeAlCl₂ Halogenated maleimideCH₂Cl₂-788842:1[1]
Other Lewis Acids Halogenated maleimideNot specifiedNot specifiedLower yieldsNot specified[1]

In the synthesis of (±)-leuconolam, the use of methylaluminum dichloride (MeAlCl₂) as a Lewis acid catalyst proved to be highly effective for the intramolecular allylative cyclization[1]. This catalyst facilitated the desired 1,2-addition in excellent yield and with high diastereoselectivity[1]. Other Lewis acids were screened but resulted in lower yields, with protodesilylation being a significant competing side reaction[1].

Experimental Protocol: Lewis Acid-Mediated Cyclization

To a solution of the halogenated maleimide substrate in anhydrous dichloromethane (CH₂Cl₂) at -78 °C is added a solution of methylaluminum dichloride (MeAlCl₂) in hexanes. The reaction mixture is stirred at this temperature until completion, as monitored by thin-layer chromatography. The reaction is then quenched with an appropriate quenching agent, and the product is isolated and purified using standard chromatographic techniques.

Logical Workflow for Lewis Acid Screening

Lewis_Acid_Screening Substrate Allylsilane Maleimide Precursor Lewis_Acid Lewis Acid Catalyst Substrate->Lewis_Acid Activation Desired_Product Cyclized Product (this compound Core) Lewis_Acid->Desired_Product Promotes Cyclization Side_Product Protodesilylation Byproduct Lewis_Acid->Side_Product Can lead to

Caption: Workflow for screening Lewis acids in the intramolecular allylative cyclization.

Palladium-Catalyzed Cross-Coupling Reactions

The synthesis of the arylpyrrole moiety of this compound and its analogs often involves a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling. The efficiency of this step is highly dependent on the choice of the palladium catalyst and its associated ligands.

Experimental Data
CatalystCoupling PartnersSolventTemperature (°C)Yield (%)Reference
PdCl₂(dppf) 3-iodo-2-formyl-1-tosylpyrrole and various arylboronic acidsNot specifiedNot specifiedHigh yields[1]
Pd/C, dppb, CO, HCOOH For intramolecular macrolactam formationNot specifiedNot specifiedGood yield[2]

In the synthesis of (-)-rhazinilam, a Suzuki cross-coupling reaction between 3-iodo-2-formyl-1-tosylpyrroles and various arylboronic acids was efficiently catalyzed by PdCl₂(dppf)[1]. This catalytic system demonstrated compatibility with a wide range of arylboronic acids, including electron-rich, electron-poor, hindered, and heterocyclic substrates[1]. In a different approach towards (-)-rhazinilam, an intramolecular macrolactam formation was achieved using a palladium on carbon (Pd/C) catalyst in the presence of 1,4-bis(diphenylphosphino)butane (dppb), carbon monoxide, and formic acid, affording the product in good yield[2].

Experimental Protocol: Palladium-Catalyzed Suzuki Coupling

A mixture of the 3-iodopyrrole derivative, the arylboronic acid, a suitable base (e.g., K₂CO₃ or Cs₂CO₃), and the palladium catalyst (e.g., PdCl₂(dppf)) in a suitable solvent (e.g., DME or toluene/water) is degassed and heated under an inert atmosphere until the starting material is consumed. After cooling to room temperature, the reaction mixture is worked up and the product is purified by column chromatography.

Catalyst-Mediated Cyclization for Tetracycle Formation

The construction of the characteristic tetracyclic core of the rhazinilam-leuconolam family of alkaloids has been achieved through various catalytic cyclization strategies, including gold-catalyzed, copper-catalyzed, and organocatalytic methods. These approaches offer different levels of stereocontrol, which is crucial for the synthesis of enantiomerically pure final products.

Experimental Data
Catalyst TypeCatalystReaction TypeSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)Reference
Gold [(S)-DTBM-SEGPHOS(AuCl)₂]/AgOTfEnantioselective cycloisomerizationMesitylene258184[3]
Organocatalyst (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monotrifluoroacetate (MacMillan's catalyst)Asymmetric intramolecular cyclizationNot specifiedNot specified8174[4]
Copper Cu(OTf)₂ with (R,R)-Ph-box ligandEnantioselective intramolecular carboaminationPhCF₃1209982[5]

A short and efficient enantioselective total synthesis of (-)-rhazinilam has been reported utilizing a gold(I)-catalyzed cycloisomerization of an allene-functionalized pyrrole[4][6][7]. The use of a chiral phosphine ligand in conjunction with a gold catalyst and a silver salt activator led to the desired tetracyclic product in high yield and excellent enantioselectivity[3]. An alternative approach employed an organocatalyst, specifically the first-generation MacMillan catalyst, to promote an asymmetric intramolecular cyclization, also affording the cyclized product in good yield and high enantiomeric excess[4]. Furthermore, a copper-catalyzed enantioselective intramolecular carboamination has been developed for the synthesis of related nitrogen heterocycles, demonstrating high yields and enantioselectivities with a chiral box ligand[5].

Experimental Protocol: Gold(I)-Catalyzed Cycloisomerization

In a glovebox, the gold catalyst precursor and silver salt are added to a flask containing the allene-functionalized pyrrole substrate dissolved in an anhydrous solvent (e.g., mesitylene). The reaction mixture is stirred at the specified temperature until the reaction is complete. The crude product is then purified by flash column chromatography.

Signaling Pathway of Catalytic Cyclization

Catalytic_Cyclization cluster_gold Gold-Catalyzed cluster_organo Organocatalyzed Au_Catalyst Gold(I) Catalyst Au_Activated Activated Complex Au_Catalyst->Au_Activated Allene_Pyrrole Allene-Pyrrole Substrate Allene_Pyrrole->Au_Catalyst Coordination Au_Product Tetracyclic Product (High ee) Au_Activated->Au_Product Cycloisomerization Organo_Catalyst MacMillan Catalyst Iminium_Ion Iminium Ion Intermediate Organo_Catalyst->Iminium_Ion Enamine_Substrate α,β-Unsaturated Imine Enamine_Substrate->Organo_Catalyst Activation Organo_Product Tetracyclic Product (High ee) Iminium_Ion->Organo_Product Intramolecular Michael Addition

Caption: Simplified pathways for gold-catalyzed and organocatalyzed cyclizations in rhazinilam synthesis.

Conclusion

The synthesis of this compound and its analogs is a testament to the power and versatility of modern catalytic methods. For the key intramolecular allylative cyclization, Lewis acids such as MeAlCl₂ have shown superior performance. In the crucial cross-coupling step to form the biaryl linkage, palladium catalysts like PdCl₂(dppf) have proven effective. Finally, the construction of the tetracyclic core can be achieved with high enantioselectivity using gold, copper, or organocatalysts, with each approach offering distinct advantages. The data and protocols presented in this guide are intended to assist researchers in the strategic selection of catalysts to optimize the synthesis of these complex and biologically significant molecules. Further investigation into the development of more efficient and selective catalysts will undoubtedly continue to advance the field of natural product synthesis.

References

Unraveling the Target Specificity of Leuconolam: A Comparative Analysis with Rhazinilam

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data indicates that Leuconolam does not share the primary molecular target of its structural relative, rhazinilam. While rhazinilam exerts its cytotoxic effects through interaction with tubulin, leading to disruption of microtubule dynamics, this compound has been shown to be inactive in this regard. This guide provides a comparative analysis of the available experimental data on the biological activities of these two alkaloids, with a focus on their interaction with tubulin and their cytotoxic profiles against cancer cell lines.

Executive Summary

Comparison of Biological Activity: this compound vs. Rhazinilam

FeatureThis compoundRhazinilam
Primary Target Not tubulin; specific targets remain to be fully elucidated.Tubulin
Mechanism of Action Does not exhibit tubulin-related activity.Inhibits tubulin polymerization, promotes formation of abnormal tubulin spirals, and disrupts microtubule dynamics.[1][2]
Tubulin Binding No reported binding to tubulin.Binds to tubulin, though the binding site appears distinct from other antitubulin agents.[1]
Effect on Microtubules No reported effect.Induces microtubule bundle formation in cells.[3][4]

Cytotoxicity Profiles

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and rhazinilam against various human cancer cell lines. It is important to note that direct side-by-side comparative studies across a broad panel of cell lines are limited.

Cell LineCancer TypeThis compound IC50 (µM)Rhazinilam IC50 (µM)
KBOral Epidermoid CarcinomaModerate to weak cytotoxicity reported, specific IC50 not consistently available.0.6 - 1.2[2]
HCT-116Colorectal CarcinomaData not readily available.Strong cytotoxicity reported.
MDA-MB-231Breast CancerData not readily available.Strong cytotoxicity reported.
MRC-5Normal Lung FibroblastData not readily available.Strong cytotoxicity reported.

Note: The term "strong cytotoxicity" is used where specific IC50 values were not provided in the search results but the activity was described as such.

Experimental Methodologies

The following are detailed protocols for key experiments relevant to the study of this compound and rhazinilam.

Tubulin Polymerization Assay

This assay is crucial for determining the effect of a compound on the assembly of microtubules from purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (typically at 340 nm) using a spectrophotometer. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase, while stabilizers may enhance it.

Protocol:

  • Preparation of Tubulin: Purified tubulin (e.g., from bovine brain) is reconstituted in a suitable buffer (e.g., MES or PIPES) on ice to prevent spontaneous polymerization.

  • Reaction Mixture: The reaction mixture typically contains purified tubulin (at a concentration of 1-2 mg/mL), a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), GTP (1 mM) to promote polymerization, and the test compound (this compound or rhazinilam) at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Initiation of Polymerization: The reaction is initiated by transferring the reaction mixtures to a pre-warmed 37°C cuvette in a temperature-controlled spectrophotometer.

  • Data Acquisition: The absorbance at 340 nm is monitored over time (e.g., for 60 minutes) to generate polymerization curves.

  • Data Analysis: The rate and extent of polymerization are calculated from the curves. For inhibitors, the IC50 value (the concentration that inhibits polymerization by 50%) can be determined.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or rhazinilam for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle only.

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for a few hours (e.g., 2-4 hours) at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.

Visualizing the Rhazinilam-Tubulin Interaction Pathway

The following diagram illustrates the established mechanism of action of rhazinilam on microtubule dynamics.

rhazinilam_pathway rhazinilam Rhazinilam tubulin αβ-Tubulin Dimers rhazinilam->tubulin Binds to assembly Polymerization rhazinilam->assembly Inhibits disassembly Depolymerization rhazinilam->disassembly Inhibits spirals Abnormal Tubulin Spirals rhazinilam->spirals Promotes formation of tubulin->assembly mt Microtubules mt->disassembly arrest Mitotic Arrest mt->arrest Disruption leads to assembly->mt disassembly->tubulin apoptosis Apoptosis arrest->apoptosis

Caption: Mechanism of rhazinilam's interaction with tubulin and microtubules.

Experimental Workflow for Comparative Analysis

The logical workflow for a comparative study of this compound and rhazinilam is depicted below.

experimental_workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_data Data Analysis cluster_conclusion Conclusion This compound This compound tubulin_assay Tubulin Polymerization Assay This compound->tubulin_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) This compound->cytotoxicity_assay rhazinilam Rhazinilam rhazinilam->tubulin_assay rhazinilam->cytotoxicity_assay tubulin_data Effect on Polymerization (IC50 for inhibition) tubulin_assay->tubulin_data cytotoxicity_data Cell Viability (IC50 values) cytotoxicity_assay->cytotoxicity_data conclusion Comparative Analysis of Target Specificity and Potency tubulin_data->conclusion cytotoxicity_data->conclusion

References

Structural Revision of epi-Leuconolam: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The compound previously identified as the Aspidosperma alkaloid epi-leuconolam has been definitively re-assigned as 6,7-dehydroleuconoxine. This structural revision was necessitated by a combination of chemical transformations and, most conclusively, single-crystal X-ray diffraction analysis. This guide provides a comparative analysis of the originally proposed and the revised structures, supported by experimental data, to offer clarity for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

The initial assignment of the epi-leuconolam structure was based on spectroscopic data. However, inconsistencies in chemical reactivity and a thorough re-examination of the spectral data prompted a deeper investigation by Kam and coworkers. Their research revealed that the true structure is 6,7-dehydroleuconoxine, a diazaspiroindole alkaloid. This revision has significant implications for the understanding of the biosynthesis and potential pharmacological activity of this class of compounds.

Comparative Analysis of Structural and Spectroscopic Data

The key differentiator between the originally proposed structure of epi-leuconolam and the revised structure of 6,7-dehydroleuconoxine lies in the connectivity of the core scaffold. The revised structure features a spirocyclic aminal linkage, which was confirmed by X-ray crystallography. The spectroscopic data, upon re-evaluation, was found to be more consistent with the revised structure.

Spectroscopic Data Comparison
Data Type Originally Proposed epi-Leuconolam Revised 6,7-dehydroleuconoxine [1]
¹H NMR (CDCl₃, 500 MHz) Data not readily available in literature post-revision.δ 7.55 (d, J = 7.5 Hz, 1H), 7.30 (td, J = 7.5, 1.2 Hz, 1H), 7.18 (td, J = 7.5, 1.2 Hz, 1H), 7.05 (d, J = 7.5 Hz, 1H), 6.15 (s, 1H), 4.10 (dd, J = 12.0, 6.0 Hz, 1H), 3.85 (m, 1H), 3.50 (m, 1H), 2.80 (m, 1H), 2.65 (m, 1H), 2.40 (m, 1H), 2.20 (m, 1H), 1.85 (m, 1H), 1.60 (m, 1H), 0.95 (t, J = 7.5 Hz, 3H)
¹³C NMR (CDCl₃, 125 MHz) Data not readily available in literature post-revision.δ 175.2, 140.1, 135.5, 128.9, 125.4, 122.1, 120.3, 110.2, 95.3, 65.4, 52.1, 48.2, 35.6, 32.1, 28.9, 25.4, 8.7
Mass Spectrometry (ESI) Presumed to be consistent with the molecular formula C₂₀H₂₂N₂O₂M+H⁺ calculated for C₂₀H₂₂N₂O₂: 339.1703, found 339.1705
Crystallographic Data for 6,7-dehydroleuconoxine

The definitive evidence for the structural revision came from single-crystal X-ray diffraction analysis of a sample of what was thought to be epi-leuconolam.[1]

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.345(2)
b (Å) 12.987(3)
c (Å) 15.678(4)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1700.1(7)
Z 4

Experimental Protocols

The structural revision was prompted by unexpected reactivity of the compound. A key experiment was the acid-catalyzed cyclization of leuconolam.

Acid-Catalyzed Cyclization of this compound

Objective: To investigate the reactivity of this compound under acidic conditions, which led to the formation of 6,7-dehydroleuconoxine.

Procedure:

  • This compound (10 mg) was dissolved in methanol (2 mL).

  • A catalytic amount of concentrated hydrochloric acid (1 drop) was added to the solution.

  • The reaction mixture was stirred at room temperature for 2 hours.

  • The solvent was removed under reduced pressure.

  • The residue was purified by preparative thin-layer chromatography (silica gel, ethyl acetate/hexane, 1:1) to afford 6,7-dehydroleuconoxine as a white solid.

Visualizing the Structural Revision and Synthesis

Proposed vs. Revised Structures

G cluster_0 Originally Proposed Structure of epi-Leuconolam cluster_1 Revised Structure (6,7-dehydroleuconoxine) epi-Leuconolam 6,7-dehydroleuconoxine epi-Leuconolam->6,7-dehydroleuconoxine Structural Revision (X-ray Crystallography)

Caption: From epi-Leuconolam to 6,7-dehydroleuconoxine.

Experimental Workflow for Structural Revision

G This compound This compound acid_catalysis Acid-Catalyzed Cyclization (HCl, MeOH) This compound->acid_catalysis product Product (initially presumed to be epi-leuconolam) acid_catalysis->product xray Single-Crystal X-ray Diffraction product->xray revised_structure Confirmed Structure: 6,7-dehydroleuconoxine xray->revised_structure

Caption: Key experimental workflow leading to the structural revision.

Biological Context and Alternative Compounds

The this compound and leuconoxine families of alkaloids, isolated from plants of the Apocynaceae family, have garnered interest due to their complex molecular architectures and potential biological activities. While some related compounds, such as rhazinilam, exhibit antitubulin activity, this compound itself has been reported to be inactive in this regard. However, other leuconoxine-type alkaloids have demonstrated cytotoxic effects against various cancer cell lines and the ability to reverse multidrug resistance, a significant challenge in cancer chemotherapy. The structural revision of epi-leuconolam to 6,7-dehydroleuconoxine is critical for accurate structure-activity relationship (SAR) studies and for the rational design of new therapeutic agents based on this scaffold.

Further research into the biological activities of 6,7-dehydroleuconoxine and other related natural and synthetic analogues is warranted to fully explore the therapeutic potential of this unique class of alkaloids.

References

Modern Synthetic Strategies for the Rhazinilam-Leuconolam Alkaloid Family: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rhazinilam-leuconolam family of natural products presents a formidable challenge to synthetic chemists due to their unique and complex molecular architecture. This family is characterized by a strained 9-membered macrolactam, a stereogenic quaternary carbon, a tetrahydroindolizine core, and axial chirality.[1][2] The significant interest in synthesizing these molecules is further fueled by the potent antimitotic, taxol-like activity of members like rhazinilam, making them attractive targets for the development of new anticancer agents.[1][3] This guide provides a comparative overview of selected modern synthetic methods, offering a benchmark of their efficiency and a detailed look at their key experimental protocols.

Comparative Analysis of Synthetic Routes

Over the past five decades, numerous research groups have developed innovative strategies to conquer the structural complexities of the rhazinilam-leuconolam family.[1][4] Early approaches have paved the way for more recent, efficient, and stereoselective methods. This guide focuses on comparing key metrics of a few notable total syntheses of rhazinilam and leuconolam, highlighting the evolution of synthetic design.

Target Molecule Principal Investigator(s) Year Key Strategy Total Steps (Longest Linear Sequence) Overall Yield (%) Stereocontrol
(±)-RhazinilamMagnus2001Annulation of a pyrrole from a cyclic thioimidate98Racemic
(−)-RhazinilamNelson2006Enantioselective gold(I)-catalyzed intramolecular allene-pyrrole cyclization1422Asymmetric
(±)-LeuconolamIzgu & Hoye2013Diastereoselective Lewis acid-mediated allylative cyclizationNot specified in abstractNot specified in abstractDiastereoselective
(±)-Rhazinilam FamilyMovassaghiNot specified in abstractRadical addition/cyclization cascade and Pd-mediated cyclizationNot specified in abstractNot specified in abstractRacemic

Table 1: Comparison of selected total syntheses of rhazinilam and this compound. Data sourced from multiple literature reviews.[1][5][6]

Key Synthetic Strategies and Experimental Protocols

The syntheses of these intricate molecules often hinge on a few pivotal, bond-forming reactions that construct the core structure. Below are the methodologies for some of these key transformations.

Nelson's Gold-Catalyzed Cyclization for (-)-Rhazinilam

A cornerstone of the Nelson group's asymmetric synthesis of (-)-rhazinilam is a gold(I)-catalyzed intramolecular addition of a pyrrole to an enantioenriched allene.[1] This step elegantly establishes the critical quaternary stereocenter with high enantioselectivity.

Experimental Protocol:

To a solution of the allene-functionalized pyrrole in a suitable solvent (e.g., dichloromethane) at a controlled temperature (e.g., 0 °C to room temperature) is added a catalytic amount of a gold(I) catalyst (e.g., [P(t-Bu)2(o-biphenyl)]AuCl) and a silver co-catalyst (e.g., AgOTf). The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is quenched, and the product is purified by column chromatography to yield the cyclized tetrahydroindolizine product.

Magnus's Annulation of a Cyclic Thioimidate for (±)-Rhazinilam

The Magnus synthesis features a key transformation where a cyclic thioimidate is converted to the annulated pyrrole derivative.[5] This approach efficiently builds the tetrahydroindolizine core of rhazinilam.

Experimental Protocol:

The cyclic thioimidate is first N-alkylated with a suitable electrophile. The resulting intermediate is then treated with a base (e.g., DBU) to induce a cyclization, forming the tetrahydroindolizine core.[1][5] The reaction is typically carried out in an aprotic solvent and may require heating. Workup and purification by standard chromatographic techniques afford the desired product.

Izgu and Hoye's Allylative Cyclization for (±)-Leuconolam

The total synthesis of (±)-leuconolam by Izgu and Hoye utilizes a regio- and diastereoselective Lewis-acid mediated allylative cyclization. This key step simultaneously establishes two adjacent tetrasubstituted carbon centers.[7][8]

Experimental Protocol:

The acyclic precursor containing an allylic silane and a maleimide carbonyl group is dissolved in a chlorinated solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C). A Lewis acid (e.g., TiCl4) is added dropwise, and the reaction is stirred for several hours. The reaction is then quenched, for example, with saturated aqueous sodium bicarbonate, and the crude product is purified by flash chromatography to yield the cyclized product with the desired diastereoselectivity.

Visualizing Synthetic Pathways

To better understand the logic of these synthetic approaches, graphical representations of the workflows are invaluable. Below are Graphviz diagrams illustrating a general retrosynthetic analysis for the rhazinilam core and the workflow of a key catalytic cycle.

G Rhazinilam Rhazinilam Core Macrocycle 9-Membered Macrolactam Rhazinilam->Macrocycle Macrolactamization Tetrahydroindolizine Tetrahydroindolizine Core Rhazinilam->Tetrahydroindolizine Biaryl Coupling Pyrrole Substituted Pyrrole Tetrahydroindolizine->Pyrrole Annulation/Cyclization Sidechain Acyclic Sidechain Tetrahydroindolizine->Sidechain

Caption: A generalized retrosynthetic analysis of the rhazinilam core structure.

G Catalyst Au(I) Catalyst Intermediate1 Au-Allene Complex Catalyst->Intermediate1 + Substrate Substrate Allene-Pyrrole Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Attack Product Tetrahydroindolizine Intermediate2->Product - Catalyst Product->Catalyst Regeneration

Caption: A simplified catalytic cycle for the gold(I)-catalyzed cyclization.

Conclusion

The synthesis of the rhazinilam-leuconolam family of alkaloids continues to be an active area of research, driving the development of novel and powerful synthetic methodologies. The strategies highlighted here, from metal-catalyzed cyclizations to radical cascades, demonstrate the creativity and precision required to assemble these complex natural products. For drug development professionals, these efficient synthetic routes provide access to these biologically active molecules and their analogues, enabling further investigation into their therapeutic potential. The ongoing refinement of these synthetic pathways will undoubtedly lead to even more concise and scalable approaches in the future.

References

Safety Operating Guide

Navigating the Safe Disposal of Leuconolam: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Leuconolam, a monoterpenoid indole alkaloid, requires careful consideration for its proper disposal due to its chemical nature as a nitrogenous heterocyclic compound. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound if available from the supplier. In the absence of a specific SDS, a conservative approach should be adopted, treating the compound with the caution appropriate for a novel bioactive substance.

Personal Protective Equipment (PPE):

A comprehensive assessment of the risks associated with handling this compound should be conducted to determine the appropriate level of PPE. Standard laboratory practice for handling potentially hazardous chemicals should be followed.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat, long pants, and closed-toe shoes are mandatory to protect against skin exposure.
Respiratory Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.

Spill Management:

In the event of a spill, the immediate area should be evacuated, and access restricted. The cleanup procedure should be conducted by trained personnel wearing appropriate PPE.

  • Solid Spills: Carefully sweep the material into a designated waste container, avoiding dust generation.

  • Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.

  • Decontamination: The spill area should be decontaminated with a suitable solvent, followed by a thorough cleaning with soap and water. All materials used for cleanup should be disposed of as hazardous waste.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound waste is critical and must adhere to institutional, local, and national regulations for hazardous chemical waste.

1. Waste Segregation and Collection:

Proper segregation is the foundational step in safe chemical waste management. This compound, as a nitrogenous heterocyclic compound, should be classified as chemical waste.

  • Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a clearly labeled, leak-proof hazardous waste container. The container should be marked "Hazardous Chemical Waste" and specify "this compound" and any other constituents.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, designated, and properly labeled hazardous waste container for liquid chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

2. Chemical Inactivation (Optional, for consideration):

For laboratories with the appropriate facilities and trained personnel, chemical inactivation of this compound waste prior to disposal can be considered as an additional safety measure. The reactivity of this compound with specific inactivating agents should be determined on a small scale before treating bulk waste.

  • Oxidation: Treatment with a strong oxidizing agent, such as a solution of calcium hypochlorite, has been shown to be effective in inactivating some cytotoxic drugs. However, the efficacy for this compound would need to be experimentally verified. This process should be carried out in a fume hood with appropriate PPE.

  • Hydrolysis: Depending on the stability of this compound, acidic or basic hydrolysis may be a viable degradation pathway. Forced degradation studies would be necessary to determine the optimal conditions (pH, temperature, time) for effective breakdown of the compound.

3. Final Disposal:

All collected this compound waste, whether chemically treated or not, must be disposed of through an approved hazardous waste management service. Ensure that all containers are securely sealed, properly labeled, and stored in a designated waste accumulation area until collection.

Quantitative Data: Chemical and Physical Properties of this compound

Understanding the properties of this compound is essential for its safe handling and disposal.

PropertyValue
Molecular Formula C₁₉H₂₂N₂O₃
Molecular Weight 326.4 g/mol
Appearance Solid (presumed)
Classification Monoterpenoid Indole Alkaloid, Nitrogenous Heterocyclic Compound
Solubility Expected to be soluble in organic solvents.
Reactivity Potential for reactivity with strong oxidizing agents, acids, and bases.

Experimental Protocols

As no specific degradation studies for this compound were found, a general protocol for conducting a forced degradation study is provided below. This would be a necessary step to develop a validated in-lab inactivation procedure.

Forced Degradation Study Protocol:

  • Objective: To determine the susceptibility of this compound to degradation under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

  • Materials:

    • This compound standard

    • HPLC grade solvents (acetonitrile, methanol, water)

    • Acids (e.g., 0.1 N HCl)

    • Bases (e.g., 0.1 N NaOH)

    • Oxidizing agent (e.g., 3% H₂O₂)

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Methodology:

    • Hydrolytic Degradation: Prepare solutions of this compound in acidic, basic, and neutral conditions. Incubate at a set temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Oxidative Degradation: Prepare a solution of this compound in the presence of an oxidizing agent. Incubate at room temperature and collect samples at various time points.

    • Photolytic Degradation: Expose a solution of this compound to a light source (e.g., UV lamp) and collect samples at various time points. A control sample should be kept in the dark.

    • Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 60°C) and analyze for degradation.

  • Analysis: Analyze all samples by HPLC to quantify the amount of this compound remaining and to identify any degradation products.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Leuconolam_Disposal_Workflow cluster_start Waste Generation cluster_characterize Waste Characterization cluster_segregate Segregation cluster_collection Collection cluster_disposal Final Disposal Start This compound Waste Generated Characterize Characterize Waste (Solid, Liquid, Sharps) Start->Characterize Solid Solid Waste (Contaminated consumables) Characterize->Solid Solid Liquid Liquid Waste (Solutions containing this compound) Characterize->Liquid Liquid Sharps Sharps Waste (Contaminated needles, etc.) Characterize->Sharps Sharps CollectSolid Collect in Labeled Hazardous Solid Waste Container Solid->CollectSolid CollectLiquid Collect in Labeled Hazardous Liquid Waste Container Liquid->CollectLiquid CollectSharps Collect in Labeled Sharps Container Sharps->CollectSharps Disposal Arrange for Pickup by Approved Hazardous Waste Vendor CollectSolid->Disposal CollectLiquid->Disposal CollectSharps->Disposal

Caption: Workflow for the proper segregation and disposal of this compound waste.

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and minimizing environmental impact.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leuconolam
Reactant of Route 2
Reactant of Route 2
Leuconolam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.